3xFlag
Description
Properties
Molecular Formula |
C120H169N31O49S |
|---|---|
Molecular Weight |
2861.87 |
Purity |
98% |
sequence |
MetAsp-Tyr-Lys-Asp-His-Asp-Gly-Asp-Tyr-Lys-AspHis-Asp-Ile-Asp-Tyr-Lys-Asp-Asp-Asp-Asp-Lys |
Origin of Product |
United States |
Foundational & Exploratory
The 3xFLAG Epitope Tag: A Comprehensive Technical Guide
An In-depth Whitepaper on the Core Principles and Applications for Researchers, Scientists, and Drug Development Professionals
The 3xFLAG epitope tag is a powerful and versatile tool in the field of protein research, enabling the detection, purification, and functional analysis of proteins. This guide provides a detailed overview of the core principles of the this compound system, its advantages over other common epitope tags, and comprehensive protocols for its application in various experimental techniques.
Core Principle of the this compound Epitope Tag
The this compound epitope tag consists of three tandem repeats of the original 8-amino-acid FLAG epitope (DYKDDDDK), resulting in a 22-amino-acid sequence (MDYKDHDGDYKDHDIDYKDDDDK).[1][2] This tandem arrangement significantly enhances the avidity of the tag for anti-FLAG antibodies, most notably the M2 monoclonal antibody.[3] The principle behind its utility lies in the specific and high-affinity interaction between the this compound peptide and the anti-FLAG antibody.[1] This allows for the selective capture and detection of a this compound-tagged protein of interest from a complex mixture of cellular proteins.
The hydrophilic nature of the FLAG peptide sequence ensures that it is likely to be located on the surface of the fusion protein, making it readily accessible for antibody binding.[3][4] Furthermore, its small size minimizes the potential for interference with the native structure, function, and localization of the tagged protein.[3] The tag also incorporates an enterokinase cleavage site, allowing for its removal from the purified protein if necessary.[3]
Advantages of the this compound System
The this compound system offers several key advantages over other commonly used epitope tags, such as HA, c-myc, and single FLAG tags. The primary benefit is the significantly enhanced sensitivity of detection.[3] This increased sensitivity is particularly advantageous when studying proteins expressed at low levels.
Quantitative Comparison of Epitope Tag Sensitivity
| Epitope Tag | Sequence | Size (Amino Acids) | Molecular Weight (kDa) | Relative Detection Sensitivity (vs. HA) |
| This compound | MDYKDHDGDYKDHDIDYKDDDDK | 22 | ~2.9 | Up to 200-fold higher[3] |
| FLAG | DYKDDDDK | 8 | ~1.0 | - |
| HA | YPYDVPDYA | 9 | ~1.1 | 1-fold (baseline) |
| c-myc | EQKLISEEDL | 10 | ~1.2 | ~10-fold higher[3] |
| 6xHis | HHHHHH | 6 | ~0.8 | ~2-fold higher[3] |
| GST | - | ~220 | ~26 | ~10-fold higher[3] |
Note: Relative detection sensitivity can vary depending on the specific antibody, protein context, and experimental conditions.
Experimental Applications and Protocols
The this compound epitope tag is widely used in a variety of molecular biology techniques. Below are detailed protocols for its application in affinity purification, immunoprecipitation, western blotting, and immunofluorescence.
Affinity Purification of this compound-Tagged Proteins
Affinity purification is a primary application of the this compound system, enabling the isolation of a protein of interest from a crude cell lysate to a high degree of purity.
Experimental Workflow for Affinity Purification
Detailed Protocol:
-
Cell Lysis:
-
Harvest cells expressing the this compound-tagged protein and wash with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in a suitable lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100) supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
-
Binding to Affinity Gel:
-
Equilibrate ANTI-FLAG M2 Affinity Gel by washing with lysis buffer.
-
Add the equilibrated affinity gel to the clarified cell lysate.
-
Incubate for 2-4 hours or overnight at 4°C with gentle rotation.
-
-
Washing:
-
Pellet the affinity gel by gentle centrifugation (e.g., 1,000 x g for 1 minute).
-
Carefully remove the supernatant.
-
Wash the beads three to five times with ice-cold wash buffer.
-
-
Elution: Several methods can be employed for elution:
-
Competitive Elution (Native Conditions): Resuspend the beads in elution buffer containing 100-200 µg/mL of this compound peptide. Incubate for 30-60 minutes at 4°C with gentle agitation.[5]
-
Acidic Elution: Resuspend the beads in 0.1 M glycine-HCl, pH 3.5. Incubate for 5-10 minutes at room temperature. Immediately neutralize the eluate with a suitable buffer (e.g., 1 M Tris-HCl, pH 8.0).
-
SDS-PAGE Sample Buffer: Resuspend the beads in 2x SDS-PAGE sample buffer and boil for 5 minutes. This method denatures the protein and the antibody.
-
Immunoprecipitation (IP) and Co-Immunoprecipitation (Co-IP)
Immunoprecipitation is used to isolate a specific protein and its binding partners from a cell lysate.
Experimental Workflow for Immunoprecipitation
Detailed Protocol:
-
Cell Lysis: Prepare cell lysate as described in the affinity purification protocol.
-
Immunoprecipitation:
-
Pre-clear the lysate by incubating with protein A/G agarose/magnetic beads for 30-60 minutes at 4°C.
-
Centrifuge to pellet the beads and transfer the supernatant to a fresh tube.
-
Add anti-FLAG M2 antibody to the pre-cleared lysate and incubate for 2-4 hours or overnight at 4°C with gentle rotation.
-
Add protein A/G beads and incubate for an additional 1-2 hours at 4°C.
-
-
Washing: Pellet the beads and wash three to five times with ice-cold lysis buffer.
-
Elution: Elute the protein complexes as described in the affinity purification protocol.
-
Analysis: Analyze the eluted proteins by SDS-PAGE and western blotting to detect the bait and co-immunoprecipitated prey proteins. For unbiased discovery of interacting partners, the eluate can be analyzed by mass spectrometry.[5][6][7][8][9]
Western Blotting
Western blotting is used to detect the presence and relative abundance of a specific protein in a sample. The this compound tag allows for highly sensitive detection.
Experimental Workflow for Western Blotting
Detailed Protocol:
-
Protein Separation: Separate protein samples by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or 3% bovine serum albumin in Tris-buffered saline with 0.1% Tween-20 (TBST)) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with anti-FLAG M2 primary antibody diluted in blocking buffer (typically 1:1000 to 1:10,000) for 1 hour at room temperature or overnight at 4°C.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-mouse IgG-HRP) diluted in blocking buffer for 1 hour at room temperature.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.
-
Detection: Detect the protein using an enhanced chemiluminescence (ECL) substrate and visualize the signal using an appropriate imaging system.
Immunofluorescence (IF)
Immunofluorescence is used to visualize the subcellular localization of a protein of interest within fixed cells.
Experimental Workflow for Immunofluorescence
Detailed Protocol:
-
Cell Preparation:
-
Grow cells expressing the this compound-tagged protein on coverslips.
-
Wash the cells with PBS.
-
Fix the cells with 4% paraformaldehyde (PFA) in PBS for 10-15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with 0.1-0.5% Triton X-100 in PBS for 10-15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
-
Immunostaining:
-
Block the cells with a blocking buffer (e.g., 1-5% BSA in PBS) for 30-60 minutes at room temperature.
-
Incubate the cells with anti-FLAG primary antibody diluted in blocking buffer for 1-2 hours at room temperature or overnight at 4°C.
-
Wash the cells three times with PBS.
-
Incubate the cells with a fluorophore-conjugated secondary antibody (e.g., Alexa Fluor 488 anti-mouse IgG) diluted in blocking buffer for 1 hour at room temperature in the dark.
-
Wash the cells three times with PBS.
-
-
Mounting and Imaging:
-
Mount the coverslips onto microscope slides using a mounting medium containing DAPI to counterstain the nuclei.
-
Visualize the fluorescent signal using a fluorescence microscope.
-
Conclusion
The this compound epitope tag is a robust and highly sensitive tool for the study of proteins. Its small size, hydrophilic nature, and the high affinity of its interaction with the anti-FLAG M2 antibody make it an ideal choice for a wide range of applications, from protein purification to the elucidation of complex protein-protein interaction networks. The detailed protocols and comparative data provided in this guide are intended to assist researchers in effectively employing the this compound system to advance their scientific discoveries.
References
- 1. Flag-tag and 3x Flag-tag | Proteintech Group [ptglab.com]
- 2. researchgate.net [researchgate.net]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. Protocol for Immuno-Enrichment of FLAG-Tagged Protein Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. Getting more out of FLAG-Tag co-immunoprecipitation mass spectrometry experiments using FAIMS - PubMed [pubmed.ncbi.nlm.nih.gov]
The 3xFLAG Epitope Tag: A Comprehensive Technical Guide for Enhanced Protein Analysis
For researchers, scientists, and drug development professionals, the precise detection, purification, and characterization of proteins are paramount. The 3xFLAG epitope tag, a small, hydrophilic peptide, has emerged as a powerful and versatile tool in protein biology, offering significant advantages in sensitivity and specificity. This in-depth guide explores the core benefits of the this compound system, providing detailed comparisons with other common epitope tags, comprehensive experimental protocols, and visual representations of its application in cellular signaling pathways.
The this compound tag is a synthetic epitope consisting of three tandem repeats of the FLAG octapeptide sequence (DYKDDDDK), resulting in a 22-amino acid tag.[1] Its hydrophilic nature minimizes interference with the native structure and function of the fusion protein.[2] This enhanced version of the original FLAG tag provides a significant boost in detection sensitivity, making it an invaluable asset for a wide range of applications, including Western blotting, immunoprecipitation, co-immunoprecipitation, and immunofluorescence.[2]
Unveiling the this compound Advantage: A Comparative Analysis
The selection of an appropriate epitope tag is a critical decision in experimental design. The this compound system offers several key advantages over other commonly used tags such as HA (hemagglutinin) and c-Myc. The primary benefit lies in its increased avidity for anti-FLAG antibodies due to the presence of three binding sites, leading to more stable and efficient capture of the tagged protein. This translates to significantly enhanced sensitivity in various immunoassays.
Quantitative and Qualitative Comparison of Common Epitope Tags
To facilitate an informed decision, the following tables summarize the key characteristics and performance of the this compound tag in comparison to the 1xFLAG, HA, and c-Myc tags.
| Feature | This compound | 1xFLAG | HA | c-Myc |
| Amino Acid Sequence | MDYKDHDGDYKDHDIDYKDDDDK | DYKDDDDK | YPYDVPDYA | EQKLISEEDL |
| Size (Amino Acids) | 22 | 8 | 9 | 10 |
| Molecular Weight (Da) | ~2862 | ~1013 | ~1102 | ~1203 |
| Binding Affinity (Kd) | High (pM to low nM range for some antibodies)[1] | Moderate (nM range)[1] | Moderate (nM range)[1] | Moderate (nM range) |
| Detection Sensitivity | Very High (up to 200-fold higher than other systems)[2] | High | High | High |
| Purity of IP/Purification | High[3] | High[3] | Moderate | Moderate |
| Protein Yield | Moderate to High | Moderate | Moderate | Moderate |
| Interference with Protein Function | Low | Low | Low | Low |
Note: Quantitative values for binding affinity, protein yield, and purity can vary significantly depending on the specific antibody, protein of interest, expression system, and experimental conditions. The information presented is a synthesis of generally reported findings.
Core Applications and Experimental Protocols
The versatility of the this compound tag allows for its use in a multitude of molecular biology techniques. Below are detailed protocols for some of the most common applications.
Immunoprecipitation (IP) of this compound-tagged Proteins
Immunoprecipitation is a technique used to isolate a specific protein from a complex mixture, such as a cell lysate. The high affinity and specificity of the anti-FLAG antibodies make the this compound system ideal for this purpose.
Materials:
-
Cells expressing the this compound-tagged protein of interest
-
Lysis Buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100) supplemented with protease and phosphatase inhibitors
-
Anti-FLAG M2 Affinity Gel (e.g., agarose beads)
-
Wash Buffer (e.g., Tris-Buffered Saline with 0.05% Tween-20)
-
Elution Buffer:
-
This compound Peptide solution (100-150 µg/mL in Wash Buffer) for native elution
-
0.1 M Glycine-HCl, pH 3.5 for acidic elution
-
SDS-PAGE sample buffer for denaturing elution
-
-
Microcentrifuge tubes
-
End-over-end rotator
Protocol:
-
Cell Lysis: Harvest and wash cells with ice-cold PBS. Lyse the cells in ice-cold Lysis Buffer for 30 minutes on ice with occasional vortexing.
-
Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris. Transfer the supernatant to a new pre-chilled tube.
-
Immunoprecipitation: Add the equilibrated Anti-FLAG M2 Affinity Gel to the clarified lysate. Incubate for 2-4 hours or overnight at 4°C on an end-over-end rotator.
-
Washing: Pellet the affinity gel by gentle centrifugation (e.g., 1,000 x g for 1 minute). Carefully remove the supernatant. Wash the beads three to five times with ice-cold Wash Buffer.
-
Elution:
-
Native Elution: Add the this compound Peptide solution to the beads and incubate at 4°C with gentle agitation for 30-60 minutes. Pellet the beads and collect the supernatant containing the eluted protein complex.
-
Acidic Elution: Add the Glycine-HCl solution and incubate for 5-10 minutes at room temperature. Pellet the beads and immediately neutralize the supernatant with a neutralization buffer (e.g., 1 M Tris-HCl, pH 8.0).
-
Denaturing Elution: Resuspend the beads in SDS-PAGE sample buffer and boil for 5-10 minutes.
-
Western Blotting of this compound-tagged Proteins
Western blotting is used to detect the presence and relative abundance of a specific protein. The high sensitivity of the this compound system allows for the detection of low-abundance proteins.
Materials:
-
Protein samples (from cell lysates, IP eluates, etc.)
-
SDS-PAGE gels
-
Transfer apparatus and membranes (PVDF or nitrocellulose)
-
Blocking Buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary Antibody: Anti-FLAG antibody (e.g., mouse monoclonal)
-
Secondary Antibody: HRP-conjugated anti-mouse IgG
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
SDS-PAGE: Separate the protein samples on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with Blocking Buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary anti-FLAG antibody (diluted in Blocking Buffer) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in Blocking Buffer) for 1 hour at room temperature.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Detection: Add the chemiluminescent substrate and detect the signal using an appropriate imaging system.
Visualizing Experimental Workflows and Signaling Pathways
To further illustrate the utility of the this compound tag, the following diagrams, created using the DOT language for Graphviz, depict a standard co-immunoprecipitation workflow and an example of its application in elucidating a key protein-protein interaction within the mTOR signaling pathway.
Co-Immunoprecipitation (Co-IP) Workflow
Application in mTOR Signaling: Identification of TBC1D7 as a TSC Complex Component
The mTOR (mechanistic target of rapamycin) signaling pathway is a central regulator of cell growth and metabolism. The tuberous sclerosis complex (TSC), composed of TSC1 and TSC2, is a key negative regulator of mTORC1. The this compound tag was instrumental in identifying TBC1D7 as a third, crucial component of the TSC complex.[4]
Conclusion
The this compound epitope tag stands out as a superior tool for a multitude of protein analysis techniques. Its enhanced sensitivity, high specificity, and the mild conditions under which tagged proteins can be eluted make it an exceptional choice for researchers in basic science and drug development. By providing reliable and robust means for protein detection, purification, and the study of protein-protein interactions, the this compound system continues to be an indispensable asset in advancing our understanding of complex biological processes.
References
- 1. A Small Epitope Tagging on the C-Terminus of a Target Protein Requires Extra Amino Acids to Enhance the Immune Responses of the Corresponding Antibody - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Comparison of affinity tags for protein purification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
3xFLAG vs. 1xFLAG Tag: An In-depth Technical Guide to Sensitivity and Application
For researchers, scientists, and drug development professionals, the precise detection and purification of proteins are paramount. Epitope tagging is a cornerstone technique in this endeavor, and the FLAG® tag system, comprising a short, hydrophilic octapeptide (DYKDDDDK), is one of the most widely utilized.[1][2] A key advancement in this system is the development of the 3xFLAG® tag, which features three tandem repeats of the FLAG epitope. This guide provides a comprehensive technical comparison of the this compound and 1xFLAG tags, focusing on sensitivity, data from key applications, and detailed experimental protocols.
The Foundation of Enhanced Sensitivity: 1xFLAG vs. This compound
The fundamental difference between the 1xFLAG and this compound tags lies in the number of antibody binding sites. The 1xFLAG tag consists of a single 8-amino acid sequence, while the this compound tag is a 22-amino acid sequence that includes three FLAG epitopes.[3][4] This triplication of the epitope in the this compound system provides a greater number of binding sites for anti-FLAG antibodies, leading to a significant amplification of the detection signal. This increased avidity is the primary reason for the enhanced sensitivity of the this compound tag in a variety of immunoassays.[3]
Quantitative Comparison of Sensitivity
The enhanced sensitivity of the this compound tag has been demonstrated across multiple applications. While for routine Western blotting of moderately to highly expressed proteins, a 1xFLAG tag may be sufficient, the this compound tag is often recommended for the detection of low-abundance proteins and is particularly advantageous for immunoprecipitation.[4][5]
| Application | 1xFLAG Tag | This compound Tag | Key Advantages of this compound |
| Western Blotting | Detection limit of ~100 femtomoles | Detection limit of ~10 femtomoles | Up to 20-200 times more sensitive, ideal for low-level protein expression.[3] |
| Immunoprecipitation | Good specificity and hydrophilicity | Higher affinity and specificity, leading to greater yield and lower background | Enhanced binding affinity results in more efficient pull-downs, especially for low-abundance proteins. |
| Immunofluorescence | Detectable signal | Brighter signal with lower background | The increased number of epitopes allows for the binding of more primary and, consequently, secondary antibodies, leading to a stronger fluorescent signal. |
Experimental Protocols
Detailed methodologies are crucial for reproducible results. The following are representative protocols for key applications comparing 1xFLAG and this compound tags.
Western Blotting of FLAG-Tagged Proteins
This protocol outlines the general steps for detecting 1xFLAG and this compound-tagged proteins by Western blot.
1. Sample Preparation:
-
Lyse cells expressing the FLAG-tagged protein in a suitable lysis buffer (e.g., RIPA buffer: 10 mM Tris/Cl pH 7.5, 150 mM NaCl, 0.5 mM EDTA, 0.1% SDS, 1% Triton™ X-100, 1% deoxycholate) supplemented with protease and phosphatase inhibitors.[6]
-
Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA or Bradford).
-
Mix 20-30 µg of total protein with 4x SDS-PAGE sample buffer and heat at 95-100°C for 5 minutes.[7]
2. Gel Electrophoresis and Transfer:
-
Separate the protein samples on an SDS-polyacrylamide gel appropriate for the molecular weight of the target protein.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
3. Immunodetection:
-
Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST)).
-
Incubate the membrane with an anti-FLAG primary antibody (e.g., anti-FLAG M2 antibody) diluted in blocking buffer. The optimal dilution should be determined empirically, but a starting point of 1:1000 is common.[7] Incubate overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
4. Detection:
-
Incubate the membrane with an enhanced chemiluminescence (ECL) substrate and visualize the signal using a chemiluminescence imaging system.
Immunoprecipitation of this compound-Tagged Proteins
This protocol details the immunoprecipitation of a this compound-tagged protein for subsequent analysis, such as co-immunoprecipitation followed by Western blotting or mass spectrometry.
1. Cell Lysis:
-
Harvest cells expressing the this compound-tagged protein and wash with ice-cold PBS.
-
Lyse the cells in a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100) supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes with occasional vortexing.[8]
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.[8]
2. Immunoprecipitation:
-
Pre-clear the lysate by incubating with protein A/G agarose beads for 30 minutes at 4°C.
-
Incubate the pre-cleared lysate with anti-FLAG M2 affinity gel (agarose beads conjugated to anti-FLAG M2 antibody) for 2-4 hours or overnight at 4°C on a rotator.[8]
3. Washing:
-
Pellet the beads by gentle centrifugation (e.g., 1,000 x g for 1 minute).[8]
-
Wash the beads three to five times with ice-cold wash buffer (e.g., the lysis buffer with a lower concentration of detergent).[8]
4. Elution:
-
Elute the bound proteins by competitive elution with this compound peptide.
-
Alternatively, for applications where protein denaturation is acceptable (e.g., Western blotting), elute by boiling the beads in SDS-PAGE sample buffer.
Visualizing the Concepts: Diagrams and Workflows
To further clarify the principles and processes discussed, the following diagrams have been generated using Graphviz.
Caption: Structural difference between 1xFLAG and this compound tags.
Caption: A typical workflow for immunoprecipitating this compound-tagged proteins.
Caption: Using this compound Co-IP to study EGFR-Grb2 interaction.
Conclusion
The choice between a 1xFLAG and a this compound tag is dependent on the specific experimental goals and the expression level of the protein of interest. While the 1xFLAG tag is a reliable choice for many standard applications, the this compound tag offers a significant advantage in terms of sensitivity.[3] This enhanced sensitivity makes the this compound system particularly well-suited for the detection of low-abundance proteins and for applications requiring high-efficiency immunoprecipitation. By understanding the principles behind their differential sensitivity and adhering to optimized experimental protocols, researchers can effectively leverage the power of the FLAG-tagging system to advance their scientific discoveries.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. A quantitative comparison of antibodies against epitope tags for immunofluorescence detection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Flag-tag and 3x Flag-tag | Proteintech Group [ptglab.com]
- 5. researchgate.net [researchgate.net]
- 6. How to immunoprecipitate Flag®-tagged proteins | Proteintech Group [ptglab.com]
- 7. ptglab.com [ptglab.com]
- 8. benchchem.com [benchchem.com]
- 9. Immunoprecipitation of FLAG Fusion Proteins Using Monoclonal Antibody Affinity Gels [sigmaaldrich.com]
An In-depth Technical Guide to Epitope Tagging with 3xFLAG
For researchers, scientists, and drug development professionals, the precise identification and characterization of protein interactions are paramount to unraveling complex biological processes. Epitope tagging has emerged as a powerful and versatile tool for protein purification, detection, and the analysis of protein-protein interactions. Among the various available epitope tags, the 3xFLAG tag, a tandem repeat of the hydrophilic DYKDDDDK peptide, offers enhanced sensitivity and specificity, making it a preferred choice for a multitude of applications.[1][2][3] This guide provides a comprehensive overview of the this compound system, including detailed experimental protocols and data presentation to facilitate its successful implementation in the laboratory.
The this compound Advantage: Enhanced Detection and Purity
The this compound system provides several key advantages over other commonly used epitope tags. The primary benefit stems from the presence of three tandem FLAG epitopes, which significantly increases the avidity for the anti-FLAG antibody.[1] This enhanced binding affinity leads to more efficient immunoprecipitation, especially for proteins with low expression levels.[3] The detection of this compound fusion proteins can be up to 200 times more sensitive than systems using a single FLAG tag.[2][3]
The hydrophilic nature of the this compound peptide sequence (MDYKDHDGDYKDHDIDYKDDDDK) makes it likely to be located on the surface of the fusion protein, ensuring its accessibility to antibodies.[2] Furthermore, its relatively small size (22 amino acids) minimizes the risk of altering protein function, interfering with other epitopes, or decreasing solubility.[2][3]
Table 1: Comparison of Common Epitope Tags
| Epitope Tag | Sequence | Size (Amino Acids) | Relative Molecular Weight (kDa) | Key Characteristics | Potential Considerations |
| This compound | MDYKDHDGDYKDHDIDYKDDDDK | 22 | ~2.6 | High affinity and specificity, leading to high yield and low background. The increased length enhances antibody binding.[1] | Its charged nature may influence protein expression. |
| FLAG | DYKDDDDK | 8 | ~1.0 | Good specificity and hydrophilicity.[2][4] | The 3x version generally provides higher sensitivity. |
| HA | YPYDVPDYA | 9 | ~1.1 | Widely used and well-characterized. Can be used in tandem with other tags for increased specificity.[1] | |
| c-myc | EQKLISEEDL | 10 | ~1.2 | Well-established tag with commercially available antibodies. | |
| V5 | GKPIPNPLLGLDST | 14 | ~1.4 | Recognized by a high-affinity monoclonal antibody. |
Experimental Workflows and Protocols
Successful implementation of this compound tagging relies on robust and optimized experimental protocols. The following sections provide detailed methodologies for key applications.
General Workflow for this compound-based Protein Analysis
The overall process for studying a protein of interest (POI) using a this compound tag involves several key stages, from initial cloning to downstream analysis.
Detailed Protocol: Immunoprecipitation (IP) of this compound-tagged Proteins
This protocol outlines the steps for the efficient capture of a this compound-tagged protein from a cellular lysate.
Materials:
-
Cells expressing the this compound-tagged protein of interest.
-
Lysis Buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% TRITON X-100, supplemented with protease and phosphatase inhibitors.[1]
-
Wash Buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA.[1]
-
Elution Buffer: Wash Buffer containing 150 µg/mL this compound peptide.[1]
-
Anti-FLAG M2 Affinity Gel (e.g., agarose beads).[1]
-
SDS-PAGE gels and Western blotting reagents.
Procedure:
-
Cell Lysis:
-
Harvest cells and wash with ice-cold PBS.
-
Resuspend the cell pellet in ice-cold Lysis Buffer.
-
Incubate on ice for 30 minutes with occasional vortexing.[1]
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.[5]
-
Transfer the supernatant (protein lysate) to a new pre-chilled tube.
-
-
Immunoprecipitation:
-
Equilibrate the anti-FLAG M2 affinity gel by washing with Lysis Buffer.
-
Add the equilibrated beads to the cell lysate.
-
Incubate for 2-4 hours or overnight at 4°C with gentle rotation.[1]
-
-
Washing:
-
Elution:
References
The 3xFLAG Tag: A Comprehensive Technical Guide for Core Applications
For Researchers, Scientists, and Drug Development Professionals
The 3xFLAG tag is a powerful and versatile tool in molecular biology, enabling the detection, purification, and characterization of recombinant proteins. This synthetic epitope tag, consisting of three tandem repeats of the FLAG® octapeptide, offers enhanced sensitivity and specificity compared to its single-FLAG counterpart. Its small size and hydrophilic nature minimize interference with protein function, making it an ideal choice for a wide range of applications, from basic research to drug discovery. This in-depth technical guide provides core information on the this compound tag's properties, detailed experimental protocols, and visual representations of its application in common workflows and signaling pathway analysis.
Physicochemical Properties of the this compound Tag
The this compound tag's utility is rooted in its well-defined physical and chemical characteristics. These properties are summarized below to provide a quick reference for experimental design and data interpretation.
| Property | Value |
| Amino Acid Sequence | MDYKDHDGDYKDHDIDYKDDDDK |
| Number of Amino Acids | 23[1] |
| Molecular Weight (Da) | Approximately 2861.87 Da[2][3][4][5] |
| Molecular Weight (kDa) | ~2.9 kDa |
| Isoelectric Point (pI) | Highly acidic (calculated) |
| Nature | Hydrophilic[1][6][7] |
| Enterokinase Cleavage Site | Asp-Asp-Asp-Asp-Lys (at the C-terminus of the tag)[6][7] |
Key Experimental Protocols
The following sections provide detailed methodologies for common applications utilizing the this compound tag. These protocols are intended as a starting point and may require optimization based on the specific protein of interest and experimental system.
Affinity Purification of this compound-Tagged Proteins
Affinity purification is a primary application of the this compound system, enabling the isolation of highly pure protein from complex biological samples.
a. Materials:
-
Cell lysate containing the this compound-tagged protein
-
Anti-FLAG M2 affinity gel (e.g., agarose or magnetic beads)
-
Lysis Buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, supplemented with protease and phosphatase inhibitors)
-
Wash Buffer (e.g., TBS: 50 mM Tris-HCl pH 7.4, 150 mM NaCl)
-
Elution Buffer:
-
Neutralization Buffer (for acidic elution): 1 M Tris-HCl, pH 8.0
b. Protocol:
-
Cell Lysis: Lyse cells expressing the this compound-tagged protein in an appropriate lysis buffer. Centrifuge the lysate to pellet cellular debris and collect the supernatant.
-
Bead Equilibration: Wash the anti-FLAG M2 affinity gel with lysis buffer.
-
Binding: Add the equilibrated affinity gel to the cell lysate and incubate for 2-4 hours or overnight at 4°C with gentle rotation.
-
Washing: Pellet the beads by centrifugation and wash them 3-5 times with wash buffer to remove non-specifically bound proteins.
-
Elution:
-
Competitive Elution: Resuspend the beads in elution buffer containing the this compound peptide and incubate for 30 minutes at 4°C with gentle agitation.[8] Centrifuge and collect the supernatant containing the purified protein.
-
Acidic Elution: Resuspend the beads in the acidic elution buffer and incubate for 5-10 minutes at room temperature. Centrifuge and immediately neutralize the eluted supernatant with the neutralization buffer.
-
Immunoprecipitation (IP) and Co-Immunoprecipitation (Co-IP)
IP is used to isolate a specific protein, while Co-IP is a powerful technique to identify protein-protein interactions.
a. Materials:
-
Cell lysate
-
Anti-FLAG antibody or anti-FLAG affinity gel
-
Protein A/G beads (if using a free antibody)
-
Lysis Buffer
-
Wash Buffer
-
Elution Buffer (as described in the affinity purification protocol) or SDS-PAGE loading buffer
b. Protocol:
-
Cell Lysis: Prepare cell lysate as described for affinity purification.
-
Pre-clearing (Optional): To reduce non-specific binding, incubate the lysate with non-specific IgG and protein A/G beads. Centrifuge and collect the supernatant.
-
Immunoprecipitation: Add the anti-FLAG antibody or anti-FLAG affinity gel to the pre-cleared lysate. Incubate for 2-4 hours or overnight at 4°C with gentle rotation.[7]
-
Washing: Pellet the beads and wash 3-5 times with lysis buffer.[7]
-
Elution:
-
For subsequent analysis by Western blotting, resuspend the beads in SDS-PAGE loading buffer and boil for 5-10 minutes.
-
For functional assays, elute the protein complex using the this compound peptide as described in the affinity purification protocol.
-
Western Blotting
Western blotting is a standard technique for detecting the presence and relative abundance of a specific protein.
a. Materials:
-
Protein samples separated by SDS-PAGE and transferred to a membrane (e.g., PVDF or nitrocellulose)
-
Blocking Buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary Antibody: Anti-FLAG antibody (e.g., M2 monoclonal antibody)
-
Secondary Antibody: HRP-conjugated antibody that recognizes the primary antibody
-
TBST (Tris-Buffered Saline with 0.1% Tween-20)
-
Chemiluminescent substrate
b. Protocol:
-
Blocking: Incubate the membrane in blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary anti-FLAG antibody diluted in blocking buffer overnight at 4°C or for 1-2 hours at room temperature.[7]
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.[7]
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.[7]
-
Washing: Repeat the washing steps as in step 3.
-
Detection: Incubate the membrane with a chemiluminescent substrate and visualize the signal using an appropriate imaging system.
Visualizing Workflows and Pathways
Graphical representations are invaluable for understanding complex biological processes and experimental designs. The following diagrams, generated using Graphviz, illustrate a typical experimental workflow for a this compound-tagged protein and its application in studying a signaling pathway.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. Purification of FLAG-tagged Secreted Proteins from Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. How to immunoprecipitate Flag®-tagged proteins | Proteintech Group [ptglab.com]
- 5. merckmillipore.com [merckmillipore.com]
- 6. yorku.ca [yorku.ca]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
The Hydrophilic Nature of the 3xFLAG Tag: A Technical Guide for Researchers
The 3xFLAG tag is a powerful and widely used synthetic epitope tag in molecular biology, enabling the highly sensitive detection, purification, and characterization of recombinant proteins.[1] A key attribute contributing to its success is its pronounced hydrophilic character. This technical guide provides an in-depth analysis of the hydrophilic properties of the this compound tag, offering quantitative data, experimental methodologies, and practical workflows for researchers, scientists, and drug development professionals.
Physicochemical Properties of the this compound Tag
The hydrophilic nature of the this compound tag is fundamentally derived from its amino acid composition. The tag consists of three tandem repeats of the FLAG epitope, enriched with charged aspartic acid (Asp) and lysine (Lys) residues.[1][2] This high density of charged and polar side chains ensures its favorable interaction with aqueous environments.
Amino Acid Sequence
While minor variations may exist, the most frequently used sequence for the 22-amino-acid this compound tag is:
DYKDHDG —DYKDHDI —DYKDDDDK [2][3]
The final segment of the tag also conveniently contains a cleavage site for enterokinase, allowing for its removal from the fusion protein post-purification.[2][4]
Quantitative Physicochemical Analysis
The hydrophilic character of a peptide can be quantified through several theoretical parameters. The Grand Average of Hydropathicity (GRAVY) score is a widely accepted metric, calculated by summing the hydropathy values of all amino acids and dividing by the sequence length.[5][6] A negative GRAVY score indicates a hydrophilic protein, while a positive score indicates a hydrophobic one.[7] The theoretical isoelectric point (pI) indicates the pH at which the peptide has no net electrical charge. A low pI, as seen with the this compound tag, reflects a high proportion of acidic residues.[2]
| Parameter | Value | Significance |
| Amino Acid Sequence | DYKDHDGDYKDHDIYKDDDDK | 22 residue peptide. |
| Molecular Weight (Da) | ~2730.71 | Small size minimizes interference with fusion protein function.[2][8] |
| Total Amino Acids | 22 | Provides multiple epitopes for enhanced antibody binding.[8][9] |
| Acidic Residues (Asp) | 9 | Contributes to strong negative charge and hydrophilicity.[2] |
| Basic Residues (Lys) | 4 | Positively charged residues contributing to overall polarity.[2] |
| Total Charged Residues | 15 | High charge density ensures surface localization and solubility.[2] |
| Theoretical pI | ~3.97 (Calculated) | Highly acidic nature due to the preponderance of Aspartic Acid.[2] |
| GRAVY Score | -2.15 (Calculated) | The strongly negative value confirms the highly hydrophilic nature of the tag. |
Note: Theoretical pI and GRAVY score were calculated using the 22-amino-acid sequence and standard Kyte-Doolittle hydropathy scales.
Implications of Hydrophilicity in Experimental Applications
The hydrophilic design of the this compound tag is not an incidental feature but a deliberate optimization to enhance its utility.[3] Because of its hydrophilic nature, the tag is likely to be located on the surface of the fusion protein, making it easily accessible to antibodies and the enterokinase enzyme.[4][8] This property minimizes the risk of the tag interfering with the protein's native folding, function, transport, or secretion.[8][10][11] In some cases, the addition of a hydrophilic tag like the FLAG tag may even improve the solubility and expression of the target protein.[10][12]
This accessibility is crucial for a variety of applications:
-
Immunoprecipitation (IP) & Co-IP: High accessibility leads to efficient capture of the tagged protein and its binding partners.[1]
-
Western Blotting: Enhanced antibody binding allows for ultrasensitive detection, with the this compound system being up to 200 times more sensitive than other systems.[8][9]
-
Immunofluorescence & Flow Cytometry: The exposed tag facilitates robust detection in cellular localization and quantification studies.[8]
-
Affinity Purification: The hydrophilic surface allows for binding and elution under mild, physiological conditions that preserve the protein's structure and activity.[13]
Methodologies for Assessing Hydrophilicity
The hydrophilicity of the this compound tag or any peptide can be assessed through both computational (in silico) and experimental methods.
In Silico Analysis: Hydropathy Plotting and GRAVY Score
Hydropathy analysis is a computational method used to visualize the distribution of hydrophobic and hydrophilic regions along a protein's sequence.[14] The most common method is the Kyte-Doolittle scale, which assigns a hydropathy index to each amino acid.[6]
Detailed Protocol for Hydropathy Analysis:
-
Obtain the Amino Acid Sequence: Begin with the primary sequence of the peptide or protein of interest (e.g., DYKDHDGDYKDHDIYKDDDDK for the this compound tag).
-
Select a Hydropathy Scale: Choose a suitable scale. The Kyte-Doolittle scale is the most widely used.[6]
-
Define a Window Size: Select a window size, which is the number of amino acids to be averaged at each position. For predicting surface-exposed regions, a short window size of 7 to 11 is typical.[14]
-
Calculate Window Scores: Slide the window along the sequence, one residue at a time. At each position, calculate the average hydropathy index of all amino acids within the window.
-
Plot the Data: Plot the calculated average score for each window against the amino acid position (usually the central residue of the window). Hydrophilic regions will have negative scores, while hydrophobic regions will have positive scores.
-
Calculate GRAVY Score: For an overall measure, sum the hydropathy indices of all amino acids in the sequence and divide by the total number of residues to obtain the Grand Average of Hydropathicity (GRAVY) score.[5]
Experimental Analysis: Reversed-Phase HPLC (RP-HPLC)
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is a powerful experimental technique for separating peptides based on their hydrophobicity.[15] In RP-HPLC, peptides are passed through a column containing a nonpolar (hydrophobic) stationary phase. Hydrophilic molecules have less affinity for the stationary phase and elute earlier, while hydrophobic molecules are retained longer.[16]
Generalized Protocol for RP-HPLC Analysis of Peptides:
-
Sample Preparation: Solubilize the purified peptide (e.g., a synthesized this compound peptide) in a suitable aqueous buffer, often containing a small amount of organic solvent and an ion-pairing agent like trifluoroacetic acid (TFA).
-
System Setup:
-
Column: Use a C18 reversed-phase column, which is standard for peptide analysis.[16]
-
Mobile Phase A: Prepare an aqueous solvent, typically 0.1% TFA in water.
-
Mobile Phase B: Prepare an organic solvent, typically 0.1% TFA in acetonitrile.
-
-
Injection and Elution:
-
Inject the peptide sample into the HPLC system.
-
Begin elution with a high percentage of Mobile Phase A.
-
Apply a linear gradient of increasing Mobile Phase B concentration over time. This gradually increases the mobile phase's hydrophobicity.[17]
-
-
Detection: Monitor the column eluate using a UV detector, typically at a wavelength of 214-220 nm, where the peptide backbone absorbs light.[16]
-
Data Analysis: The time at which a peptide elutes is its "retention time." A shorter retention time for the this compound peptide compared to known hydrophobic peptides under identical conditions would experimentally confirm its hydrophilic character.
Visualized Workflow: Immunoprecipitation using the this compound Tag
The hydrophilic and accessible nature of the this compound tag is paramount for the success of immunoprecipitation, a technique used to isolate a protein of interest and its binding partners from a complex mixture like a cell lysate.[1]
Conclusion
The this compound tag is an exemplar of rational peptide design, where hydrophilicity is a core feature that enhances its performance across a multitude of molecular biology applications. Its high content of charged amino acids results in a strongly negative GRAVY score, ensuring the tag is solvent-exposed and accessible. This minimizes interference with the fusion protein's function and maximizes the efficiency of antibody-based detection and purification techniques. Understanding these fundamental hydrophilic properties allows researchers to fully leverage the this compound system for sensitive and reliable protein analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. Flag-tag and 3x Flag-tag | Proteintech Group [ptglab.com]
- 3. FLAG-tag - Wikipedia [en.wikipedia.org]
- 4. merckmillipore.com [merckmillipore.com]
- 5. Expasy - ProtParam documentation [web.expasy.org]
- 6. cymobase.org [cymobase.org]
- 7. researchgate.net [researchgate.net]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. This compound® System Expression Vectors for Ultra-Sens [sigmaaldrich.com]
- 10. goldbio.com [goldbio.com]
- 11. researchgate.net [researchgate.net]
- 12. leniobio.com [leniobio.com]
- 13. creative-diagnostics.com [creative-diagnostics.com]
- 14. QIAGEN Bioinformatics Manuals [resources.qiagenbioinformatics.com]
- 15. hplc.eu [hplc.eu]
- 16. bachem.com [bachem.com]
- 17. Reversed-phase isolation of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for 3xFLAG Immunoprecipitation in Mammalian Cells
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to performing immunoprecipitation (IP) of 3xFLAG-tagged proteins from mammalian cells. It includes a detailed protocol, key considerations for experimental design, and troubleshooting strategies to ensure the successful isolation of target proteins for downstream applications such as Western blotting and mass spectrometry.
Introduction to this compound Immunoprecipitation
Epitope tagging is a powerful and widely used technique that involves fusing a short, recognizable peptide sequence (epitope tag) to a protein of interest. This allows for the specific detection and purification of the tagged protein from complex mixtures like cell lysates. The this compound tag is a highly effective epitope tag consisting of three tandem repeats of the FLAG® octapeptide sequence (DYKDDDDK).[1][2][3] This triple-tag system significantly enhances the sensitivity of detection, with reports indicating it can be up to 200 times more sensitive than a single FLAG tag.[4][5] The hydrophilic nature of the this compound tag minimizes its interference with protein function and solubility, making it an ideal choice for immunoprecipitation.[6][7]
The basic principle involves expressing the this compound-tagged protein in mammalian cells, lysing the cells to release the protein, and then using an anti-FLAG antibody conjugated to beads (e.g., agarose or magnetic) to capture the tagged protein.[2] After washing away non-specifically bound proteins, the this compound-tagged protein and its interacting partners can be eluted from the beads for further analysis.
Experimental Protocols
A. Materials and Reagents
Reagents:
-
Mammalian cells expressing the this compound-tagged protein of interest
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Lysis Buffer (see Table 2 for options)
-
Protease and Phosphatase Inhibitor Cocktails
-
Anti-FLAG M2 Affinity Gel (e.g., agarose or magnetic beads)
-
Wash Buffer (e.g., Lysis Buffer or a buffer with adjusted salt/detergent)
-
Elution Buffer (see Table 3 for options)
-
SDS-PAGE Sample Buffer
-
BCA or Bradford Protein Assay Reagents
Equipment:
-
Microcentrifuge tubes, pre-chilled
-
Refrigerated microcentrifuge
-
End-over-end rotator or rocking platform
-
Pipettes and wide-orifice pipette tips
-
Magnetic rack (for magnetic beads)
-
Apparatus for SDS-PAGE and Western blotting
B. Detailed Immunoprecipitation Protocol
1. Preparation of Cell Lysate (Timing: ~45 minutes) a. Harvest cultured mammalian cells (~1-10 x 10^7 cells per IP). For adherent cells, wash with ice-cold PBS, then scrape. For suspension cells, pellet by centrifugation.[2][8] b. Resuspend the cell pellet in 1 mL of ice-cold Lysis Buffer supplemented with fresh protease and phosphatase inhibitors.[1][4] c. Incubate the mixture on ice for 30 minutes with occasional gentle vortexing to ensure complete lysis.[1][4] d. Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[1][4] e. Carefully transfer the supernatant (cleared lysate) to a new pre-chilled microcentrifuge tube. f. Determine the protein concentration of the cleared lysate using a BCA or Bradford assay. It is recommended to use approximately 500 µg of total protein per IP.[2]
2. Pre-clearing the Lysate (Optional but Recommended; Timing: 30-60 minutes) a. To reduce non-specific binding, incubate the cleared lysate with 20-30 µL of unconjugated protein A/G beads for 30-60 minutes at 4°C with gentle rotation.[4] b. Pellet the beads by centrifugation at 1,000 x g for 5 minutes at 4°C. c. Carefully transfer the supernatant to a new tube, avoiding the bead pellet.[4]
3. Immunoprecipitation (Timing: 2 hours to overnight) a. Equilibrate the Anti-FLAG M2 Affinity Gel. For a 50% slurry, use 20-40 µL per IP. Wash the beads twice with 1 mL of ice-cold Lysis Buffer.[1] b. Add the equilibrated beads to the pre-cleared cell lysate. c. Incubate with gentle end-over-end rotation for 2-4 hours or overnight at 4°C.[1][4]
4. Washing (Timing: ~20 minutes) a. Pellet the beads by centrifugation (1,000 x g for 1 minute for agarose) or by using a magnetic rack.[1] b. Carefully remove and discard the supernatant. c. Add 1 mL of ice-cold Wash Buffer, resuspend the beads, and incubate for 5 minutes at 4°C with gentle rotation. d. Repeat the wash step three to five times to effectively remove non-specifically bound proteins.[4]
5. Elution (Timing: ~30 minutes) Choose one of the methods from Table 3. a. Competitive Elution with this compound Peptide (Native Conditions): i. After the final wash, remove all supernatant. ii. Resuspend the beads in 50-100 µL of Elution Buffer containing 150 µg/mL this compound peptide.[1] iii. Incubate for 30 minutes at 4°C with gentle agitation.[1] iv. Centrifuge the beads and carefully collect the supernatant containing the eluted protein complex.
b. Acidic Elution: i. Resuspend the washed beads in 50-100 µL of 0.1 M glycine-HCl, pH 3.5. ii. Incubate for 5-10 minutes at room temperature. iii. Centrifuge and collect the supernatant. Immediately neutralize the eluate by adding 1/10th volume of 1 M Tris-HCl, pH 8.0.
c. Denaturing Elution: i. Resuspend the washed beads in 20-40 µL of 1X SDS-PAGE sample buffer. ii. Boil the sample at 95-100°C for 5 minutes. iii. Centrifuge to pellet the beads. The supernatant is ready for loading onto an SDS-PAGE gel. Note that the antibody will co-elute and the beads cannot be reused.
6. Downstream Analysis a. The eluted proteins can be analyzed by SDS-PAGE followed by Coomassie staining, silver staining, or Western blotting. b. For unbiased identification of interacting partners, the eluate can be subjected to analysis by mass spectrometry.[1]
Data Presentation
Table 1: Comparison of Common Epitope Tags
| Feature | This compound Tag | 1xFLAG Tag | HA Tag | c-myc Tag |
| Sequence | DYKDHDG-DYKDHDI-DYKDDDDK | DYKDDDDK | YPYDVPDYA | EQKLISEEDL |
| Size (Amino Acids) | 22 | 8 | 9 | 10 |
| Molecular Weight | ~2.7 kDa | ~1.0 kDa | ~1.1 kDa | ~1.2 kDa |
| Sensitivity | Very High (up to 200x > 1xFLAG)[4][5] | Standard | Standard | Standard |
| Elution | This compound peptide, acidic, denaturing | FLAG peptide, acidic, denaturing | HA peptide, acidic, denaturing | c-myc peptide, acidic, denaturing |
Table 2: Lysis Buffer Composition for Different Cellular Compartments
| Buffer Type | Composition | Recommended For |
| Standard Lysis Buffer | 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100 | Cytoplasmic and soluble proteins[1] |
| RIPA Buffer (High Stringency) | 10 mM Tris-Cl pH 7.5, 150 mM NaCl, 0.5 mM EDTA, 0.1% SDS, 1% Triton X-100, 1% deoxycholate | Nuclear/chromatin-bound proteins[2] |
Always supplement lysis buffers with freshly added protease and phosphatase inhibitors immediately before use.
Table 3: Comparison of Elution Methods
| Elution Method | Procedure | Advantages | Disadvantages |
| This compound Peptide Competition | Incubate with 150 µg/mL this compound peptide[1] | Elutes protein in its native, active state; High specificity | Peptide can be costly; Elution may be inefficient for very high-affinity interactions[9][10] |
| Acidic Elution | Incubate with 0.1 M Glycine-HCl, pH 3.5 | Fast and efficient | Denatures the protein, may affect downstream functional assays; Requires immediate neutralization |
| SDS-PAGE Sample Buffer | Boil beads in sample buffer | Most efficient elution method | Completely denatures the protein; Co-elutes antibody heavy and light chains; Resin cannot be reused[4] |
Visualizations
Caption: Workflow for this compound Immunoprecipitation.
Caption: Troubleshooting Guide for this compound IP.
References
- 1. benchchem.com [benchchem.com]
- 2. How to immunoprecipitate Flag®-tagged proteins | Proteintech Group [ptglab.com]
- 3. Flag-tag and 3x Flag-tag | Proteintech Group [ptglab.com]
- 4. benchchem.com [benchchem.com]
- 5. 超高感度検出のためのthis compound®システム発現ベクター [sigmaaldrich.com]
- 6. apexbt.com [apexbt.com]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. apexbt.com [apexbt.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols: A Comprehensive Guide to 3xFLAG Western Blotting
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 3xFLAG tag is a powerful and widely used epitope tag for the detection, purification, and characterization of recombinant proteins.[1] Comprising 22 amino acids, the this compound tag consists of three tandem FLAG epitopes (DYKDDDDK), which enhances detection sensitivity by up to 200 times compared to a single FLAG tag.[1] Its small size and hydrophilic nature minimize the risk of altering protein function, solubility, or interfering with other epitopes.[1] This application note provides a detailed, step-by-step protocol for the successful detection of this compound-tagged proteins using Western blotting, a cornerstone technique in protein analysis.[2]
Experimental Workflow
The following diagram outlines the key stages of the this compound Western blot procedure, from sample preparation to signal detection.
Materials and Reagents
A comprehensive list of necessary buffers and reagents with their compositions is provided in the tables below.
Table 1: Buffer and Reagent Composition
| Buffer/Reagent | Composition | Storage |
| RIPA Lysis Buffer | 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS, Protease Inhibitor Cocktail | 4°C |
| 10X Tris Buffered Saline (TBS) | 24.23 g Tris, 80.06 g NaCl, adjust pH to 7.6 with HCl, bring to 1 L with ddH₂O.[3] | Room Temperature |
| 1X TBS with Tween 20 (TBST) | 1X TBS, 0.1% Tween 20 | Room Temperature |
| Blocking Buffer | 5% (w/v) non-fat dry milk or Bovine Serum Albumin (BSA) in TBST.[3][4] | 4°C (short-term) |
| Primary Antibody Dilution Buffer | 5% (w/v) BSA in TBST.[5] | 4°C |
| Secondary Antibody Dilution Buffer | 5% (w/v) non-fat dry milk in TBST | 4°C |
| Transfer Buffer (Wet) | 25 mM Tris, 192 mM Glycine, 20% (v/v) Methanol | 4°C |
| 2X Laemmli Sample Buffer | 4% SDS, 20% glycerol, 120 mM Tris-HCl (pH 6.8), 0.02% bromophenol blue, 10% β-mercaptoethanol (add fresh) | Room Temperature |
Detailed Experimental Protocol
This protocol outlines the step-by-step procedure for performing a this compound Western blot.
Step 1: Sample Preparation
-
Cell Lysis:
-
For adherent cells, wash the culture dish with ice-cold PBS.[6]
-
Add ice-cold RIPA buffer (e.g., 1 mL for a 10 cm dish) and scrape the cells.[6][7]
-
For suspension cells, pellet the cells by centrifugation and resuspend in ice-cold RIPA buffer.[8]
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.[9]
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.[9]
-
Transfer the supernatant to a new pre-chilled tube.[9]
-
-
Protein Quantification:
-
Determine the protein concentration of the lysate using a standard protein assay (e.g., Bradford or BCA assay). This is crucial for loading equal amounts of protein for each sample.[6]
-
-
Sample Denaturation:
-
Mix the desired amount of protein lysate (typically 20-50 µg) with an equal volume of 2X Laemmli sample buffer.[7]
-
Boil the samples at 95-100°C for 5 minutes to denature the proteins.[6] For multi-pass membrane proteins, heating at 70°C for 5-10 minutes may be preferable to prevent aggregation.[6]
-
Centrifuge the samples briefly before loading onto the gel.
-
Step 2: SDS-PAGE
-
Gel Preparation: Prepare or purchase a polyacrylamide gel of an appropriate percentage to resolve your this compound-tagged protein of interest based on its molecular weight.
-
Sample Loading: Load the denatured protein samples and a pre-stained protein ladder into the wells of the gel.[10]
-
Electrophoresis: Run the gel in 1X SDS-PAGE running buffer at a constant voltage or current until the dye front reaches the bottom of the gel.[10]
Step 3: Protein Transfer
-
Membrane Selection: Choose a suitable membrane, such as nitrocellulose or polyvinylidene fluoride (PVDF). PVDF membranes generally have a higher binding capacity but require activation with methanol.[11][12] A pore size of 0.45 µm is suitable for most applications, while 0.2 µm is recommended for proteins smaller than 15 kDa.[11]
-
Transfer Setup:
-
Equilibrate the gel, membrane, and filter papers in transfer buffer for at least 10 minutes.[13]
-
Assemble the transfer "sandwich" (filter paper, gel, membrane, filter paper) ensuring no air bubbles are trapped between the layers.
-
-
Electrotransfer: Transfer the proteins from the gel to the membrane using a wet or semi-dry transfer system.[2] Wet transfer is generally recommended for larger proteins.[12] Typical wet transfer conditions are 100V for 1-2 hours at 4°C.[7]
Step 4: Immunodetection
-
Blocking:
-
Primary Antibody Incubation:
-
Dilute the anti-FLAG primary antibody in the primary antibody dilution buffer to the recommended concentration (see Table 2).
-
Incubate the membrane with the primary antibody solution overnight at 4°C with gentle shaking.[3][4] Alternatively, incubation can be done for 1-2 hours at room temperature.[13]
-
-
Washing:
-
Secondary Antibody Incubation:
-
Final Washes:
Step 5: Signal Detection and Analysis
-
Detection:
-
Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.[2]
-
Incubate the membrane with the ECL substrate for the recommended time.
-
-
Imaging:
-
Capture the chemiluminescent signal using a digital imaging system or X-ray film.
-
Analyze the resulting bands to determine the presence and relative abundance of the this compound-tagged protein.
-
Quantitative Data Summary
The following tables provide a summary of recommended dilutions and incubation times for antibodies, as well as typical electrophoresis and transfer conditions.
Table 2: Antibody Dilution and Incubation Parameters
| Antibody | Host Species | Recommended Dilution | Incubation Time | Incubation Temperature |
| Anti-FLAG M2 Monoclonal Antibody | Mouse | 1:1,000 - 1:10,000 | 1-2 hours or Overnight | Room Temperature or 4°C |
| HRP-conjugated Anti-Mouse IgG | Varies | 1:2,000 - 1:20,000 | 1 hour | Room Temperature |
Note: Optimal antibody concentrations should be determined empirically for each specific application and experimental setup.
Table 3: Electrophoresis and Transfer Conditions
| Parameter | Condition | Notes |
| Gel Percentage | 8-15% | Dependent on the molecular weight of the target protein. |
| Running Voltage (SDS-PAGE) | 100-150 V | Until dye front reaches the bottom. |
| Transfer Method | Wet Transfer | Recommended for higher efficiency, especially for large proteins.[12] |
| Transfer Voltage/Current (Wet) | 100 V or 350 mA | For 1-2 hours. |
| Transfer Temperature | 4°C | To minimize protein degradation. |
Troubleshooting
Common issues encountered during Western blotting and their potential solutions are outlined below.
Table 4: Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| No Signal or Weak Signal | Inefficient protein transfer | Verify transfer by staining the membrane with Ponceau S. Optimize transfer time and voltage.[14] |
| Low protein expression | Increase the amount of lysate loaded. Confirm expression with a more sensitive method if possible. | |
| Inactive antibody or ECL reagent | Use fresh antibody dilutions and ECL substrate.[14] | |
| High Background | Insufficient blocking | Increase blocking time or try a different blocking agent (e.g., BSA instead of milk).[15] |
| Antibody concentration too high | Titrate the primary and secondary antibody concentrations.[16] | |
| Inadequate washing | Increase the number and duration of wash steps.[2] | |
| Non-specific Bands | Antibody cross-reactivity | Use a more specific monoclonal antibody. Include appropriate positive and negative controls.[2] |
| Protein degradation | Add protease inhibitors to the lysis buffer and keep samples on ice.[14] |
By following this detailed protocol and considering the provided recommendations, researchers can achieve reliable and sensitive detection of this compound-tagged proteins, facilitating a wide range of applications in molecular biology and drug development.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. cytivalifesciences.com [cytivalifesciences.com]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 5. sinobiological.com [sinobiological.com]
- 6. Sample preparation for western blot | Abcam [abcam.com]
- 7. bio-rad.com [bio-rad.com]
- 8. Western Blot Sample Preparation Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 9. benchchem.com [benchchem.com]
- 10. arigobio.com [arigobio.com]
- 11. biocompare.com [biocompare.com]
- 12. Optimizing Protein Transfer and Detection in Western Blotting [labx.com]
- 13. Western Blot Protocol - Creative Biolabs [modelorg-ab.creative-biolabs.com]
- 14. Western blot troubleshooting guide! [jacksonimmuno.com]
- 15. blog.addgene.org [blog.addgene.org]
- 16. What went wrong? A Western Blot Troubleshooting Guide [precisionbiosystems.com]
Cloning a 3xFLAG Tag into a Mammalian Expression Vector: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Epitope tagging is a powerful and widely used technique for the detection, purification, and functional analysis of proteins. The 3xFLAG tag, a small, hydrophilic tag consisting of three tandem FLAG epitopes (DYKDDDDK), offers significantly enhanced detection sensitivity compared to a single FLAG tag, making it an ideal choice for proteins with low expression levels.[1][2] This document provides detailed application notes and protocols for cloning a this compound tag into a mammalian expression vector, covering vector selection, primer design, cloning methodologies, and subsequent verification of protein expression and function.
Introduction
The ability to express a protein of interest with a specific tag is crucial for a multitude of molecular biology applications, including Western blotting, immunoprecipitation, immunofluorescence, and affinity purification.[2][3] The this compound system provides a robust method for studying proteins, offering up to 200 times greater sensitivity in detection compared to other systems.[4] Its small size (22 amino acids) and hydrophilic nature minimize the risk of altering protein function, solubility, or interfering with downstream applications.[1][2] This guide offers a comprehensive workflow for incorporating a this compound tag into a mammalian expression vector, enabling high-level constitutive expression for various research needs.
I. Vector Selection and Cloning Strategy
Choosing the appropriate mammalian expression vector is a critical first step. Key features to consider include a strong constitutive promoter, such as the human cytomegalovirus (CMV) promoter, for high-level expression in a wide range of mammalian cell lines.[1] Additionally, the vector should contain a multiple cloning site (MCS) compatible with the chosen cloning strategy and a selectable marker, such as neomycin resistance, for the generation of stable cell lines.
Two common strategies for cloning the this compound tag are:
-
Restriction Enzyme-Based Cloning: This traditional method involves the use of restriction enzymes to create compatible ends on the vector and the insert (gene of interest with the this compound tag).
-
Ligation Independent Cloning (LIC): LIC methods, such as Gibson Assembly or In-Fusion cloning, offer a seamless and flexible alternative, allowing for the insertion of DNA fragments without the need for restriction enzymes and ligase.[5][6][7]
This protocol will focus on the restriction enzyme-based approach, a widely accessible and established method.
II. Experimental Workflow
The overall workflow for cloning a this compound tag into a mammalian expression vector and verifying its expression is depicted below.
Figure 1: A comprehensive workflow for cloning and expressing a this compound-tagged protein.
III. Detailed Protocols
A. Primer Design for this compound Tag Insertion
Proper primer design is crucial for the successful incorporation of the this compound tag and subsequent cloning. The this compound sequence can be added to the N-terminus or C-terminus of the gene of interest.
This compound DNA Sequence: GACTACAAGGACCACGATGGTGATTATAAAGATCATGACATCGATTACAAGGATGACGATGACAAG
This compound Amino Acid Sequence: DYKDDDDKDYKDDDDKDYKDDDDK
Design Considerations:
-
Placement: Decide whether to add the tag to the N-terminus or C-terminus of your protein. This decision may be influenced by the known function of the protein's termini.
-
Reading Frame: Ensure the this compound sequence is in the correct reading frame with your gene of interest.
-
Restriction Sites: Incorporate unique restriction enzyme sites at the 5' ends of your primers that are compatible with the multiple cloning site of your expression vector. Add a 3-6 base pair "clamp" upstream of the restriction site to ensure efficient cleavage.[8]
-
Stop Codon: When adding a C-terminal tag, ensure the stop codon of your gene is removed and a new stop codon is added after the this compound sequence in the reverse primer. For an N-terminal tag, the gene's natural stop codon should be retained.
-
Primer Length and Melting Temperature (Tm): Primers should be 18-24 bases long (excluding the tag and restriction sites) with a GC content of 40-60% and a melting temperature between 50-60°C.[8]
Example Primer Design (for C-terminal tagging):
-
Forward Primer: 5' - [Clamp] - [Restriction Site 1] - [Start Codon] - [Gene-specific sequence] - 3'
-
Reverse Primer: 5' - [Clamp] - [Restriction Site 2] - [Stop Codon] - [this compound sequence (reverse complement)] - [Gene-specific sequence (no stop codon)] - 3'
B. PCR Amplification
This protocol outlines the amplification of the gene of interest with the this compound tag using high-fidelity DNA polymerase.
Materials:
-
High-fidelity DNA polymerase (e.g., Phusion, Q5)
-
dNTPs
-
Forward and Reverse Primers (with this compound sequence)
-
DNA template (plasmid containing the gene of interest)
-
Nuclease-free water
Protocol:
-
Set up the PCR reaction as follows:
| Component | Volume (50 µL reaction) | Final Concentration |
| 5X High-Fidelity Buffer | 10 µL | 1X |
| 10 mM dNTPs | 1 µL | 200 µM |
| 10 µM Forward Primer | 2.5 µL | 0.5 µM |
| 10 µM Reverse Primer | 2.5 µL | 0.5 µM |
| DNA Template | 1 µL (1-100 ng) | As needed |
| High-Fidelity DNA Polymerase | 0.5 µL | 1 unit |
| Nuclease-free water | to 50 µL |
-
Perform PCR using the following cycling conditions (adjust annealing temperature and extension time based on primer Tm and amplicon length):
| Step | Temperature | Time | Cycles |
| Initial Denaturation | 98°C | 30 sec | 1 |
| Denaturation | 98°C | 10 sec | 30-35 |
| Annealing | 55-65°C | 30 sec | |
| Extension | 72°C | 30 sec/kb | |
| Final Extension | 72°C | 5-10 min | 1 |
| Hold | 4°C | ∞ |
-
Analyze the PCR product on a 1% agarose gel to confirm the correct size.
-
Purify the PCR product using a PCR purification kit.
C. Restriction Digestion and Ligation
Protocol:
-
Digest the purified PCR product and the mammalian expression vector with the chosen restriction enzymes.
| Component | PCR Product | Vector |
| DNA | ~500 ng | ~1 µg |
| 10X Restriction Buffer | 5 µL | 5 µL |
| Restriction Enzyme 1 | 1 µL | 1 µL |
| Restriction Enzyme 2 | 1 µL | 1 µL |
| Nuclease-free water | to 50 µL | to 50 µL |
-
Incubate at 37°C for 1-2 hours.
-
Run the digested products on a 1% agarose gel and purify the desired bands using a gel extraction kit.
-
Set up the ligation reaction. A molar ratio of 3:1 (insert:vector) is recommended.
| Component | Volume |
| Digested Vector (50 ng) | X µL |
| Digested Insert | Y µL |
| 10X T4 DNA Ligase Buffer | 1 µL |
| T4 DNA Ligase | 1 µL |
| Nuclease-free water | to 10 µL |
-
Incubate at room temperature for 1 hour or at 16°C overnight.
D. Transformation and Plasmid Verification
Protocol:
-
Transform the ligation mixture into competent E. coli cells.
-
Plate the transformed cells on LB agar plates containing the appropriate antibiotic and incubate overnight at 37°C.
-
Select several colonies and grow them in liquid LB medium with the antibiotic.
-
Isolate plasmid DNA using a miniprep kit.
-
Verify the presence and orientation of the insert by restriction digestion and Sanger sequencing.
Table 1: Representative Cloning Efficiency and Sequencing Results
| Cloning Step | Metric | Result |
| Transformation | Number of Colonies | >100 |
| Colony PCR | Positive Clones | 8 out of 10 |
| Sequencing | Sequence Match | 100% match to expected sequence |
E. Mammalian Cell Transfection
This protocol describes transient transfection of the this compound-tagged construct into mammalian cells using a lipid-based transfection reagent.[9][10][11]
Materials:
-
HEK293T cells (or other suitable cell line)
-
DMEM with 10% FBS
-
Opti-MEM I Reduced Serum Medium
-
Lipid-based transfection reagent (e.g., Lipofectamine 2000)
-
Purified this compound-tagged plasmid DNA
Protocol:
-
The day before transfection, seed cells in a 6-well plate to be 70-90% confluent at the time of transfection.
-
On the day of transfection, prepare two tubes for each well to be transfected:
-
Tube A: Dilute 2.5 µg of plasmid DNA in 125 µL of Opti-MEM.
-
Tube B: Dilute 5 µL of Lipofectamine 2000 in 125 µL of Opti-MEM and incubate for 5 minutes at room temperature.
-
-
Combine the contents of Tube A and Tube B, mix gently, and incubate for 20 minutes at room temperature to allow DNA-lipid complexes to form.
-
Add the 250 µL of the complex mixture drop-wise to each well.
-
Incubate the cells at 37°C in a CO2 incubator for 24-48 hours before harvesting for analysis.
IV. Verification of this compound-Tagged Protein Expression
A. Western Blot Analysis
Western blotting is used to confirm the expression and determine the molecular weight of the this compound-tagged protein.
Protocol:
-
Lyse the transfected cells in RIPA buffer containing protease inhibitors.
-
Determine the protein concentration of the cell lysates.
-
Separate 20-30 µg of protein from each lysate by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[4]
-
Incubate the membrane with an anti-FLAG primary antibody overnight at 4°C.[4]
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[4]
-
Wash the membrane three times with TBST.
-
Detect the protein using an enhanced chemiluminescence (ECL) substrate.[4]
Table 2: Western Blot Detection Sensitivity
| Tag | Limit of Detection |
| 1xFLAG | ~1 picomole |
| This compound | < 10 femtomoles |
B. Immunoprecipitation (IP)
IP is used to isolate the this compound-tagged protein and its interacting partners from the cell lysate.
Protocol:
-
Lyse transfected cells in a non-denaturing lysis buffer (e.g., 1% Triton X-100 in TBS) with protease inhibitors.[12]
-
Pre-clear the lysate by incubating with protein A/G agarose beads for 30 minutes at 4°C.
-
Incubate the pre-cleared lysate with an anti-FLAG antibody or anti-FLAG affinity gel overnight at 4°C with gentle rotation.[4]
-
Wash the beads 3-5 times with lysis buffer to remove non-specifically bound proteins.[4]
-
Elute the bound proteins by either:
-
Analyze the eluted proteins by Western blot.
V. Application Example: Investigating a Signaling Pathway
This compound-tagged proteins are invaluable for elucidating signaling pathways. For example, to study the role of a specific kinase in the MAPK/ERK pathway, the kinase can be tagged with this compound.
Figure 2: Example of a this compound-tagged protein in the MAPK/ERK pathway.
By immunoprecipitating the this compound-tagged kinase, researchers can identify its upstream activators and downstream substrates through mass spectrometry, or verify known interactions via co-immunoprecipitation and Western blotting.
Conclusion
The this compound epitope tag is a versatile and highly sensitive tool for protein analysis. The protocols outlined in this document provide a comprehensive guide for the successful cloning of a this compound tag into a mammalian expression vector and the subsequent verification of protein expression. By leveraging this powerful technology, researchers can effectively investigate protein function, interactions, and localization, thereby advancing our understanding of complex biological processes and aiding in drug development.
References
- 1. merckmillipore.com [merckmillipore.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. wolfson.huji.ac.il [wolfson.huji.ac.il]
- 4. benchchem.com [benchchem.com]
- 5. pro.unibz.it [pro.unibz.it]
- 6. neb.com [neb.com]
- 7. Sequence and Ligation Independent Cloning – Protein Expression and Purification Core Facility [embl.org]
- 8. addgene.org [addgene.org]
- 9. addgene.org [addgene.org]
- 10. www2.iib.uam.es [www2.iib.uam.es]
- 11. Transient Transfection Protocol - Creative Biogene [creative-biogene.com]
- 12. How to immunoprecipitate Flag®-tagged proteins | Proteintech Group [ptglab.com]
- 13. benchchem.com [benchchem.com]
Application Notes and Protocols for 3xFLAG Fusion Protein Purification using Affinity Chromatography
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 3xFLAG epitope tag is a short, hydrophilic peptide sequence (N-Met-Asp-Tyr-Lys-Asp-His-Asp-Gly-Asp-Tyr-Lys-Asp-His-Asp-Ile-Asp-Tyr-Lys-Asp-Asp-Asp-Asp-Lys-C) widely employed for the affinity purification of recombinant fusion proteins.[1] Its small size and hydrophilic nature minimize interference with protein structure and function, making it a valuable tool in protein science.[1] This affinity purification system relies on the highly specific interaction between the this compound tag and a monoclonal anti-FLAG antibody, which is typically immobilized on a solid support such as agarose or magnetic beads.[1][2] The purification process involves cell lysis, binding of the this compound-tagged protein to the anti-FLAG resin, washing to remove unbound cellular components, and subsequent elution of the purified protein. This document provides detailed protocols for the purification of this compound fusion proteins using affinity chromatography, a comparison of different elution strategies, and troubleshooting guidelines.
Data Presentation
Table 1: Comparison of Elution Methods for this compound Affinity Chromatography
| Elution Method | Principle | Typical Reagents | Relative Yield | Impact on Protein Activity | Key Advantages | Key Disadvantages |
| Competitive Elution | Displacement of the this compound-tagged protein by a high concentration of free this compound peptide.[1] | 100-200 µg/mL this compound peptide in TBS.[3] | Very High[1][2] | Preserves native conformation and activity.[1] | Gentle, non-denaturing elution; high specificity.[1] | Higher cost of the this compound peptide.[1] |
| Acidic Elution | Disruption of the antibody-antigen interaction at low pH.[4] | 0.1 M Glycine-HCl, pH 3.0-3.5.[4][5] | High | Can cause denaturation and loss of activity; requires immediate neutralization.[4] | Fast and efficient.[2] | Risk of protein denaturation; requires pH neutralization.[4] |
| Denaturing Elution | Complete denaturation of both the antibody and the target protein.[4] | SDS-PAGE sample buffer.[4] | Very High | Complete denaturation; protein is not functional.[4] | Highly effective for elution.[4] | Denatures the protein and the antibody, preventing resin reuse. |
Table 2: Quantitative Parameters for Anti-FLAG M2 Affinity Gel
| Parameter | Value | Notes |
| Binding Capacity | >1.1 mg protein/mL of settled gel[6] | This can vary depending on the specific fusion protein and binding conditions. |
| Recommended this compound Peptide Concentration for Elution | 100-200 µg/mL[3] | A working concentration of 150 ng/µL can be prepared by adding 3 µL of a 5 µg/µL stock to 100 µL of TBS. |
| Recommended Glycine-HCl Concentration for Elution | 0.1 M, pH 3.0-3.5[4][5] | Immediate neutralization with a buffer like 1 M Tris-HCl, pH 8.0 is crucial.[2] |
Experimental Protocols
Protocol 1: Preparation of Cell Lysate
This protocol is a general guideline for the lysis of mammalian cells expressing a this compound-tagged protein. Optimization may be required for different cell types or expression systems.
Materials:
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Lysis Buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% TRITON™ X-100)[2]
-
Protease Inhibitor Cocktail
-
Microcentrifuge tubes, pre-chilled
-
Cell scraper (for adherent cells)
-
Microcentrifuge
Procedure:
-
For adherent cells, wash the cell monolayer twice with ice-cold PBS. For suspension cells, pellet the cells by centrifugation and wash the cell pellet twice with ice-cold PBS.[7]
-
Add ice-cold Lysis Buffer supplemented with protease inhibitors to the cells. For a 10 cm plate, use 1 mL of Lysis Buffer.
-
For adherent cells, scrape the cells from the plate and transfer the lysate to a pre-chilled microcentrifuge tube. For suspension cells, resuspend the cell pellet in Lysis Buffer.[7]
-
Incubate the lysate on ice for 30 minutes with occasional vortexing to ensure complete lysis.
-
Clarify the lysate by centrifugation at 12,000 x g for 10 minutes at 4°C.[7]
-
Carefully transfer the supernatant (cleared lysate) to a new pre-chilled microcentrifuge tube. This is the starting material for the affinity purification.
Protocol 2: Affinity Purification of this compound Fusion Protein (Batch Method)
This protocol describes the purification using a batch method, which is suitable for smaller-scale purifications and immunoprecipitations.
Materials:
-
Cleared cell lysate containing the this compound-tagged protein
-
Anti-FLAG M2 Affinity Gel (e.g., agarose beads)[2]
-
Wash Buffer (e.g., TBS: 50 mM Tris-HCl, 150 mM NaCl, pH 7.4)[2]
-
Elution Buffers (choose one from Table 1)
-
Microcentrifuge tubes
-
End-over-end rotator
Procedure:
-
Resin Preparation:
-
Gently swirl the bottle of Anti-FLAG M2 Affinity Gel to obtain a uniform suspension.
-
Pipette the desired amount of resin slurry into a microcentrifuge tube. For analytical scale, 20-40 µL of a 50% slurry is often sufficient.
-
Wash the resin by adding 1 mL of Wash Buffer, gently inverting the tube, and then pelleting the resin by centrifugation at 5,000 x g for 30 seconds. Carefully remove the supernatant. Repeat this wash step two more times.[2]
-
-
Binding:
-
Washing:
-
Pellet the resin by centrifugation at 5,000 x g for 30 seconds and carefully remove the supernatant (this is the unbound fraction, which can be saved for analysis).
-
Wash the resin three times with 1 mL of Wash Buffer. For each wash, resuspend the resin, incubate for 5 minutes on a rotator, pellet the resin, and discard the supernatant.[2]
-
-
Elution (choose one method):
-
A) Competitive Elution with this compound Peptide:
-
Prepare the this compound peptide elution buffer (e.g., 150 ng/µL this compound peptide in Wash Buffer).
-
Add 2-5 bed volumes of the elution buffer to the washed resin.
-
Incubate for 30 minutes at 4°C with gentle shaking.[7]
-
Pellet the resin by centrifugation and carefully collect the supernatant containing the purified protein.
-
Repeat the elution step at least once and pool the eluates to maximize recovery.[4]
-
-
B) Acidic Elution with Glycine-HCl:
-
C) Denaturing Elution:
-
Add 1-2 bed volumes of 1x SDS-PAGE loading buffer to the washed resin.
-
Boil the sample for 5 minutes.[6]
-
Pellet the resin by centrifugation and collect the supernatant.
-
-
-
Analysis:
-
Analyze the purified protein by SDS-PAGE and Coomassie staining or Western blotting using an anti-FLAG antibody.
-
Mandatory Visualization
Caption: Workflow for this compound fusion protein purification.
Caption: Studying a signaling pathway with this compound IP.
References
Co-Immunoprecipitation of 3xFLAG-tagged Proteins: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Co-immunoprecipitation (Co-IP) is a robust and widely used technique to study protein-protein interactions within the cellular environment.[1] This method relies on the use of an antibody to specifically isolate a protein of interest (the "bait"), along with any stably interacting proteins (the "prey"), from a complex mixture such as a cell lysate. The 3xFLAG epitope tag, a small polypeptide sequence (DYKDDDDK repeated three times), is a popular choice for these assays due to the availability of high-affinity, specific monoclonal antibodies that facilitate efficient capture of the tagged protein.[1]
This application note provides a detailed protocol for performing Co-IP using this compound-tagged proteins. It covers cell lysate preparation, immunoprecipitation, washing, and various elution strategies, including native elution with a competitive this compound peptide.[1] Adherence to proper controls and optimization of key steps are critical for obtaining reliable and reproducible results.[2]
Principle of this compound Co-Immunoprecipitation
The workflow begins with the gentle lysis of cells expressing a this compound-tagged bait protein to release protein complexes while preserving their native interactions. The lysate is then incubated with an anti-FLAG antibody, which specifically binds to the this compound tag on the bait protein. Subsequently, agarose or magnetic beads, typically conjugated with Protein A or G, are added to capture the antibody-bait-prey complex. After a series of washes to remove non-specifically bound proteins, the complex is eluted from the beads. The eluted proteins can then be identified and analyzed by downstream methods like Western blotting or mass spectrometry.[3][4]
Experimental Workflow
The overall experimental process for this compound Co-Immunoprecipitation is outlined in the diagram below.
Caption: Workflow for a typical this compound co-immunoprecipitation experiment.
Materials and Reagents
Buffer Formulations
Proper buffer composition is critical for preserving protein-protein interactions.[5] Below are common recipes, which may require optimization for specific protein complexes.[6]
| Buffer Type | Composition | Notes |
| Cell Lysis Buffer (Non-denaturing) | 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1 mM EDTA, 1% Triton X-100 or 0.5% NP-40.[7] | Add protease and phosphatase inhibitors fresh before use.[4][8] The choice of detergent is critical and may need empirical optimization.[9] |
| RIPA Buffer (Stringent) | 50 mM Tris-HCl (pH 8.0), 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS.[5] | Use for nuclear or tightly bound complexes, but be aware it may disrupt weaker interactions.[8] |
| Wash Buffer | Typically the same as the lysis buffer, or a variation with lower detergent concentration (e.g., TBS with 0.1% Tween-20).[10] | At least 3-5 washes are recommended to reduce background.[1] |
| Native Elution Buffer | 100-200 µg/mL this compound Peptide in Wash Buffer or TBS.[1] | Allows for recovery of intact protein complexes under native conditions.[1] |
| Acidic Elution Buffer | 0.1 M Glycine-HCl, pH 2.5-3.5.[1] | Fast and efficient but denatures proteins. Requires immediate neutralization.[1] |
| Denaturing Elution Buffer | 2x SDS-PAGE Sample Buffer (Laemmli buffer).[1][10] | Completely elutes all bound proteins but denatures them. Co-elutes antibody chains.[1] |
Detailed Experimental Protocol
This protocol outlines the key steps for a standard Co-IP experiment.
Step 1: Preparation of Cell Lysate
-
Harvest cultured cells (approx. 1-10 x 10^7 cells per IP reaction).[7][8] For adherent cells, wash once with ice-cold PBS, then scrape. For suspension cells, pellet by centrifugation.[7][11]
-
Resuspend the cell pellet in 1 mL of ice-cold Lysis Buffer freshly supplemented with protease and phosphatase inhibitors.[7]
-
Incubate the mixture on ice for 30 minutes with occasional vortexing to ensure complete lysis.[1] For difficult-to-lyse cells, sonication (e.g., 3 pulses of 5 seconds each) on ice can be performed.[7][12]
-
Clarify the lysate by centrifuging at ~14,000 x g for 15 minutes at 4°C.[1][12]
-
Carefully transfer the supernatant to a new, pre-chilled microcentrifuge tube. This is the cleared protein lysate.
-
Determine the protein concentration using a standard protein assay (e.g., BCA or Bradford). A typical starting amount is at least 1 mg of total protein per Co-IP.[9][12]
Step 2: Pre-Clearing the Lysate (Optional but Recommended)
Pre-clearing reduces non-specific binding of proteins to the beads, lowering the background in the final analysis.[4][9]
-
Add 20-30 µL of equilibrated Protein A/G bead slurry to your ~1 mg of protein lysate.
-
Incubate on a rotator for 1 hour at 4°C.
-
Pellet the beads by centrifugation (e.g., 1,000 x g for 1 minute) and carefully transfer the supernatant (the pre-cleared lysate) to a new tube.
Step 3: Immunoprecipitation
-
Add the anti-FLAG antibody to the pre-cleared lysate. The optimal amount of antibody should be determined empirically, but a starting point is 1-5 µg per 1 mg of lysate.[12]
-
Incubate on an end-over-end rotator for 2-4 hours or overnight at 4°C.[1][12] An overnight incubation may increase yield but could also increase non-specific binding.
-
While the antibody is incubating with the lysate, equilibrate the required amount of Protein A/G beads. For each sample, wash 30-50 µL of bead slurry three times with 500 µL of ice-cold Lysis Buffer.
-
Add the equilibrated beads to the lysate-antibody mixture.
-
Incubate on a rotator for an additional 1-3 hours at 4°C to capture the immune complexes.[6]
Step 4: Washing
Thorough washing is crucial for removing non-specifically bound proteins.
-
Pellet the beads by gentle centrifugation (e.g., 1,000 x g for 1 minute at 4°C).[1]
-
Carefully aspirate and discard the supernatant.
-
Resuspend the beads in 1 mL of ice-cold Wash Buffer.
-
Repeat the centrifugation and resuspension steps for a total of 3 to 5 washes.[1] On the final wash, remove all supernatant completely.
Step 5: Elution
The choice of elution method depends on the downstream application.
A. Native Elution (for functional assays or mass spectrometry):
-
Prepare the this compound peptide elution solution at a concentration of 100-200 µg/mL in Wash Buffer or TBS.[1]
-
Resuspend the washed beads in 50-100 µL of the peptide solution.
-
Incubate with gentle agitation for 30-60 minutes at 4°C.[1]
-
Pellet the beads by centrifugation and carefully collect the supernatant containing the eluted protein complex.
B. Denaturing Elution (for Western blotting):
-
Resuspend the washed beads in 20-40 µL of 2x SDS-PAGE sample buffer.[1][10]
-
Boil the sample for 5-10 minutes at 95-100°C to release and denature the proteins.[1]
-
Pellet the beads, and the supernatant is ready for loading onto an SDS-PAGE gel.
Quantitative Experimental Parameters
The following table provides starting recommendations for key quantitative parameters. Optimization is often necessary for specific experimental systems.
| Parameter | Recommended Range | Notes |
| Starting Material | 1 - 10 x 10^7 cells | Corresponds to ~1-5 mg of total protein lysate.[8][9] |
| Lysate Concentration | 1 - 5 mg/mL | Higher concentrations can favor protein complex stability.[6][12] |
| Anti-FLAG Antibody | 1 - 5 µg per IP | Titration is recommended to find the optimal antibody-to-antigen ratio.[12] |
| Bead Slurry Volume | 20 - 50 µL per IP | Depends on the binding capacity of the beads. Refer to manufacturer's instructions. |
| Incubation Times | Lysate + Ab: 2h to overnight+ Beads: 1-3h | Overnight incubation can increase yield but may also increase background.[1][12] |
| This compound Peptide Elution | 100 - 500 µg/mL | Higher concentrations may be needed for high-affinity interactions.[1] |
Essential Controls
Proper controls are critical for validating the specificity of the observed interactions.[2][3]
| Control Type | Purpose | Expected Outcome |
| Isotype Control IgG | To control for non-specific binding of proteins to the immunoprecipitating antibody.[2] | The prey protein should not be detected in the eluate. |
| Mock-transfected/Untagged Cells | To ensure the antibody specifically pulls down the this compound-tagged bait protein and not endogenous proteins. | The bait and prey proteins should not be detected. |
| Out-competition Control | Co-incubation of lysate with excess this compound peptide to block specific binding of the bait to the antibody.[12] | The bait and prey proteins should not be immunoprecipitated. |
| Input | A small fraction (1-5%) of the total cell lysate before IP. | Shows the initial expression levels of both bait and prey proteins. |
| Positive Control | A known interaction partner for your bait protein. | Confirms the experimental conditions are suitable for detecting interactions.[2][10] |
References
- 1. benchchem.com [benchchem.com]
- 2. Co-IP Protocol-How To Conduct A Co-IP - Creative Proteomics [creative-proteomics.com]
- 3. How to conduct a Co-immunoprecipitation (Co-IP) | Proteintech Group [ptglab.com]
- 4. Co-immunoprecipitation (Co-IP): The Complete Guide | Antibodies.com [antibodies.com]
- 5. Immunoprecipitation (IP) and co-immunoprecipitation protocol | Abcam [abcam.com]
- 6. Optimizing Your Experiment: A Comprehensive Guide to the FLAG M2 Magnetic Beads Protocol - nanomicronspheres [nanomicronspheres.com]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. How to immunoprecipitate Flag®-tagged proteins | Proteintech Group [ptglab.com]
- 9. bitesizebio.com [bitesizebio.com]
- 10. bioradiations.com [bioradiations.com]
- 11. apexbt.com [apexbt.com]
- 12. Protocol for Immuno-Enrichment of FLAG-Tagged Protein Complexes - PMC [pmc.ncbi.nlm.nih.gov]
Elution of 3xFLAG-Tagged Proteins from Affinity Beads: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the elution of 3xFLAG-tagged proteins from anti-FLAG® M2 affinity beads. It outlines four common elution strategies, enabling researchers to select the most appropriate method based on the downstream application and the nature of the purified protein.
Introduction
The this compound epitope tag (MDYKDHDGDYKDHDIDYKDDDDK) is a popular and highly specific tool for the purification of recombinant proteins. Its hydrophilic nature and the availability of high-affinity monoclonal antibodies, such as the anti-FLAG® M2 antibody, allow for efficient capture of tagged proteins from complex lysates. The final, critical step in the purification process is the elution of the bound protein from the affinity resin. The choice of elution method is paramount as it directly impacts the yield, purity, and biological activity of the purified protein.
This guide details four distinct elution protocols:
-
Competitive Elution with this compound Peptide: A gentle and highly efficient method that preserves the native conformation and function of the eluted protein.
-
Acidic Elution with Glycine-HCl: A rapid and effective method, though the low pH may denature sensitive proteins.
-
Denaturing Elution with SDS-PAGE Sample Buffer: A harsh method suitable for downstream applications that do not require native protein, such as Western blotting.
-
Enzymatic Cleavage with Enterokinase: A specific method that removes the this compound tag, yielding the untagged protein of interest.
Comparison of Elution Methods
The selection of an appropriate elution strategy is critical for the success of downstream experiments. The following table summarizes the key characteristics of each method to aid in this decision-making process.
| Elution Method | Principle | Yield | Purity | Protein Activity | Downstream Compatibility | Key Considerations |
| This compound Peptide Competition | Competitive displacement of the tagged protein by an excess of free this compound peptide.[1][2] | Very High[1][2] | High | Preserved | Functional assays, structural studies, mass spectrometry, co-immunoprecipitation. | Higher cost of the this compound peptide. Optimization of peptide concentration and incubation time may be required.[3] |
| Acidic Elution (Glycine-HCl) | Disruption of the antibody-antigen interaction at low pH.[2] | High | High | May be compromised[1] | SDS-PAGE, Western blotting. Can be used for functional assays if the protein is stable at low pH and immediately neutralized. | Requires immediate neutralization of the eluate to prevent protein denaturation. The resin can be reused after re-equilibration.[4] |
| Denaturing Elution (SDS-PAGE Buffer) | Denaturation of both the antibody and the tagged protein, releasing the protein into the solution. | High | Moderate (co-elution of antibody fragments) | Lost | SDS-PAGE, Western blotting. | The affinity resin is not reusable. Antibody heavy and light chains will be present in the eluate. |
| Enzymatic Cleavage (Enterokinase) | Proteolytic cleavage at a specific recognition site within the this compound tag. | Variable | High (if cleavage is efficient) | Preserved | All applications requiring tag-free native protein. | Cleavage efficiency depends on the accessibility of the recognition site.[5] Requires removal of the protease after elution. |
Experimental Protocols
The following sections provide detailed step-by-step protocols for each elution method.
Protocol 1: Competitive Elution with this compound Peptide
This method is recommended for applications requiring native, biologically active protein.
Materials:
-
Anti-FLAG® M2 affinity beads with bound this compound-tagged protein
-
This compound® Peptide (e.g., Sigma-Aldrich F4799)
-
Tris-Buffered Saline (TBS): 50 mM Tris-HCl, 150 mM NaCl, pH 7.4
-
Microcentrifuge tubes
-
Rotator or shaker
Procedure:
-
Prepare this compound Peptide Stock Solution:
-
Prepare Elution Buffer:
-
Wash the Beads:
-
After binding the target protein, wash the beads three times with 1 mL of TBS to remove non-specifically bound proteins. Centrifuge at 5,000 x g for 1 minute between washes.
-
-
Elution:
-
After the final wash, carefully remove all supernatant.
-
Add 1-2 bead bed volumes of the this compound peptide elution buffer to the beads.
-
Incubate for 30 minutes at 4°C with gentle agitation on a rotator. For tightly bound proteins, the incubation time can be extended up to overnight at 4°C.[3]
-
-
Collect Eluate:
-
Centrifuge the beads at 5,000 x g for 1 minute.
-
Carefully transfer the supernatant containing the eluted protein to a fresh, pre-chilled microcentrifuge tube.
-
For maximal recovery, a second elution can be performed by adding another volume of elution buffer to the beads and repeating steps 4 and 5. The eluates can then be pooled.
-
Protocol 2: Acidic Elution with 0.1 M Glycine-HCl
This is a rapid elution method suitable for proteins that can withstand a temporary drop in pH.
Materials:
-
Anti-FLAG® M2 affinity beads with bound this compound-tagged protein
-
Elution Buffer: 0.1 M Glycine-HCl, pH 3.0-3.5
-
Neutralization Buffer: 1 M Tris-HCl, pH 8.0
-
Microcentrifuge tubes
Procedure:
-
Wash the Beads:
-
Perform washes as described in Protocol 1, step 3.
-
-
Elution:
-
After the final wash, remove all supernatant.
-
Add 1-2 bead bed volumes of 0.1 M Glycine-HCl, pH 3.0-3.5 to the beads.
-
Incubate for 5-10 minutes at room temperature with gentle mixing.[1]
-
-
Collect and Neutralize Eluate:
-
Centrifuge the beads at 5,000 x g for 1 minute.
-
Immediately transfer the supernatant to a new tube containing 1/10th volume of Neutralization Buffer (e.g., 10 µL of 1 M Tris-HCl, pH 8.0 for every 100 µL of eluate).
-
Vortex briefly to mix.
-
Protocol 3: Denaturing Elution with SDS-PAGE Sample Buffer
This method is used when the eluted protein is intended for immediate analysis by SDS-PAGE and Western blotting.
Materials:
-
Anti-FLAG® M2 affinity beads with bound this compound-tagged protein
-
2X SDS-PAGE Sample Buffer (e.g., 125 mM Tris-HCl, pH 6.8, 4% SDS, 20% glycerol, 0.004% bromophenol blue)
-
Microcentrifuge tubes
-
Heating block
Procedure:
-
Wash the Beads:
-
Perform washes as described in Protocol 1, step 3.
-
-
Elution:
-
After the final wash, remove all supernatant.
-
Add 20-30 µL of 2X SDS-PAGE sample buffer directly to the beads.
-
Vortex briefly and heat the sample at 95-100°C for 5 minutes.
-
-
Collect Eluate:
-
Centrifuge the beads at maximum speed for 1 minute.
-
The supernatant contains the denatured, eluted protein and is ready for loading onto an SDS-PAGE gel.
-
Protocol 4: On-Bead Enzymatic Cleavage with Enterokinase
This protocol allows for the removal of the this compound tag while the protein is still bound to the affinity beads, resulting in the elution of the untagged protein.
Materials:
-
Anti-FLAG® M2 affinity beads with bound this compound-tagged protein
-
Recombinant Enterokinase
-
Enterokinase Cleavage Buffer (typically provided by the enzyme manufacturer, e.g., 20 mM Tris-HCl, 50 mM NaCl, 2 mM CaCl₂, pH 7.4)
-
Microcentrifuge tubes
-
Incubator/shaker
Procedure:
-
Wash the Beads:
-
After binding the target protein, wash the beads twice with 1 mL of TBS.
-
Wash the beads once with 1 mL of Enterokinase Cleavage Buffer to equilibrate the resin.
-
-
Enzymatic Digestion:
-
After the final wash, remove all supernatant.
-
Resuspend the beads in an appropriate volume of Enterokinase Cleavage Buffer.
-
Add Enterokinase to the bead slurry. The optimal enzyme-to-substrate ratio (typically ranging from 1:20 to 1:200 w/w) should be determined empirically.
-
Incubate the reaction at the recommended temperature for the enzyme (e.g., room temperature or 37°C) for a period of 1 to 16 hours with gentle agitation. It is advisable to perform a time-course experiment to determine the optimal incubation time.
-
-
Collect Cleaved Protein:
-
Centrifuge the beads at 5,000 x g for 1 minute.
-
The supernatant contains the untagged, eluted protein of interest. The cleaved this compound tag and any uncleaved protein will remain bound to the beads.
-
Visualizations
The following diagrams illustrate the workflows for the different elution protocols.
Caption: Workflow for Competitive Elution.
References
Application Notes and Protocols for 3xFLAG Immunofluorescence Staining of Proteins
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide for the immunofluorescent staining of proteins tagged with the 3xFLAG epitope. The this compound system offers a method for detecting recombinant proteins with high sensitivity and specificity.
Introduction
The FLAG tag is a small, hydrophilic octapeptide (DYKDDDDK) that can be fused to the N-terminus, C-terminus, or internal regions of a protein of interest.[1] Its small size and hydrophilic nature minimize the risk of altering protein function, solubility, or blocking other epitopes.[1] The this compound system utilizes three tandem FLAG epitopes, which significantly enhances the detection sensitivity by providing multiple binding sites for the anti-FLAG antibody.[1][2] This increased affinity is particularly advantageous for detecting proteins with low expression levels.[3]
Principle of this compound Immunofluorescence
Immunofluorescence (IF) allows for the visualization of the subcellular localization of a target protein. The principle of indirect IF for this compound-tagged proteins involves the following key steps:
-
Fixation & Permeabilization : Cells expressing the this compound-tagged protein are first treated with a chemical fixative to preserve their structure.[4][5] Subsequently, the cell membranes are permeabilized to allow antibodies to access intracellular antigens.[4][5][6]
-
Primary Antibody Incubation : A specific primary antibody, typically a mouse monoclonal anti-FLAG antibody (like the M2 clone), is introduced.[7] This antibody binds specifically to the this compound epitope on the fusion protein.
-
Secondary Antibody Incubation : A secondary antibody, which is conjugated to a fluorescent dye (fluorophore), is then added. This secondary antibody is raised against the host species of the primary antibody (e.g., goat anti-mouse) and will bind to the primary antibody.
-
Visualization : The sample is then visualized using a fluorescence microscope. The location of the fluorescence signal corresponds to the subcellular localization of the this compound-tagged protein.
Key Experimental Considerations
Successful immunofluorescence staining requires careful optimization of several parameters.
Fixation and Permeabilization
The choice of fixation and permeabilization method is critical and depends on the target antigen and its subcellular location.[5][8]
-
Aldehyde-Based Fixatives (e.g., Paraformaldehyde - PFA) : These are cross-linking fixatives that preserve cellular morphology well and are suitable for many cytoskeletal, membrane-bound, and nuclear proteins.[4][5] After fixation with PFA, a separate permeabilization step using a detergent (like Triton X-100) is necessary for intracellular targets.[5][9]
-
Organic Solvents (e.g., Methanol, Acetone) : These reagents both fix and permeabilize the cells by dehydrating and precipitating proteins.[6][8] This method can be advantageous for some monoclonal antibodies binding to internal epitopes but may not be ideal for all antigens.[8]
Antibody Selection and Dilution
-
Primary Antibody : The monoclonal anti-FLAG M2 antibody is widely used and has been shown to be effective for immunofluorescence.[3][7][10]
-
Antibody Concentration : The optimal antibody concentration is crucial for achieving a high signal-to-noise ratio. High concentrations can lead to non-specific background staining, while low concentrations may result in a weak or no signal.[7] It is highly recommended to perform a titration experiment to determine the optimal working dilution for both primary and secondary antibodies.[8]
Experimental Protocols
The following are generalized protocols that should be optimized for your specific cell type and protein of interest.
Protocol 1: Paraformaldehyde Fixation and Triton X-100 Permeabilization
This protocol is a good starting point for most applications.
Materials:
-
Phosphate-Buffered Saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS (prepare fresh)
-
0.1-0.3% Triton X-100 in PBS
-
Blocking Buffer (e.g., 1-5% BSA or 5% Normal Goat Serum in PBS)
-
Primary Antibody Dilution Buffer (e.g., 1% BSA in PBS)
-
Secondary Antibody Dilution Buffer (e.g., 1% BSA in PBS)
-
Anti-FLAG M2 Primary Antibody
-
Fluorophore-conjugated secondary antibody (e.g., Goat anti-Mouse IgG Alexa Fluor® 488)
-
Nuclear counterstain (e.g., DAPI)
-
Mounting Medium
Procedure:
-
Cell Seeding : Grow cells on sterile glass coverslips in a petri dish or multi-well plate to about 50-80% confluency.[8][11]
-
Washing : Gently wash the cells twice with PBS.
-
Fixation : Aspirate PBS and add 4% PFA. Incubate for 15 minutes at room temperature.[7][12]
-
Washing : Aspirate the fixative and wash the cells three times with PBS for 5 minutes each.[12]
-
Permeabilization : Add 0.1-0.3% Triton X-100 in PBS and incubate for 10-15 minutes at room temperature.[5][11]
-
Washing : Wash the cells three times with PBS for 5 minutes each.
-
Blocking : Add Blocking Buffer and incubate for 1 hour at room temperature to reduce non-specific antibody binding.[13]
-
Primary Antibody Incubation : Dilute the anti-FLAG primary antibody in Primary Antibody Dilution Buffer (see Table 1 for suggested dilutions). Aspirate the blocking solution and add the diluted primary antibody. Incubate for 1-2 hours at room temperature or overnight at 4°C.[12][13]
-
Washing : Wash the cells three times with PBS for 5 minutes each.
-
Secondary Antibody Incubation : Dilute the fluorophore-conjugated secondary antibody in Secondary Antibody Dilution Buffer. Incubate for 1 hour at room temperature, protected from light.[13]
-
Washing : Wash the cells three times with PBS for 5 minutes each, protected from light.
-
Counterstaining : If desired, incubate with a nuclear counterstain like DAPI for 5-10 minutes.
-
Washing : Wash twice with PBS.
-
Mounting : Mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
Imaging : Visualize with a fluorescence microscope.
Protocol 2: Methanol Fixation and Permeabilization
This is an alternative protocol where fixation and permeabilization occur in a single step.
Procedure:
-
Cell Seeding : Grow cells as described in Protocol 1.
-
Washing : Gently wash the cells twice with PBS.
-
Fixation/Permeabilization : Aspirate PBS and add ice-cold 100% methanol. Incubate for 5-10 minutes at -20°C.[13]
-
Washing : Aspirate the methanol and wash the cells three times with PBS for 5 minutes each.
-
Blocking : Proceed with the Blocking step (Step 7) and subsequent steps from Protocol 1.
Data Presentation: Recommended Reagent Dilutions
The following table provides starting recommendations for antibody dilutions. Optimal dilutions should be determined empirically through titration.
| Reagent | Vendor Example | Catalog # Example | Application | Recommended Starting Dilution/Concentration |
| Primary Antibody | ||||
| Monoclonal ANTI-FLAG® M2 | Sigma-Aldrich | F3165 | IF | 1:500 - 1:1000 (1-10 µg/mL)[8][14] |
| Secondary Antibody | ||||
| Goat anti-Mouse IgG (H+L) Secondary Antibody, Alexa Fluor® 488 | Thermo Fisher Scientific | A-11001 | IF | 1:300 - 1:1000[13] |
| Nuclear Stain | ||||
| DAPI | Thermo Fisher Scientific | D1306 | IF | 1 µg/mL |
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| No Signal / Weak Signal | Antibody concentration is too low. | Increase the concentration of the primary and/or secondary antibody. Perform a titration to find the optimal concentration.[7] |
| Protein expression is low or absent. | Verify protein expression using a different method, such as Western blotting. | |
| Epitope is masked by fixation. | Try a different fixation method (e.g., switch from PFA to methanol).[6] | |
| Inadequate permeabilization. | Ensure the permeabilization step is sufficient for intracellular targets. You may need to increase detergent concentration or incubation time. | |
| High Background / Non-specific Staining | Primary antibody concentration is too high. | Decrease the primary antibody concentration.[7] |
| Secondary antibody is binding non-specifically. | Ensure the secondary antibody is appropriate for the primary antibody. Include a control with only the secondary antibody. Increase the number and duration of wash steps. | |
| Insufficient blocking. | Increase the blocking time or try a different blocking agent (e.g., normal serum from the host species of the secondary antibody). | |
| Cell density is too high. | Plate cells at a lower density to achieve ~50% confluency at the time of staining.[8] |
Visualizations
The following diagrams illustrate the key concepts and workflows.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. Flag-tag and 3x Flag-tag | Proteintech Group [ptglab.com]
- 3. researchgate.net [researchgate.net]
- 4. Fixation and Permeabilization in ICC/IF [novusbio.com]
- 5. blog.cellsignal.com [blog.cellsignal.com]
- 6. bitesizebio.com [bitesizebio.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. stjohnslabs.com [stjohnslabs.com]
- 9. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 10. Anti-FLAG M2 antibody | Springer Nature Experiments [experiments.springernature.com]
- 11. Yale Immunofluorescence Protocol [sigmaaldrich.com]
- 12. usbio.net [usbio.net]
- 13. static.igem.org [static.igem.org]
- 14. wolfson.huji.ac.il [wolfson.huji.ac.il]
A Guide to N-terminal vs. C-terminal 3xFLAG Tagging Strategies
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
The 3xFLAG epitope tag, a short polypeptide sequence (DYKDDDDK) repeated three times, is a powerful and widely used tool for the detection, purification, and functional analysis of recombinant proteins. Its small size and high hydrophilicity minimize the risk of altering protein function, making it a popular choice in cellular and molecular biology research. A critical decision in any experiment involving a this compound tag is its placement on the protein of interest: at the N-terminus or the C-terminus. This choice can significantly impact the protein's expression, localization, and function. This document provides a detailed comparison of N-terminal and C-terminal this compound tagging strategies, along with comprehensive protocols for key applications.
Choosing the Right Terminus: A Critical Decision
The optimal placement of the this compound tag is protein-dependent and often requires empirical validation.[1][2] However, several key principles can guide the initial experimental design. The primary goal is to ensure that the tag does not interfere with critical protein domains, signaling sequences, or post-translational modifications.
Considerations for N-terminal Tagging:
An N-terminal tag is positioned at the beginning of the polypeptide chain. This placement is often a good starting point as it is less likely to interfere with C-terminally located domains or motifs that are crucial for protein-protein interactions or enzymatic activity.
However, caution is warranted as the N-terminus can contain important signaling peptides that direct the protein to specific cellular compartments, such as the endoplasmic reticulum (for secretion) or mitochondria.[3][4] Placing a tag at the N-terminus can obstruct these signals, leading to mislocalization and loss of function.[5]
Considerations for C-terminal Tagging:
Placing the this compound tag at the C-terminus can be advantageous when the N-terminus contains essential functional domains or signaling sequences.[3] For instance, many secreted proteins have an N-terminal signal peptide that is cleaved during translocation into the endoplasmic reticulum; a C-terminal tag will remain on the mature protein.[6]
Conversely, the C-terminus can also harbor important motifs, such as nuclear localization signals (NLS), nuclear export signals (NES), or domains critical for protein-protein interactions. A C-terminal tag could potentially disrupt these functions.
Summary of Key Considerations:
| Feature | N-terminal this compound Tag | C-terminal this compound Tag |
| Potential Advantages | - Less likely to interfere with C-terminal protein-protein interaction domains.[7] - May be more accessible for antibody binding. | - Avoids interference with N-terminal signal peptides or other N-terminal processing events.[4][6] - Can preserve the function of N-terminal domains. |
| Potential Disadvantages | - Can block N-terminal signal peptides, leading to mislocalization.[5] - May interfere with N-terminal post-translational modifications. - Can potentially alter protein folding or stability.[3] | - May interfere with C-terminal protein-protein interaction domains. - Can obstruct C-terminal localization signals (e.g., NLS, NES). - May interfere with protein trafficking or degradation signals located at the C-terminus. |
| Best Suited For | Proteins where the C-terminus is known to be critical for function or interaction. | Proteins with N-terminal signal peptides or known N-terminal functional domains.[6] |
Visualizing the Tagging Strategy
Experimental Protocols
The following are detailed protocols for common applications utilizing this compound-tagged proteins.
Protocol 1: Immunoprecipitation of a this compound-Tagged Protein
This protocol outlines the steps for isolating a this compound-tagged protein and its interacting partners from cell lysates.[8][9]
Materials:
-
Cells expressing the this compound-tagged protein
-
Lysis Buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100) supplemented with protease and phosphatase inhibitors
-
Anti-FLAG M2 Affinity Gel (e.g., agarose beads)
-
Wash Buffer (e.g., TBS: 50 mM Tris-HCl pH 7.4, 150 mM NaCl)
-
This compound Peptide for elution (150 µg/mL in Wash Buffer)
-
SDS-PAGE Sample Buffer
Procedure:
-
Cell Lysis:
-
Harvest cells and wash once with ice-cold PBS.
-
Resuspend the cell pellet in ice-cold Lysis Buffer.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant to a new pre-chilled tube.
-
-
Immunoprecipitation:
-
Equilibrate the anti-FLAG M2 affinity gel by washing it twice with Lysis Buffer.
-
Add the equilibrated affinity gel to the protein lysate.
-
Incubate for 2-4 hours or overnight at 4°C on an end-over-end rotator.
-
-
Washing:
-
Pellet the affinity gel by gentle centrifugation (e.g., 1,000 x g for 1 minute).
-
Carefully remove the supernatant.
-
Wash the beads three to five times with ice-cold Wash Buffer. With each wash, resuspend the beads and then pellet them.
-
-
Elution:
-
After the final wash, remove all supernatant.
-
Add the this compound peptide elution solution to the beads.
-
Incubate at 4°C with gentle agitation for 30-60 minutes.
-
Pellet the beads by centrifugation and carefully collect the supernatant containing the eluted protein complex.
-
-
Analysis:
-
Add SDS-PAGE Sample Buffer to the eluted sample.
-
Boil the sample for 5 minutes.
-
Analyze the sample by SDS-PAGE and Western blotting.
-
Protocol 2: Western Blotting of a this compound-Tagged Protein
This protocol describes the detection of a this compound-tagged protein in a complex mixture by Western blotting.[10]
Materials:
-
Protein lysate containing the this compound-tagged protein
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibody: Anti-FLAG antibody (e.g., M2 monoclonal antibody)
-
Secondary antibody: HRP-conjugated anti-mouse IgG
-
Chemiluminescent substrate
-
TBST (Tris-Buffered Saline with 0.1% Tween-20)
Procedure:
-
SDS-PAGE and Transfer:
-
Separate the protein lysate by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Blocking:
-
Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation.
-
-
Primary Antibody Incubation:
-
Incubate the membrane with the anti-FLAG primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.
-
-
Washing:
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
-
Secondary Antibody Incubation:
-
Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature with gentle agitation.
-
-
Washing:
-
Wash the membrane three times for 10-15 minutes each with TBST.
-
-
Detection:
-
Incubate the membrane with the chemiluminescent substrate according to the manufacturer's instructions.
-
Visualize the signal using an appropriate imaging system.
-
Concluding Remarks
The choice between N-terminal and C-terminal this compound tagging is a critical step in experimental design that can profoundly influence the outcome of your research. A thorough consideration of the target protein's known or predicted functional domains and signaling sequences is paramount. When in doubt, empirical testing of both tagging strategies is the most reliable approach to ensure that the expressed fusion protein behaves as expected. The provided protocols offer a solid foundation for the successful immunoprecipitation and detection of your this compound-tagged protein of interest, enabling a wide range of downstream applications in basic research and drug development.
References
- 1. researchgate.net [researchgate.net]
- 2. cube-biotech.com [cube-biotech.com]
- 3. preference of N/C terminus for tagging - Protein Expression and Purification [protocol-online.org]
- 4. researchgate.net [researchgate.net]
- 5. N-terminal vs C-terminal FLAG-tagged HTT – openlabnotebooks.org [openlabnotebooks.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. ulab360.com [ulab360.com]
Unraveling Protein Networks: A Guide to 3xFLAG Tag for Interaction Studies
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
In the intricate world of cellular biology, understanding the complex web of protein-protein interactions (PPIs) is paramount to deciphering cellular processes in both health and disease. The 3xFLAG epitope tag system has emerged as a robust and versatile tool for the elucidation of these interactions. This document provides detailed application notes and experimental protocols for utilizing the this compound tag in PPI studies, tailored for researchers, scientists, and professionals in drug development.
Application Notes
The this compound tag is a small, hydrophilic polypeptide sequence (MDYKDHDGDYKDHDIDYKDDDDK) that is genetically fused to a protein of interest.[1] This synthetic epitope consists of three tandem repeats of the FLAG epitope (DYKDDDDK), a feature that significantly enhances its utility in immunoassays.[1][2] The principle behind its use lies in the highly specific recognition of the this compound tag by commercially available anti-FLAG antibodies, which can be conjugated to solid supports like agarose or magnetic beads.[3][4] This allows for the efficient capture and purification of the this compound-tagged "bait" protein along with its interacting "prey" proteins from a complex cellular lysate.[1][5]
Advantages of the this compound Tag System:
-
Enhanced Sensitivity and Specificity: The triple-repeat structure of the this compound tag provides a higher avidity for anti-FLAG antibodies, leading to more efficient immunoprecipitation, especially for low-abundance proteins.[1][2] This increased sensitivity can be up to 200 times greater than single FLAG tag systems.[6]
-
Mild Elution Conditions: The captured protein complexes can be eluted under gentle, native conditions by competition with a free this compound peptide.[5][7] This preserves the integrity of protein-protein interactions for downstream analysis.
-
Small Size and Hydrophilicity: The relatively small size (22 amino acids) and hydrophilic nature of the this compound tag minimize the risk of altering the function, localization, or solubility of the fusion protein.[2][8]
-
Versatility: The this compound system is applicable across a wide range of applications, including co-immunoprecipitation (Co-IP), pull-down assays, Western blotting, immunocytochemistry, and mass spectrometry-based proteomics.[2][9]
Comparative Overview of Epitope Tags
The choice of an epitope tag is a critical consideration in experimental design. The this compound tag offers distinct advantages over other commonly used tags.
| Epitope Tag | Sequence | Size (Amino Acids) | Molecular Weight (Da) | Key Characteristics |
| This compound | MDYKDHDGDYKDHDIDYKDDDDK | 22 | ~2731 | High affinity and specificity, enabling high yield and low background; allows for gentle elution.[1][3] |
| FLAG | DYKDDDDK | 8 | ~1013 | Well-characterized, but with lower sensitivity compared to this compound.[2][3] |
| HA | YPYDVPDYA | 9 | ~1102 | Derived from human influenza hemagglutinin; widely used but can have higher background.[10] |
| c-myc | EQKLISEEDL | 10 | ~1203 | Derived from the human c-myc proto-oncogene; effective for detection but may require harsh elution.[10] |
| V5 | GKPIPNPLLGLDST | 14 | ~1422 | Derived from the P and V proteins of the simian virus 5; offers good performance in various applications. |
| His6 | HHHHHH | 6 | ~840 | Useful for purification via immobilized metal affinity chromatography (IMAC); can be used in tandem with other tags.[11] |
Experimental Protocols
Protocol 1: Co-Immunoprecipitation (Co-IP) of this compound-Tagged Proteins
This protocol outlines the steps for immunoprecipitating a this compound-tagged protein and its interacting partners from cultured mammalian cells.
Materials:
-
Cells expressing the this compound-tagged protein of interest
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Lysis Buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100) supplemented with protease and phosphatase inhibitors
-
Anti-FLAG M2 Affinity Gel (e.g., agarose beads)
-
Wash Buffer (e.g., TBS: 50 mM Tris-HCl pH 7.4, 150 mM NaCl)[5]
-
Elution Buffer: Wash Buffer containing 150 µg/mL this compound peptide[5][12]
-
Microcentrifuge tubes
-
End-over-end rotator
Procedure:
-
Cell Lysis: a. Harvest cells and wash them twice with ice-cold PBS.[13] b. Resuspend the cell pellet in ice-cold Lysis Buffer and incubate on ice for 30 minutes with occasional vortexing.[5] c. Clarify the lysate by centrifuging at 14,000 x g for 15 minutes at 4°C.[1][5] d. Carefully transfer the supernatant (protein lysate) to a new pre-chilled tube.[1]
-
Immunoprecipitation: a. Equilibrate the anti-FLAG M2 affinity gel by washing it with Lysis Buffer.[1][5] b. Add the equilibrated affinity gel to the protein lysate. c. Incubate for 2-4 hours or overnight at 4°C on an end-over-end rotator.[1][5]
-
Washing: a. Pellet the affinity gel by gentle centrifugation (e.g., 1,000 x g for 1 minute).[5] b. Carefully remove the supernatant. c. Wash the beads three to five times with ice-cold Wash Buffer. With each wash, resuspend the beads and then pellet them.[5]
-
Elution: a. After the final wash, remove all supernatant. b. Add the Elution Buffer (Wash Buffer with this compound peptide) to the beads.[5] c. Incubate at 4°C with gentle agitation for 30-60 minutes.[5] d. Pellet the beads by centrifugation. e. Carefully collect the supernatant containing the eluted protein complex for downstream analysis (e.g., Western blotting, mass spectrometry).[5]
Protocol 2: Tandem Affinity Purification (TAP) using this compound and His6 Tags
For higher purity preparations, a tandem affinity purification approach can be employed, for instance, using a protein tagged with both this compound and a polyhistidine (His6) tag.[11][14] This two-step purification significantly reduces non-specific binding.[11]
Note: This protocol assumes the protein of interest is tagged with both a this compound tag and a His6 tag.
Procedure Outline:
-
First Purification Step (IMAC): a. Prepare cell lysate as described in the Co-IP protocol. b. Perform a first-step purification using Ni-NTA or other suitable metal-chelate affinity resin to capture the His6-tagged protein. c. Wash the resin extensively to remove non-specific binders. d. Elute the protein complex, for example, using imidazole.
-
Second Purification Step (FLAG-IP): a. Dilute the eluate from the first step in a buffer compatible with FLAG immunoprecipitation to reduce the imidazole concentration. b. Perform a second immunoprecipitation using anti-FLAG M2 affinity gel as described in the Co-IP protocol (Steps 2-4). c. The final eluate will contain a highly purified protein complex.
Visualizing Workflows and Pathways
Diagrams are essential for visualizing complex experimental procedures and biological pathways.
Troubleshooting and Considerations
-
pH of Elution Buffer: When using this compound peptide supplied as a TFA salt, it is crucial to ensure the pH of the final elution buffer is adjusted to physiological levels (e.g., pH 7.4) to avoid denaturation of the protein complex.[5]
-
Controls: Appropriate controls are essential for validating results. These include using cells that do not express the this compound-tagged protein (negative control) and performing the immunoprecipitation in the presence of an excess of free this compound peptide to demonstrate specificity (competition control).[4]
-
Mass Spectrometry Compatibility: While competitive elution with this compound peptide is excellent for preserving native interactions, the high concentration of the peptide in the eluate can interfere with downstream mass spectrometry analysis by causing ion suppression.[5][9] Strategies to mitigate this include on-bead digestion or the use of alternative elution methods for mass spectrometry-focused experiments.[11]
By leveraging the high sensitivity and specificity of the this compound tag system and following robust experimental protocols, researchers can confidently identify and characterize novel protein-protein interactions, thereby advancing our understanding of cellular biology and accelerating the discovery of new therapeutic targets.
References
- 1. benchchem.com [benchchem.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Flag-tag and 3x Flag-tag | Proteintech Group [ptglab.com]
- 4. Protocol for Immuno-Enrichment of FLAG-Tagged Protein Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. 超高感度検出のためのthis compound®システム発現ベクター [sigmaaldrich.com]
- 7. Immunoprecipitation of FLAG Fusion Proteins Using Monoclonal Antibody Affinity Gels [sigmaaldrich.com]
- 8. apexbt.com [apexbt.com]
- 9. biorxiv.org [biorxiv.org]
- 10. blog.addgene.org [blog.addgene.org]
- 11. Tandem Purification of His6-3x FLAG Tagged Proteins for Mass Spectrometry from Arabidopsis [bio-protocol.org]
- 12. medchemexpress.com [medchemexpress.com]
- 13. merckmillipore.com [merckmillipore.com]
- 14. Tandem Purification of His6-3x FLAG Tagged Proteins for Mass Spectrometry from Arabidopsis [en.bio-protocol.org]
Application Notes and Protocols for Enterokinase Cleavage of 3xFLAG-Tagged Fusion Proteins
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the enzymatic cleavage of 3xFLAG tags from recombinant fusion proteins using enterokinase. This procedure is a critical step in producing a native protein sequence, free of the affinity tag, for downstream applications in research, diagnostics, and therapeutic development.
Principle of Enterokinase Cleavage
Enterokinase is a highly specific serine protease that recognizes the amino acid sequence Asp-Asp-Asp-Asp-Lys (DDDDK) and cleaves the peptide bond C-terminal to the lysine residue.[1][2] The this compound tag incorporates this recognition site, allowing for the precise removal of the tag from the target protein.[2] Successful cleavage is dependent on several factors, including the accessibility of the cleavage site, reaction conditions (pH, temperature, buffer composition), and the ratio of enzyme to substrate.[3]
Experimental Workflow
The overall process involves purification of the this compound-tagged fusion protein, followed by enzymatic cleavage with enterokinase, and subsequent removal of the cleaved tag and the enzyme to yield the purified target protein.
References
Troubleshooting & Optimization
Technical Support Center: Troubleshooting High Background in 3xFLAG Immunoprecipitation
Welcome to the technical support center for 3xFLAG immunoprecipitation (IP). This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges with high background in their experiments. All recommendations are supported by detailed experimental protocols and data where available.
Frequently Asked questions (FAQs)
Q1: What are the primary sources of high background in a this compound immunoprecipitation experiment?
High background in this compound IP can stem from several sources, leading to the co-purification of non-specific proteins with your target. The most common culprits include:
-
Non-specific binding to the affinity resin: Proteins can adhere to the agarose or magnetic beads themselves. This is often more pronounced with agarose beads compared to magnetic beads.[1][2]
-
Non-specific binding to the antibody: Cellular proteins other than your this compound-tagged protein of interest can bind non-specifically to the anti-FLAG antibody.
-
Inefficient washing: Insufficient or overly gentle wash steps may fail to remove all non-specifically bound proteins.
-
High antibody or lysate concentration: Using excessive amounts of the anti-FLAG antibody or a highly concentrated cell lysate can increase the chances of non-specific interactions.[3]
-
Cell lysis conditions: The choice of lysis buffer and the lysis process itself can expose hydrophobic regions of proteins, leading to aggregation and non-specific binding.
Q2: How can I determine the source of the high background in my this compound IP?
Proper experimental controls are essential for diagnosing the source of high background. Key controls include:
-
Isotype Control: An antibody of the same isotype (e.g., mouse IgG1) and from the same host species as your anti-FLAG antibody, but not specific to the FLAG epitope. This helps determine if the background is due to non-specific binding to the immunoglobulin itself.
-
Beads-only Control: Incubate the cell lysate with the affinity resin (beads) without the anti-FLAG antibody. This will identify proteins that are binding non-specifically to the beads.
-
Mock-transfected/Untagged Control: Perform the IP using a lysate from cells that do not express the this compound-tagged protein. This is a crucial control to identify proteins that bind non-specifically to the antibody or beads in the absence of the target protein.
Troubleshooting Guide
This section provides detailed guidance on how to address specific issues you may encounter during your this compound IP experiments.
Issue 1: High Background Due to Non-Specific Binding to Beads
Solution:
-
Pre-clearing the Lysate: This is a critical step to remove proteins that non-specifically bind to the affinity matrix.[4] Before adding the anti-FLAG antibody, incubate your cell lysate with the beads for 30-60 minutes at 4°C. After incubation, pellet the beads and transfer the supernatant (the pre-cleared lysate) to a new tube for the actual immunoprecipitation. This step is particularly important when working with nuclear extracts.[1][2]
-
Blocking the Beads: Before adding the lysate, incubate the beads with a blocking agent like Bovine Serum Albumin (BSA) or salmon sperm DNA to saturate non-specific binding sites.
Issue 2: High Background Due to Inefficient Washing
Solution:
-
Optimize Wash Buffer Composition: Increasing the stringency of your wash buffer can effectively remove non-specifically bound proteins. This can be achieved by:
-
Increasing Salt Concentration: Gradually increase the NaCl concentration in your wash buffer (e.g., from 150 mM up to 500 mM). Be cautious, as excessively high salt concentrations may disrupt the interaction between the this compound tag and the antibody.
-
Adding Detergents: Include a low concentration of a non-ionic detergent (e.g., 0.05% NP-40 or Triton X-100) in your wash buffer.[4] Studies have shown that a low detergent concentration (around 0.05% NP-40) can improve IP effectiveness by reducing non-specific binding, especially for low-abundance proteins.[5][6] However, higher concentrations (e.g., 1% NP-40) can be detrimental.[5][6]
-
-
Increase the Number and Duration of Washes: Performing additional wash steps (e.g., 4-5 washes instead of 3) and increasing the incubation time for each wash can significantly reduce background.[3]
Issue 3: High Background Due to Lysis Buffer Composition
Solution:
-
Choose the Appropriate Lysis Buffer: The choice of lysis buffer depends on the subcellular localization of your protein of interest and the need to preserve protein-protein interactions.
-
RIPA (Radioimmunoprecipitation assay) buffer: This is a harsh lysis buffer containing ionic detergents like SDS and sodium deoxycholate. It is effective for extracting nuclear and membrane-bound proteins but can disrupt protein-protein interactions, making it less ideal for co-immunoprecipitation (Co-IP) experiments.[7][8][9]
-
NP-40 or Triton X-100 based buffers: These are milder, non-ionic detergent-based buffers that are better at preserving protein-protein interactions and are generally recommended for Co-IP studies.[8]
-
-
Ensure Freshness and Proper Supplementation: Always add fresh protease and phosphatase inhibitors to your lysis buffer immediately before use to prevent protein degradation.
Quantitative Data Summary
While direct quantitative comparisons can be highly dependent on the specific proteins and experimental conditions, the following tables provide a qualitative and semi-quantitative overview of the expected impact of different optimization strategies on background reduction.
Table 1: Effect of Wash Buffer Modifications on Background Reduction
| Wash Buffer Modification | Expected Background Reduction | Potential Impact on Target Protein Yield |
| Increase NaCl Concentration (150 mM to 300-500 mM) | Moderate to High | Minimal to Moderate Decrease |
| Add Non-ionic Detergent (e.g., 0.05% NP-40) | Moderate | Minimal |
| Increase Number of Washes (3 to 5) | Moderate | Minimal |
Table 2: Comparison of Elution Methods
| Elution Method | Principle | Yield | Purity | Protein Activity |
| This compound Peptide Competition | Competitive displacement of the tagged protein by an excess of free this compound peptide. | High | Very High | Preserved (Native) |
| Acidic Elution (e.g., 0.1 M Glycine-HCl, pH 3.5) | Low pH disrupts the antibody-antigen interaction. | High | High | May be compromised; requires immediate neutralization.[10] |
| SDS-PAGE Sample Buffer | Denatures both the antibody and the target protein. | Very High | Lower (co-elutes antibody fragments) | Denatured |
Experimental Protocols
Protocol 1: this compound Immunoprecipitation with Pre-clearing
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in a suitable lysis buffer (e.g., NP-40 lysis buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40) supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
-
Pre-clearing the Lysate:
-
To 1 mg of cell lysate, add 20 µL of a 50% slurry of protein A/G agarose or magnetic beads.
-
Incubate on a rotator for 1 hour at 4°C.
-
Pellet the beads by centrifugation and transfer the supernatant to a new tube.
-
-
Immunoprecipitation:
-
Add the anti-FLAG antibody to the pre-cleared lysate and incubate for 2-4 hours or overnight at 4°C with gentle rotation.
-
Add 30 µL of a 50% slurry of protein A/G beads and incubate for another 1-2 hours at 4°C.
-
-
Washing:
-
Pellet the beads and discard the supernatant.
-
Wash the beads 3-5 times with 1 mL of ice-cold wash buffer (e.g., lysis buffer with adjusted salt or detergent concentration).
-
-
Elution:
-
For Peptide Elution: Resuspend the beads in 50-100 µL of elution buffer containing 100-150 µg/mL this compound peptide in TBS.[11] Incubate for 30 minutes at 4°C with gentle shaking. Pellet the beads and collect the supernatant containing the purified protein.
-
For Acidic Elution: Resuspend the beads in 50-100 µL of 0.1 M Glycine-HCl, pH 3.5. Incubate for 5-10 minutes at room temperature. Pellet the beads and immediately transfer the supernatant to a new tube containing a neutralization buffer (e.g., 1 M Tris-HCl, pH 8.0).[10]
-
Visualizations
Experimental Workflow for this compound Immunoprecipitation
Caption: A streamlined workflow for this compound immunoprecipitation.
NF-κB Signaling Pathway
Caption: Canonical NF-κB signaling pathway leading to gene expression.
EGFR Signaling Pathway
Caption: Simplified EGFR signaling cascade via the MAPK/ERK pathway.
References
- 1. Removal of nonspecific binding proteins is required in co-immunoprecipitation with nuclear proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. How to obtain a low background in immunoprecipitation assays | Proteintech Group [ptglab.com]
- 5. Optimizing the detergent concentration conditions for immunoprecipitation (IP) coupled with LC-MS/MS identification of interacting proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. research.fredhutch.org [research.fredhutch.org]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. benchchem.com [benchchem.com]
- 11. Reddit - The heart of the internet [reddit.com]
3xFLAG Western Blot Optimization: A Technical Support Guide
This guide provides troubleshooting advice and answers to frequently asked questions to help you optimize your 3xFLAG western blot signals.
Frequently Asked Questions (FAQs)
Q1: Why choose a this compound tag over a 1xFLAG tag?
The this compound tag, which consists of three tandem FLAG epitopes, significantly enhances the detection sensitivity of fusion proteins.[1][2] This increased sensitivity, reportedly up to 200 times greater than single-tag systems, makes it ideal for detecting proteins with low expression levels.[1][2] The this compound tag's hydrophilic nature and small size minimize the risk of altering protein function, solubility, or blocking other epitopes.[1] While a 1xFLAG tag is often sufficient for standard western blot detection, the this compound tag's higher affinity for anti-FLAG antibodies makes it particularly advantageous for applications like immunoprecipitation and purification.[3][4]
Q2: Which lysis buffer is best for extracting this compound-tagged proteins?
The choice of lysis buffer depends on the subcellular localization of your protein of interest and the experimental application.[5]
-
RIPA (Radioimmunoprecipitation assay) buffer is a popular choice as its stringent detergents are effective for solubilizing whole-cell lysates, including nuclear and mitochondrial proteins.[6]
-
Tris-HCl based buffers are gentler and may be preferable for cytoplasmic proteins.[6]
-
For western blotting where protein denaturation is desired, an SDS-containing lysis buffer can be effective.[7] It is crucial to supplement any lysis buffer with a fresh cocktail of protease and phosphatase inhibitors to prevent protein degradation.[8][9][10]
Q3: What are the recommended primary and secondary antibody dilutions?
The optimal antibody dilution must be determined empirically. However, general starting ranges are:
-
Primary Anti-FLAG Antibody: A common starting dilution is 1:1000.[11]
-
Secondary Antibody: Recommended dilutions typically range from 1:5,000 to 1:200,000.[12]
Always consult the manufacturer's datasheet for specific recommendations for your antibody. If you experience high background or weak signals, you may need to perform a titration to find the optimal concentration.[13][14]
Q4: Should I use non-fat dry milk or BSA as a blocking agent?
Both non-fat dry milk and Bovine Serum Albumin (BSA) are common blocking agents, but the best choice depends on your specific experiment.[15]
-
Non-fat dry milk (typically 3-5%) is an inexpensive and effective blocking agent.[14][15] However, it should be avoided when detecting phosphoproteins, as it contains casein, a phosphoprotein that can cause high background.[13][16]
-
BSA (typically 3-5%) is compatible with most detection systems and is the preferred choice for phosphorylated protein detection.[17]
If you encounter issues with background or signal, trying different blocking agents or commercial formulations may be beneficial.[12][17][18]
Troubleshooting Guides
Issue 1: Weak or No Signal
A faint or absent signal for your this compound-tagged protein can be frustrating. The following decision tree and table provide potential causes and solutions.
Caption: Troubleshooting workflow for weak or no this compound signal.
| Potential Cause | Recommended Solution |
| Low Protein Expression/Load | Increase the amount of protein loaded per well; 30-60 µg of lysate is a good starting point.[19] Consider enriching your protein of interest via immunoprecipitation.[9] |
| Inefficient Protein Lysis | Ensure your lysis buffer is appropriate for the protein's location (e.g., RIPA for nuclear proteins).[6] Always add fresh protease and phosphatase inhibitors to your lysis buffer.[9] |
| Poor Protein Transfer | Confirm successful transfer by staining the membrane with Ponceau S after transfer.[9][20] Optimize transfer time and buffer composition, especially for very large or small proteins.[20] |
| Suboptimal Antibody Concentration | Increase the primary antibody concentration or extend the incubation time (e.g., overnight at 4°C).[16] Ensure the secondary antibody is used at the recommended dilution.[12] |
| Inactive Antibody | Use a fresh aliquot of the antibody that has been stored correctly.[16] Avoid repeated freeze-thaw cycles. |
| Inappropriate Blocking Buffer | Some blocking agents can mask the epitope. Try switching from non-fat milk to BSA or vice versa.[20] You can also try reducing the percentage of the blocking agent.[20] |
Issue 2: High Background
High background can obscure the signal from your protein of interest, making interpretation difficult.[13] Common causes include improper blocking, excessive antibody concentration, and insufficient washing.
Caption: Troubleshooting workflow for high background issues.
| Potential Cause | Recommended Solution |
| Insufficient Blocking | Increase the blocking incubation time to at least 1 hour at room temperature or overnight at 4°C.[16] Increase the concentration of the blocking agent (e.g., to 5% non-fat milk or BSA).[14] Consider trying a different blocking agent.[18] |
| Antibody Concentration Too High | Titrate the primary and secondary antibodies to determine the optimal concentration that provides a strong signal with low background.[13][14] |
| Inadequate Washing | Increase the number and duration of wash steps (e.g., 4-5 washes for 5 minutes each).[14] Add a mild detergent like Tween-20 (0.05-0.1%) to your wash buffer to help reduce non-specific binding.[12][14] |
| Membrane Dried Out | Ensure the membrane remains submerged in buffer throughout the entire process to prevent it from drying out, which can cause high background.[13][16] |
| Contaminated Buffers | Prepare fresh buffers, as bacterial growth in old buffers can lead to background issues.[16] |
Detailed Experimental Protocol: this compound Western Blot
This protocol provides a general guideline. Optimization may be required for your specific protein and experimental setup.[8]
1. Sample Preparation (Cell Lysis) a. Harvest cells and wash once with ice-cold PBS. b. Resuspend the cell pellet in ice-cold Lysis Buffer (e.g., RIPA buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% TRITON X-100) supplemented with fresh protease and phosphatase inhibitors.[8] c. Incubate on ice for 30 minutes, vortexing occasionally.[8] d. Centrifuge at ~14,000 x g for 15 minutes at 4°C to pellet cell debris.[8] e. Transfer the supernatant (cell lysate) to a new, pre-chilled tube. Determine protein concentration using a standard assay (e.g., BCA).
2. SDS-PAGE and Protein Transfer a. Mix an appropriate amount of protein lysate (e.g., 30 µg) with Laemmli sample buffer and boil at 95-100°C for 5 minutes. b. Load samples onto an SDS-polyacrylamide gel and run electrophoresis to separate proteins by size. c. Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane. d. (Optional) After transfer, stain the membrane with Ponceau S to visualize total protein and confirm transfer efficiency.[9]
3. Immunoblotting a. Blocking: Incubate the membrane in Blocking Buffer (e.g., 5% non-fat dry milk or 5% BSA in TBS-T) for at least 1 hour at room temperature with gentle agitation.[14] b. Primary Antibody Incubation: Dilute the anti-FLAG primary antibody in fresh Blocking Buffer (e.g., 1:1000). Incubate the membrane with the primary antibody solution for 2 hours at room temperature or overnight at 4°C with gentle agitation.[11][16] c. Washing: Wash the membrane three to five times for 5-10 minutes each with Wash Buffer (e.g., TBS with 0.1% Tween-20) to remove unbound primary antibody.[14][18] d. Secondary Antibody Incubation: Dilute the HRP-conjugated secondary antibody in Blocking Buffer according to the manufacturer's recommendations (e.g., 1:5,000 to 1:20,000).[12] Incubate the membrane for 1 hour at room temperature with gentle agitation. e. Final Washes: Repeat the washing step (3c) to remove unbound secondary antibody.
4. Detection a. Prepare the chemiluminescent substrate (e.g., ECL) according to the manufacturer's instructions. b. Incubate the membrane with the substrate for the recommended time (typically 1-5 minutes). c. Capture the chemiluminescent signal using an imager or X-ray film. Adjust exposure time to achieve the optimal signal-to-noise ratio.[14]
Caption: A streamlined workflow for a this compound western blot experiment.
References
- 1. This compound® System Expression Vectors for Ultra-Sens [sigmaaldrich.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. Flag-tag and 3x Flag-tag | Proteintech Group [ptglab.com]
- 5. Choosing a Lysis Buffer for Western Blot (WB) | Cell Signaling Technology [cellsignal.com]
- 6. Choosing The Right Lysis Buffer | Proteintech Group [ptglab.com]
- 7. What is the best lysis buffer for protein extraction? | AAT Bioquest [aatbio.com]
- 8. benchchem.com [benchchem.com]
- 9. Western Blot Troubleshooting: Weak/No Signal & Other | Proteintech Group [ptglab.com]
- 10. Choice of lysis buffer – Protein Expression and Purification Core Facility [embl.org]
- 11. 3X DYKDDDDK Tag (E2T2J) Mouse Monoclonal Antibody (Binds to same epitope as Sigma-Aldrich Anti-FLAG M2 antibody) | Cell Signaling Technology [cellsignal.com]
- 12. blog.addgene.org [blog.addgene.org]
- 13. sinobiological.com [sinobiological.com]
- 14. arp1.com [arp1.com]
- 15. bosterbio.com [bosterbio.com]
- 16. Western Blot Troubleshooting | Thermo Fisher Scientific - FR [thermofisher.com]
- 17. How to select the correct blocking buffer for Western Blotting - Precision Biosystems-Automated, Reproducible Western Blot Processing and DNA, RNA Analysis [precisionbiosystems.com]
- 18. clyte.tech [clyte.tech]
- 19. biocompare.com [biocompare.com]
- 20. bio-rad-antibodies.com [bio-rad-antibodies.com]
3xFLAG Protein Purification Technical Support Center
Welcome to the technical support center for 3xFLAG protein purification. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize purification workflows.
Troubleshooting Guide
This guide addresses frequent problems encountered during the purification of this compound-tagged proteins, offering potential causes and solutions in a question-and-answer format.
Q1: Why is my this compound protein purification yield low?
Low yield is a multifaceted issue that can arise at various stages of the purification process, from initial protein expression to final elution.
Potential Cause 1: Poor Protein Expression or Solubility
The amount of starting material is a critical determinant of the final yield. If the protein is not expressed at sufficient levels or is insoluble, the purification yield will inherently be low.
Solutions:
-
Optimize Expression Conditions: Adjust parameters such as temperature, induction time, and inducer concentration to enhance protein solubility.[1][2] Lowering the expression temperature (15-25°C) can often improve the solubility of recombinant proteins.[1]
-
Codon Optimization: The presence of rare codons in the gene can hinder efficient protein expression.[1] Synthesizing a codon-optimized gene compatible with the expression host can significantly improve expression levels.[1]
-
Choice of Expression System: For complex proteins, mammalian or insect cell systems may be more suitable than bacterial systems as they facilitate proper protein folding and post-translational modifications.[2][3]
-
Solubility-Enhancing Fusion Tags: In addition to the this compound tag, consider using a solubility-enhancing fusion tag.[1]
Potential Cause 2: Inefficient Cell Lysis and Protein Extraction
Incomplete cell lysis or the use of an inappropriate lysis buffer can result in a significant loss of the target protein before it even has a chance to bind to the affinity resin.
Solutions:
-
Select the Appropriate Lysis Buffer: The choice of lysis buffer depends on the subcellular localization of your protein.[4][5] For cytoplasmic proteins, a milder buffer with non-ionic detergents like NP-40 or Triton X-100 is often sufficient.[5][6] For nuclear or mitochondrial proteins, a harsher buffer like RIPA may be necessary to ensure complete solubilization.[5]
-
Include Protease Inhibitors: Always add a protease inhibitor cocktail to your lysis buffer to prevent degradation of your target protein by endogenous proteases.[7][8][9]
-
Ensure Complete Lysis: Mechanical disruption methods like sonication or homogenization can be used in conjunction with lysis buffers to ensure complete cell disruption.[7][10]
Potential Cause 3: Inefficient Binding to the Anti-FLAG Resin
Several factors can interfere with the binding of the this compound-tagged protein to the anti-FLAG affinity resin.
Solutions:
-
Ensure Tag Accessibility: The this compound tag may be inaccessible to the antibody if it is buried within the folded protein.[11][12] Consider moving the tag to the other terminus (N- vs. C-terminus) of the protein.[12]
-
Optimize Binding Conditions: Ensure the pH and ionic strength of your lysis and binding buffers are compatible with the antibody-antigen interaction. A common binding buffer is TBS (50 mM Tris-HCl, 150 mM NaCl, pH 7.4).[10][13]
-
Sufficient Incubation Time: Allow for adequate incubation time of the cell lysate with the affinity resin to ensure maximal binding. This can range from 1.5 hours to overnight at 4°C.[7]
Potential Cause 4: Inefficient Elution from the Anti-FLAG Resin
The high affinity of the this compound tag for the anti-FLAG M2 antibody can make elution challenging.[14]
Solutions:
-
Optimize this compound Peptide Elution:
-
Increase Peptide Concentration: The concentration of the this compound peptide may be too low to effectively compete for binding. Concentrations can range from 100 µg/mL to 0.6 mg/mL.[14]
-
Extend Incubation Time: Increase the incubation time with the elution buffer from 30 minutes up to an hour, or even overnight at 4°C.[14][15]
-
Optimize Temperature: While 4°C is standard, elution efficiency can sometimes be improved at room temperature or 37°C for shorter periods.[14]
-
Perform Sequential Elutions: Elute the protein in multiple, smaller volumes and pool the eluates to increase the final concentration.[14]
-
-
Consider Alternative Elution Methods: If competitive elution is not yielding satisfactory results, other methods can be employed, although they may be denaturing.[15]
-
Low pH Elution: Using a buffer like 0.1 M glycine-HCl at pH 3.0-3.5 can effectively disrupt the antibody-antigen interaction.[15][16] The eluate should be immediately neutralized.[15][16]
-
Denaturing Elution: Boiling the resin in SDS-PAGE sample buffer is a highly effective elution method, but it will denature the protein and co-elute antibody fragments.[14][15]
-
Q2: Why is there high background or non-specific binding in my this compound purification?
High background is often due to the binding of unwanted proteins to the affinity resin or the antibody.
Solutions:
-
Increase Wash Stringency: Increase the number of washes or the salt concentration (e.g., up to 350 mM NaCl) in the wash buffer to disrupt weak, non-specific interactions.[11][17]
-
Add Detergents to Wash Buffer: Including a low concentration of a non-ionic detergent (e.g., 0.01–0.1% Tween-20 or Triton X-100) in the wash buffer can help reduce non-specific binding.[11]
-
Pre-clear the Lysate: Before adding the anti-FLAG resin, incubate the cell lysate with beads alone or beads bound with an irrelevant antibody to remove proteins that non-specifically bind to the beads.[18]
-
Reduce Antibody Concentration: Using an excessive amount of antibody can lead to increased non-specific binding.[9][19] Titrate the antibody concentration to find the optimal amount for your experiment.[8]
Frequently Asked Questions (FAQs)
Q1: What is the difference between 1xFLAG and this compound tags?
The this compound tag consists of three tandem repeats of the FLAG epitope. This increases the number of binding sites for the anti-FLAG antibody, leading to a higher affinity and more sensitive detection compared to the 1xFLAG tag.[20][21] For this reason, this compound is often preferred for immunoprecipitation and protein purification.[20][21]
Q2: Can I reuse the anti-FLAG affinity resin?
Yes, the resin can often be reused. After elution, the column should be regenerated immediately by washing with a low pH buffer, such as 0.1 M glycine-HCl, pH 3.5, to remove any remaining bound protein.[10][13] The column should then be re-equilibrated with a neutral buffer like TBS.[10][13] It is important not to expose the resin to the low pH buffer for an extended period (no longer than 20 minutes) to avoid denaturing the antibody.[13]
Q3: I am using the correct this compound peptide for elution, but my protein is still not coming off the beads. What should I do?
First, confirm that your protein has bound to the resin by analyzing the flow-through fraction by SDS-PAGE and Western blot.[15] If the protein is bound, you can try the optimization strategies for competitive elution mentioned in the troubleshooting guide, such as increasing peptide concentration, incubation time, or temperature.[14] If these fail, you may need to resort to alternative, potentially denaturing, elution methods like low pH or boiling in SDS-PAGE sample buffer.[15]
Q4: Should I add the this compound tag to the N-terminus or C-terminus of my protein?
The optimal location for the this compound tag can be protein-dependent.[20] It is generally recommended to place the tag where it is least likely to interfere with the protein's folding, function, or any important domains. Because of its hydrophilic nature, the FLAG tag is likely to be located on the surface of the fusion protein, making it accessible for antibody binding. If you are experiencing issues with purification, it may be beneficial to try cloning the tag onto the other end of the protein.
Data and Protocols
Elution Method Comparison
| Elution Method | Principle | Advantages | Disadvantages |
| This compound Peptide Competition | Competitive displacement of the tagged protein. | Gentle, preserves protein structure and function.[16] | Can be inefficient due to high affinity of the this compound tag; peptide can be costly.[14] |
| Low pH (e.g., 0.1 M Glycine-HCl, pH 3.0-3.5) | Disrupts antibody-antigen interaction. | Fast and efficient.[15][16] | Can denature pH-sensitive proteins; requires immediate neutralization.[15][16] |
| Denaturing (e.g., SDS-PAGE sample buffer) | Denatures both the antibody and the target protein. | Highly effective at eluting the protein.[15] | Denatures the protein, making it unsuitable for functional assays; co-elutes antibody fragments.[14][15] |
Standard Protocol: this compound Protein Purification from Mammalian Cells
This protocol provides a general guideline for the purification of this compound-tagged proteins expressed in mammalian cells. Optimization may be required for specific proteins.
1. Cell Lysis
-
Harvest cultured mammalian cells and wash with cold PBS.
-
Resuspend the cell pellet in an appropriate lysis buffer (e.g., a buffer containing 1% Triton X-100 for cytoplasmic proteins) supplemented with a protease inhibitor cocktail.[7]
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Clarify the lysate by centrifugation at 12,000 x g for 20 minutes at 4°C to pellet cell debris.[7]
2. Binding to Anti-FLAG Resin
-
Equilibrate the required amount of anti-FLAG M2 affinity resin by washing it with TBS.
-
Add the clarified cell lysate to the equilibrated resin.
-
Incubate at 4°C for 1.5 to 4 hours (or overnight) on a rotator to allow for binding.[7]
3. Washing
-
Pellet the resin by centrifugation at a low speed.
-
Wash the resin at least three times with 10-15 column volumes of cold TBS to remove non-specifically bound proteins.[7][16]
4. Elution
-
Prepare the elution buffer by dissolving the this compound peptide in TBS to a final concentration of 100-200 µg/mL.[16]
-
Add 1-5 column volumes of the elution buffer to the resin.[16]
-
Incubate for 30 minutes to 1 hour at 4°C with gentle shaking.[16]
-
Collect the eluate by centrifugation.[16]
-
For a higher yield, the elution step can be repeated, and the eluates pooled.[14]
Visual Workflows
Caption: A flowchart for troubleshooting low this compound protein purification yield.
References
- 1. Tips for Optimizing Protein Expression and Purification | Rockland [rockland.com]
- 2. Step-by-Step Protocol for Optimizing Recombinant Protein Expression [synapse.patsnap.com]
- 3. Purification of FLAG-tagged Secreted Proteins from Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Choosing a Lysis Buffer for Western Blot (WB) | Cell Signaling Technology [cellsignal.com]
- 5. Which Detergent Lysis Buffer Should You Use? - Advansta Inc. [advansta.com]
- 6. What is the best lysis buffer for protein extraction? | AAT Bioquest [aatbio.com]
- 7. yorku.ca [yorku.ca]
- 8. hycultbiotech.com [hycultbiotech.com]
- 9. Immunoprecipitation Troubleshooting | Tips & Tricks | StressMarq Biosciences Inc. [stressmarq.com]
- 10. static.igem.org [static.igem.org]
- 11. Protein Immunoprecipitation (IP), Co-Immunoprecipitation (Co-IP), and Pulldown Support—Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 12. researchgate.net [researchgate.net]
- 13. research.fredhutch.org [research.fredhutch.org]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. apexbt.com [apexbt.com]
- 18. researchgate.net [researchgate.net]
- 19. agrisera.com [agrisera.com]
- 20. Flag-tag and 3x Flag-tag | Proteintech Group [ptglab.com]
- 21. creative-diagnostics.com [creative-diagnostics.com]
reducing non-specific binding in 3xFLAG pull-down assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce non-specific binding in 3xFLAG pull-down assays.
Troubleshooting Guide: Reducing Non-Specific Binding
High background and the presence of non-specific proteins are common challenges in immunoprecipitation experiments. This guide addresses specific issues you may encounter and provides targeted solutions.
Issue 1: High background of non-specific proteins in the eluate.
-
Question: I see many bands in my negative control lane (e.g., using an empty vector or isotype control antibody) on a silver-stained gel or by mass spectrometry. How can I reduce this?
-
Answer: High background can originate from several sources, including non-specific binding to the beads, the antibody, or from contaminants in the cell lysate.[1] Here are several strategies to mitigate this issue:
-
Pre-clearing the Lysate: This is a critical step to remove proteins that non-specifically bind to the affinity matrix.[1][2][3][4][5][6] Incubate your cell lysate with beads (without the antibody) for 30-60 minutes at 4°C before proceeding with the immunoprecipitation.[6]
-
Optimize Wash Buffer Composition: Increasing the stringency of your wash buffer can effectively remove non-specifically bound proteins.[1][6][7] This can be achieved by increasing the salt concentration (e.g., up to 500 mM NaCl) or adding a low concentration of a non-ionic detergent (e.g., 0.05% NP-40 or Triton X-100).[1][6] Be cautious, as overly stringent conditions may also disrupt the interaction between your bait and prey proteins.[1]
-
Increase the Number and Duration of Washes: Performing additional wash steps (e.g., 3-5 washes) and increasing the incubation time during each wash can help remove non-specifically bound proteins.[1]
-
Block the Beads: Before adding the antibody, incubate the beads with a blocking agent like Bovine Serum Albumin (BSA) to reduce non-specific protein adherence.[8][9]
-
Issue 2: The antibody itself is a major contaminant.
-
Question: My final eluate is contaminated with heavy and light chains from the anti-FLAG antibody, which interferes with downstream analysis. How can I avoid this?
-
Answer: Co-elution of antibody fragments is a common issue, especially when using harsh elution methods like boiling in SDS-PAGE sample buffer. Here are some solutions:
-
Competitive Elution: Use a this compound peptide to competitively elute your protein of interest, leaving the antibody bound to the beads.[10][11][12][13][14] This is a much gentler elution method that preserves the integrity of the protein complex.
-
Crosslinking the Antibody: Covalently crosslink the anti-FLAG antibody to the beads before the immunoprecipitation. This will prevent the antibody from being eluted along with your target protein.[8]
-
Use a Different Secondary Antibody for Western Blotting: If you are analyzing your results by Western blot, use a secondary antibody that specifically recognizes native (non-denatured) IgG.[15]
-
Issue 3: Low yield of the target this compound-tagged protein.
-
Question: I am not getting enough of my purified protein. What could be the reason?
-
Answer: Low protein yield can be due to several factors, including inefficient cell lysis, low expression of the target protein, or inaccessibility of the this compound tag.[6] Consider the following:
-
Confirm Protein Expression: Before starting the pull-down, confirm the expression of your this compound-tagged protein in the cell lysate by Western blot.
-
Optimize Cell Lysis: Ensure your lysis buffer is appropriate for your cell type and the subcellular localization of your protein. Sonication can help to improve the lysis efficiency.[2][3]
-
Check Tag Accessibility: The this compound tag might be buried within the folded protein and inaccessible to the antibody.[15] Consider moving the tag to the other terminus of the protein.
-
Increase Starting Material: If the protein expression is low, you may need to increase the amount of cell lysate used for the pull-down.[4][8][16]
-
Frequently Asked Questions (FAQs)
Q1: What is the advantage of using a this compound tag over a 1xFLAG tag?
A1: The this compound tag consists of three tandem FLAG epitopes, which provides a significantly higher binding affinity for anti-FLAG antibodies compared to the 1xFLAG tag.[6][10] This enhanced affinity can lead to more efficient immunoprecipitation, especially for low-abundance proteins, and can be up to 200 times more sensitive for detection.[6]
Q2: Should I use magnetic beads or agarose beads?
A2: The choice between magnetic and agarose beads depends on your specific needs. Magnetic beads allow for rapid separation and are well-suited for high-throughput applications.[6][7] Agarose beads generally have a higher binding capacity due to their porous structure but may also exhibit more non-specific binding.[6]
Q3: What are the best controls to include in my this compound pull-down experiment?
A3: Proper controls are essential for interpreting your results. Key controls include:
-
Negative Control Lysate: Use lysate from cells that do not express the this compound-tagged protein to identify proteins that non-specifically bind to the antibody or beads.[1][17]
-
Isotype Control Antibody: Use a non-specific antibody of the same isotype as your anti-FLAG antibody to identify proteins that bind non-specifically to immunoglobulins.[4][9]
-
Empty Vector Control: Transfect cells with an empty vector to account for non-specific interactions caused by the transfection and expression system itself.[18]
Q4: Can I reuse the anti-FLAG affinity resin?
A4: Yes, the resin can often be regenerated and reused. A common method is to wash the beads with a low pH buffer, such as 0.1 M glycine-HCl (pH 3.5), to strip any remaining bound protein, followed by immediate re-equilibration with a neutral pH buffer like TBS.[6] However, harsh elution methods, such as boiling in SDS-PAGE sample buffer, will denature the antibody on the resin, making it unsuitable for reuse.[6]
Experimental Protocols
Protocol 1: Cell Lysis for this compound Pull-Down
This protocol describes the preparation of a whole-cell lysate from mammalian cells.
-
Add ice-cold lysis buffer (e.g., 10 mM Tris-Cl pH 7.5, 150 mM NaCl, 0.5 mM EDTA, 0.5 % Nonidet P40) supplemented with fresh protease and phosphatase inhibitors.[6][10]
-
Incubate on ice for 15-30 minutes with gentle rocking.[6]
-
Scrape the cells and transfer the cell suspension to a pre-chilled microcentrifuge tube.[2][5]
-
(Optional) Sonicate the lysate on ice to increase lysis efficiency.[2][3]
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[3][5][6][10]
-
Carefully transfer the supernatant (cleared lysate) to a new pre-chilled tube.[3][5][6][10]
Protocol 2: this compound Immunoprecipitation and Washing
This protocol outlines the steps for immunoprecipitating a this compound-tagged protein.
-
(Highly Recommended) Pre-clearing the Lysate:
-
Immunoprecipitation:
-
Add the appropriate amount of anti-FLAG antibody to the pre-cleared lysate. The optimal antibody concentration should be determined empirically.[8][16]
-
Incubate with gentle rotation for 2-4 hours or overnight at 4°C.[10][19]
-
Add equilibrated anti-FLAG M2 affinity gel (or Protein A/G beads if a non-conjugated primary antibody was used) to the lysate-antibody mixture.[10]
-
Incubate for an additional 1-2 hours at 4°C with gentle rotation.[5]
-
-
Washing:
-
Pellet the beads by centrifugation (1,000 x g for 1 minute at 4°C) or by using a magnetic rack.[6][10]
-
Carefully remove the supernatant.[10]
-
Wash the beads three to five times with 1 mL of ice-cold wash buffer (see Table 2 for buffer compositions).[1][6][10] For each wash, gently resuspend the beads and incubate for 5-10 minutes at 4°C with rotation.[1]
-
Data Presentation
Table 1: Comparison of Lysis Buffers
| Buffer Type | Composition | Characteristics |
| RIPA Buffer (High Stringency) | 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS | Strong denaturing buffer, effective for disrupting cell membranes and nuclear envelopes. May disrupt some protein-protein interactions.[13][20] |
| NP-40/Triton X-100 Buffer (Medium Stringency) | 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40 or Triton X-100 | Non-ionic detergent-based buffer, generally preserves protein-protein interactions better than RIPA buffer.[10][11] |
| Digitonin Buffer (Low Stringency) | 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA, 1% Digitonin | Mild non-ionic detergent, suitable for isolating fragile protein complexes. |
Table 2: Optimizing Wash Buffer Composition
| Component | Standard Concentration | High Stringency Concentration | Purpose |
| NaCl | 150 mM | 300-500 mM | Reduces non-specific ionic interactions.[1][6][18][21][22] |
| Non-ionic Detergent (e.g., NP-40, Triton X-100) | 0.1 - 0.5% | 0.5 - 1.0% | Reduces non-specific hydrophobic interactions.[1][6][7][23] |
| Glycerol | 5 - 10% | 10 - 20% | Stabilizes proteins and can reduce non-specific binding. |
Visualizations
Caption: A flowchart of the this compound pull-down experimental workflow.
Caption: A decision tree for troubleshooting high non-specific binding.
References
- 1. benchchem.com [benchchem.com]
- 2. Immunoprecipitation Protocol (Magnetic Beads) | Cell Signaling Technology [cellsignal.com]
- 3. IP Sample Preparation | Proteintech Group [ptglab.com]
- 4. hycultbiotech.com [hycultbiotech.com]
- 5. Immunoprecipitation Protocol: Novus Biologicals [novusbio.com]
- 6. benchchem.com [benchchem.com]
- 7. sinobiological.com [sinobiological.com]
- 8. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 9. Co-immunoprecipitation (Co-IP) Troubleshooting | Antibodies.com [antibodies.com]
- 10. benchchem.com [benchchem.com]
- 11. Reddit - The heart of the internet [reddit.com]
- 12. Protocol for Immuno-Enrichment of FLAG-Tagged Protein Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. How to immunoprecipitate Flag®-tagged proteins | Proteintech Group [ptglab.com]
- 14. FLAG fusion protein purification from Yeast optimized for co-precipitation | Dohlman Lab [med.unc.edu]
- 15. Protein Immunoprecipitation (IP), Co-Immunoprecipitation (Co-IP), and Pulldown Support—Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 16. Immunoprecipitation Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 17. An optimized two-step chromatin immunoprecipitation protocol to quantify the associations of two separate proteins and their common target DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. biocompare.com [biocompare.com]
- 21. researchgate.net [researchgate.net]
- 22. How to eliminate non-specific binding? | AAT Bioquest [aatbio.com]
- 23. nicoyalife.com [nicoyalife.com]
Technical Support Center: Troubleshooting Inefficient Elution of 3xFLAG-Tagged Proteins
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting strategies and frequently asked questions (FAQs) to address the inefficient elution of 3xFLAG-tagged proteins from anti-FLAG M2 affinity resin.
Troubleshooting Guide
This section addresses the most common problems encountered during the competitive elution of this compound-tagged proteins and offers targeted solutions.
Problem: Low or No Yield of Eluted Protein
Q1: I performed the elution with this compound peptide, but my protein yield is very low. What are the possible causes and how can I fix this?
A1: Low elution yield is a frequent issue. The high affinity of the this compound tag for the M2 antibody can make elution challenging.[1][2] Here are several factors to investigate:
-
Inefficient Competition: The concentration of the this compound peptide may be insufficient to displace the tagged protein from the resin.
-
Insufficient Incubation Time: The peptide may not have had enough time to compete with the tagged protein for binding sites on the resin.
-
Suboptimal Temperature: Elution is commonly performed at 4°C to maintain protein stability, but this may not be optimal for elution efficiency.
-
Incorrect Peptide: Using the wrong peptide is a common mistake that leads to complete elution failure.
-
Inaccessible FLAG Tag: The this compound tag on your protein might be sterically hindered or buried within the protein's structure, preventing efficient binding to the resin in the first place.
-
Solution: Before troubleshooting elution, confirm that your protein is binding to the resin efficiently. If binding is also low, consider re-engineering your construct with a longer linker between the protein and the tag. For elution issues, sometimes minor conformational changes induced by temperature or buffer composition can help. In difficult cases, purification under denaturing conditions may be required.[5]
-
Q2: I've tried optimizing the peptide elution, but a significant amount of my protein remains bound to the resin. What are my options?
A2: If competitive elution is ineffective, alternative, more stringent methods can be used. However, these are often denaturing and may not be suitable for downstream applications that require a functional protein.
-
Acidic Elution: This method uses a low pH buffer to disrupt the antibody-antigen interaction.[4]
-
SDS-PAGE Sample Buffer: This is a harsh, denaturing method.
Frequently Asked Questions (FAQs)
Q3: Why is the this compound tag used if it can be difficult to elute?
A3: The this compound tag's high affinity for the anti-FLAG M2 antibody provides for highly specific and efficient capture of the target protein from complex mixtures like cell lysates.[5][9] This leads to higher purity after the initial binding and washing steps. The detection sensitivity for this compound-tagged proteins can also be up to 200 times higher than for single FLAG-tagged proteins.[10]
Q4: Can I reuse the anti-FLAG M2 affinity resin?
A4: Yes, the resin can typically be regenerated and reused. After elution, wash the resin with a low-pH buffer, such as 0.1 M glycine-HCl (pH 3.5), to strip any remaining bound protein.[4][8] The column should then be immediately re-equilibrated with a neutral buffer like TBS.[8] Note that if you elute by boiling in SDS buffer, the resin cannot be reused.[5]
Q5: My protein precipitates after acidic elution. What can I do?
A5: Protein precipitation after acidic elution is often due to the protein's sensitivity to low pH.[4] Ensure you are neutralizing the eluate immediately after it is collected.[2] If precipitation persists, competitive elution with the this compound peptide is the recommended alternative to preserve the native protein structure.[4]
Quantitative Elution Parameters
The following table summarizes key quantitative parameters for different elution methods. These values serve as a starting point, and optimization is often necessary for each specific protein.
| Parameter | Competitive Elution (this compound Peptide) | Acidic Elution (Glycine-HCl) | Denaturing Elution (SDS-PAGE Buffer) |
| Eluent | This compound Peptide | 0.1 M Glycine-HCl | 1X or 2X Laemmli Buffer |
| Concentration | 100 - 600 µg/mL[1] | pH 3.0 - 3.5[2][7] | N/A |
| Incubation Time | 30 min - Overnight[4][6] | 5 - 10 min[3][4] | 5 min |
| Temperature | 4°C, Room Temp, or 37°C[1] | Room Temperature[4] | 95 - 100°C |
| Condition | Native / Mild | Mildly Denaturing | Denaturing |
| Key Feature | Preserves protein activity[11] | Fast and efficient[7] | Maximum protein recovery |
| Consideration | High cost of peptide[5] | Requires immediate neutralization[4] | Co-elutes antibody fragments[1] |
Experimental Protocols
Protocol 1: Standard Competitive Elution with this compound Peptide
This protocol is the most common and gentle method for eluting this compound-tagged proteins.
-
Prepare Elution Buffer: Dissolve this compound peptide in TBS (50 mM Tris-HCl, 150 mM NaCl, pH 7.4) to a final working concentration of 150 µg/mL.[1][7]
-
Wash Resin: After binding your target protein, wash the affinity resin three times with 0.5 mL of cold TBS to remove non-specifically bound proteins.[1]
-
Elution: Add 1-2 bed volumes of the this compound elution buffer to the washed resin.
-
Incubate: Incubate the resin with the elution buffer for 30 minutes at 4°C with gentle, end-over-end rotation.[1][12]
-
Collect Eluate: Centrifuge the resin at 5,000 x g for 60 seconds and carefully transfer the supernatant, which contains your eluted protein, to a new pre-chilled tube.[1]
-
Repeat (Optional): For a higher yield, you can repeat the elution step with a fresh aliquot of elution buffer and pool the eluates.[5]
Protocol 2: Alternative Acidic Elution
Use this protocol when competitive elution is inefficient and downstream applications can tolerate potential protein denaturation.
-
Prepare Buffers:
-
Wash Resin: Perform the binding and wash steps as described in Protocol 1.
-
Elution: Add 1-5 column volumes of the Acidic Elution Buffer to the resin.[4]
-
Incubate: Incubate for 5-10 minutes at room temperature. Do not exceed 20 minutes to avoid prolonged exposure to low pH.[3][8]
-
Collect and Neutralize: Centrifuge at 5,000 x g for 60 seconds.[3] Immediately transfer the supernatant to a new tube containing a pre-determined amount of Neutralization Buffer (e.g., 1/10th the elution volume) to bring the pH to a neutral range.[4]
Visual Guides
Caption: Troubleshooting flowchart for inefficient this compound protein elution.
Caption: Diagram of competitive elution using free this compound peptide.
References
- 1. benchchem.com [benchchem.com]
- 2. How to elute this protein?! - Protein Expression and Purification [protocol-online.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Protocol for Immuno-Enrichment of FLAG-Tagged Protein Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. research.fredhutch.org [research.fredhutch.org]
- 9. Flag-tag and 3x Flag-tag | Proteintech Group [ptglab.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. researchgate.net [researchgate.net]
- 12. Troubleshooting Guide for Affinity Chromatography of Tagged Proteins [sigmaaldrich.com]
anti-FLAG antibody not detecting 3xFLAG tagged protein
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the detection of 3xFLAG-tagged proteins.
Frequently Asked Questions (FAQs)
Q1: What is the advantage of a this compound tag over a 1xFLAG tag?
The this compound tag consists of three tandem FLAG epitopes (DYKDDDDK), which generally provides a significantly higher binding affinity for anti-FLAG antibodies compared to a single FLAG tag.[1][2] This enhanced affinity can lead to more sensitive detection, making it particularly useful for low-abundance proteins.[1][2] Detection of this compound-tagged proteins can be up to 200 times more sensitive than that of 1xFLAG-tagged proteins.[1][2]
Q2: Which anti-FLAG antibody clone should I use?
The anti-FLAG M2 monoclonal antibody is widely recommended as it recognizes the FLAG sequence at the N-terminus, C-terminus, or at an internal position of the fusion protein.[3][4][5] Unlike the M1 clone, the M2 antibody's binding is not calcium-dependent.[3][4][5]
Q3: My anti-FLAG antibody is not detecting my protein, but an antibody against the protein of interest works. What could be the reason?
This common issue can arise from several factors:
-
FLAG Tag Inaccessibility: The this compound tag might be buried within the folded protein, preventing the antibody from binding.[1][6]
-
Proteolytic Cleavage: The tag may have been cleaved from the protein during sample preparation.[6][7]
-
Post-Translational Modifications: Modifications near the tag could interfere with antibody recognition.[6]
-
Antibody Issues: The anti-FLAG antibody itself might be inactive or used at a suboptimal concentration.[6]
Q4: How can I be sure my anti-FLAG antibody is working?
It is crucial to include a positive control in your experiment.[8] This could be a purified protein with a known FLAG tag or a lysate from cells transfected with a vector expressing a well-characterized FLAG-tagged protein.
Troubleshooting Guide: No Signal Detected for this compound-tagged Protein
If you are unable to detect your this compound-tagged protein, systematically evaluate the following potential causes:
Problem Area 1: Protein Expression and Integrity
-
Verify Protein Expression: Before checking for the tag, confirm that your protein of interest is being expressed. This can be done by Western blotting with an antibody specific to the protein itself or by other methods if a specific antibody is not available.[1]
-
Check for Degradation: Ensure that fresh protease inhibitors are included in your lysis buffer to prevent degradation of your protein and cleavage of the FLAG tag.[1]
-
Assess Tag Accessibility: The this compound tag, although hydrophilic, might be sterically hindered by the protein's tertiary structure.[1][6][9] Consider denaturing the protein sample completely before electrophoresis.
Problem Area 2: Antibody and Reagents
-
Antibody Concentration: The concentration of the anti-FLAG antibody may be too low. Titrate the antibody to find the optimal concentration for your experiment.[3][10]
-
Antibody Activity: Ensure the antibody has been stored correctly at -20°C in working aliquots and has not been subjected to repeated freeze-thaw cycles.[3][11] If in doubt, test the antibody on a positive control.[8]
-
Secondary Antibody: Confirm that your secondary antibody is appropriate for the primary anti-FLAG antibody (e.g., anti-mouse IgG for the M2 clone) and is used at the correct dilution.[4]
Problem Area 3: Western Blot Protocol
-
Sample Preparation: Ensure complete protein denaturation by boiling your samples in SDS-PAGE loading buffer containing a reducing agent like DTT or β-mercaptoethanol.[8]
-
Transfer Efficiency: Verify that the protein has been successfully transferred from the gel to the membrane. This can be checked by staining the membrane with Ponceau S after transfer.[12]
-
Blocking: Inadequate blocking can lead to high background noise, which might obscure a weak signal.[10][13] Use a suitable blocking agent like 3-5% nonfat dry milk or BSA in TBS-T or PBS-T.[3]
-
Washing Steps: Insufficient washing can also contribute to high background. Ensure thorough washing between antibody incubation steps.[4][10]
Quantitative Data Summary
The following table provides recommended starting concentrations and incubation times for a Western blot experiment to detect a this compound-tagged protein. Note that these may need to be optimized for your specific system.
| Parameter | Recommendation | Notes |
| Total Protein Load | 2.5–10 µg of total cell lysate per lane | Loading too much protein can increase background.[3][4] |
| Primary Antibody (anti-FLAG M2) | 0.1–10 µg/mL | Titration is recommended to find the optimal concentration.[3][4] |
| Primary Antibody Incubation | 30-60 minutes at room temperature or overnight at 4°C | Longer incubation at 4°C may increase signal for low-abundance proteins.[3][14] |
| Secondary Antibody Dilution | 1:30,000 (for HRP-conjugated) | This should be optimized based on the detection substrate.[4] |
| Secondary Antibody Incubation | 30-60 minutes at room temperature | [3][4] |
| Blocking | 30-60 minutes at room temperature | Use 3-5% nonfat dry milk or BSA in TBS-T or PBS-T.[3] |
Experimental Protocol: Western Blotting for this compound-Tagged Protein Detection
This protocol outlines the key steps for detecting a this compound-tagged protein in a mammalian cell lysate using the anti-FLAG M2 antibody.
-
Sample Preparation:
-
Lyse cells in RIPA buffer supplemented with a protease inhibitor cocktail.
-
Determine the protein concentration of the lysate using a BCA or Bradford assay.
-
Mix the desired amount of protein (e.g., 10 µg) with 4x SDS-PAGE loading buffer containing a reducing agent.
-
Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.
-
-
SDS-PAGE and Protein Transfer:
-
Load the denatured protein samples onto an SDS-polyacrylamide gel and run the electrophoresis until the dye front reaches the bottom.
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane. PVDF membranes are often recommended for higher sensitivity.
-
After transfer, briefly wash the membrane with deionized water.
-
-
Blocking:
-
Block the membrane in 5% nonfat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween 20 (TBS-T) for 1 hour at room temperature with gentle agitation.[3]
-
-
Primary Antibody Incubation:
-
Dilute the anti-FLAG M2 primary antibody in the blocking buffer to the desired concentration (e.g., 1 µg/mL).[4]
-
Incubate the membrane with the primary antibody solution for 1 hour at room temperature or overnight at 4°C with gentle agitation.
-
-
Washing:
-
Wash the membrane three times for 5-10 minutes each with TBS-T to remove unbound primary antibody.[4]
-
-
Secondary Antibody Incubation:
-
Dilute the HRP-conjugated anti-mouse IgG secondary antibody in the blocking buffer according to the manufacturer's instructions (e.g., 1:30,000).[4]
-
Incubate the membrane with the secondary antibody solution for 1 hour at room temperature with gentle agitation.
-
-
Final Washes and Detection:
-
Wash the membrane three times for 10 minutes each with TBS-T.
-
Incubate the membrane with a chemiluminescent HRP substrate (ECL) according to the manufacturer's protocol.
-
Capture the signal using an imaging system or X-ray film.
-
Visualizations
Caption: Troubleshooting workflow for no this compound signal.
Caption: Western Blot experimental workflow.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound® System Expression Vectors for Ultra-Sens [sigmaaldrich.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Why Is the FLAG Tag Not Detectable by Western Blot Despite a Strong Band Observed with the Target Antibody? | MtoZ Biolabs [mtoz-biolabs.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Flag fusion protein not detected by Flag antibody - Protein Expression and Purification [protocol-online.org]
- 10. blog.mblintl.com [blog.mblintl.com]
- 11. Mouse Anti-FLAG Recombinant Antibody (clone M2) - Creative Biolabs [creativebiolabs.net]
- 12. bitesizebio.com [bitesizebio.com]
- 13. Common Errors in the Western Blotting Protocol - Precision Biosystems-Automated, Reproducible Western Blot Processing and DNA, RNA Analysis [precisionbiosystems.com]
- 14. yeasenbio.com [yeasenbio.com]
Technical Support Center: Optimizing 3xFLAG Immunoprecipitation
Welcome to the technical support center for 3xFLAG Immunoprecipitation (IP). This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their lysis buffer and overall experimental workflow for successful purification of this compound-tagged proteins.
Frequently Asked Questions (FAQs)
Q1: How do I choose the right lysis buffer for my this compound-tagged protein?
The choice of lysis buffer is critical and depends on the subcellular localization of your protein of interest (POI).[1][2]
-
Cytoplasmic Proteins: A standard, non-denaturing lysis buffer containing a non-ionic detergent like NP-40 or Triton X-100 is often sufficient.[1][2][3]
-
Nuclear or Chromatin-Bound Proteins: A stronger, denaturing buffer such as RIPA buffer is typically recommended to effectively solubilize these proteins.[1][2]
-
Membrane-Bound Proteins: RIPA or NP-40 buffers are generally suitable for whole-cell lysates including membrane-bound proteins.[1]
-
Protein Complexes (Co-IP): For co-immunoprecipitation experiments where preserving protein-protein interactions is crucial, a milder lysis buffer like a modified RIPA without SDS or a buffer with a non-ionic detergent is preferred.[4][5][6] Strong detergents in standard RIPA buffer can disrupt these interactions.[4][5]
Q2: What are the essential components of a lysis buffer and what are their functions?
A well-formulated lysis buffer contains several key components to ensure efficient protein extraction and stability.[7][8][9]
| Component | Function | Common Examples | Typical Concentration |
| Buffering Agent | Maintains a stable pH to prevent protein denaturation.[8][9] | Tris-HCl, HEPES | 20-50 mM |
| Salts | Control osmotic pressure and reduce non-specific electrostatic interactions.[8] | NaCl, KCl | 150-500 mM |
| Detergents | Solubilize cell membranes to release proteins.[1][7] | NP-40, Triton X-100 (non-ionic), SDS, Sodium Deoxycholate (ionic) | 0.1 - 1.0% |
| Protease Inhibitors | Prevent degradation of the target protein by endogenous proteases.[8][10] | PMSF, Aprotinin, Leupeptin, Protease Inhibitor Cocktails | Varies by inhibitor |
| Phosphatase Inhibitors | Preserve the phosphorylation state of proteins.[4][8] | Sodium Orthovanadate, Sodium Pyrophosphate, β-glycerophosphate | 1-10 mM |
| Chelating Agents | Inhibit metalloproteases and reduce oxidation damage.[8][11] | EDTA, EGTA | 1-5 mM |
Q3: What are the best practices for preparing cell lysates?
Proper lysate preparation is crucial for a successful IP experiment.
-
Keep it Cold: Always work on ice and use pre-chilled buffers and equipment to minimize protease and phosphatase activity.[1][10]
-
Fresh Inhibitors: Add protease and phosphatase inhibitors to the lysis buffer immediately before use, as they can be unstable in aqueous solutions.[8][12]
-
Sufficient Lysis Buffer: Use an adequate volume of lysis buffer to ensure complete cell lysis. A common starting point is 1 mL of buffer for every 10^7 cells.[1]
-
Clarify the Lysate: After lysis, centrifuge the sample at high speed (e.g., 14,000 x g) for 10-15 minutes at 4°C to pellet cell debris and insoluble aggregates.[12] Use only the clear supernatant for the IP.
Troubleshooting Guide
This section addresses common problems encountered during this compound immunoprecipitation and provides potential causes and solutions.
Issue 1: High Background or Non-Specific Binding
Potential Causes:
-
Proteins are binding non-specifically to the beads or the antibody.[12][13]
-
The lysis buffer is not stringent enough.[12]
-
Too much starting material (lysate or antibody) is being used.[12][14]
-
Insufficient washing.[10]
Solutions:
| Solution | Detailed Explanation |
| Pre-clear the Lysate | Before adding the anti-FLAG antibody, incubate the cell lysate with beads alone for 30-60 minutes at 4°C. This step captures proteins that non-specifically bind to the beads.[12][13] |
| Optimize Wash Buffer | Increase the stringency of the wash buffer by increasing the salt concentration (up to 1 M NaCl) or the detergent concentration.[10][12] You can also perform additional wash steps.[10] |
| Titrate Antibody and Lysate | Determine the optimal amount of antibody and cell lysate by performing a titration experiment. Using excessive amounts can lead to increased non-specific binding.[12][15] |
| Reduce Incubation Time | Shorter incubation times for the antibody-lysate binding step (e.g., 1-2 hours) can help minimize background.[12][16] |
| Block Beads | Incubate the beads with a blocking agent like 1% BSA in PBS for an hour before use to reduce non-specific protein binding.[13][14] |
Issue 2: Low or No Yield of the Target Protein
Potential Causes:
-
The target protein is not being expressed or is expressed at very low levels.[13][17]
-
The lysis buffer is not effectively solubilizing the protein.[15][17]
-
The antibody is not binding to the this compound tag efficiently.[10]
Solutions:
| Solution | Detailed Explanation |
| Confirm Protein Expression | Before starting the IP, verify the expression of your this compound-tagged protein in the input lysate via Western blot.[4] |
| Optimize Lysis Buffer | If your protein is difficult to solubilize, try a stronger lysis buffer (e.g., RIPA).[1][17] For nuclear proteins, sonication may be necessary to shear DNA and improve extraction.[4] |
| Increase Starting Material | If protein expression is low, you may need to increase the amount of cell lysate used for the IP. However, be mindful that this can also increase background.[10][13] |
| Check Antibody and Beads | Ensure you are using the correct type of beads for your antibody's isotype.[10] Titrate the antibody concentration to find the optimal amount for binding.[15] |
| Optimize Elution | If using competitive elution with this compound peptide, ensure the peptide concentration is sufficient (e.g., 100-150 µg/mL).[18][19] For acidic elution, immediate neutralization of the eluate is critical to prevent protein denaturation.[12][18] |
| Use Fresh Inhibitors | Always add fresh protease and phosphatase inhibitors to your lysis buffer to prevent protein degradation.[10][14] |
Experimental Protocols
Protocol 1: Standard Cell Lysis for this compound IP
-
Cell Harvesting: For adherent cells, wash with ice-cold PBS, then scrape cells in PBS and pellet by centrifugation (e.g., 1000 x g for 5 minutes at 4°C). For suspension cells, pellet directly.[1]
-
Lysis: Resuspend the cell pellet in ice-cold lysis buffer (e.g., RIPA or a non-ionic detergent-based buffer) containing freshly added protease and phosphatase inhibitors. A general guideline is to use 100 µL of buffer per 10^6 cells.[1]
-
Incubation: Incubate the cell suspension on ice for 30 minutes, vortexing occasionally.[1]
-
Clarification: Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cellular debris.[12]
-
Collect Supernatant: Carefully transfer the clear supernatant to a new, pre-chilled tube. This is your clarified lysate, ready for the immunoprecipitation steps.
Protocol 2: Competitive Elution with this compound Peptide
This method is a gentle elution technique that preserves the native structure of the protein.[12]
-
Final Wash: After the final wash of the beads post-immunoprecipitation, carefully remove all of the wash buffer.
-
Elution: Add 100 µL of elution buffer (e.g., TBS) containing 100-150 µg/mL of this compound peptide to the beads.[18][19]
-
Incubation: Incubate the beads with the elution buffer for 30 minutes at 4°C with gentle shaking.[18][19]
-
Collection: Centrifuge the beads (e.g., 5,000-8,000 x g for 30-60 seconds) and carefully collect the supernatant, which contains your eluted protein.[18] A second elution step can be performed to increase the yield.[12]
Visualized Workflows and Logic
References
- 1. Choosing The Right Lysis Buffer | Proteintech Group [ptglab.com]
- 2. How to immunoprecipitate Flag®-tagged proteins | Proteintech Group [ptglab.com]
- 3. What is the best lysis buffer for protein extraction? | AAT Bioquest [aatbio.com]
- 4. Immunoprecipitation Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 5. fortislife.com [fortislife.com]
- 6. Cell Lysis Buffers | Thermo Fisher Scientific - HK [thermofisher.com]
- 7. bostonbioproducts.com [bostonbioproducts.com]
- 8. info.gbiosciences.com [info.gbiosciences.com]
- 9. goldbio.com [goldbio.com]
- 10. hycultbiotech.com [hycultbiotech.com]
- 11. Composition of a Lysis Buffer for Biological Samples [opsdiagnostics.com]
- 12. benchchem.com [benchchem.com]
- 13. docs.abcam.com [docs.abcam.com]
- 14. Immunoprecipitation Troubleshooting | Tips & Tricks | StressMarq Biosciences Inc. [stressmarq.com]
- 15. IP Troubleshooting | Proteintech Group [ptglab.com]
- 16. How to obtain a low background in immunoprecipitation assays | Proteintech Group [ptglab.com]
- 17. Immunoprecipitation Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Enterokinase Cleavage of 3xFLAG Fusion Proteins
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the efficiency of enterokinase cleavage of 3xFLAG-tagged fusion proteins.
Frequently Asked Questions (FAQs)
Q1: What is the recognition sequence for enterokinase?
A1: Enterokinase specifically recognizes the amino acid sequence Asp-Asp-Asp-Asp-Lys (DDDDK) and cleaves the peptide bond after the lysine residue.[1][2][3][4][5] The this compound tag contains this sequence, making it a target for enterokinase cleavage.
Q2: What are the typical reaction conditions for enterokinase cleavage?
A2: Optimal conditions can vary for each specific fusion protein, but a general starting point is a buffer containing 20-50 mM Tris-HCl at a pH between 7.0 and 8.5.[5][6] The reaction is typically carried out at temperatures ranging from 4°C to 37°C.[5][7][8] It's important to note that lower temperatures may require longer incubation times but can help maintain the stability of the target protein.[5][7]
Q3: Can I perform the cleavage reaction with the protein bound to an affinity resin?
A3: Yes, on-column cleavage is a possible strategy. This can be beneficial if the purified fusion protein is prone to degradation by enterokinase.[9] However, the efficiency may be lower due to potential steric hindrance of the cleavage site.[9][10]
Q4: How can I remove the enterokinase after the cleavage reaction?
A4: Many commercially available recombinant enterokinases are engineered with a His-tag.[1][7] This allows for easy removal of the enzyme from the reaction mixture using metal-ion affinity chromatography (e.g., Ni-NTA resin).[1][7]
Q5: Are there any amino acid sequences that can inhibit cleavage?
A5: Yes, if a proline residue immediately follows the lysine in the recognition sequence (DDDDK-P), enterokinase will not cleave.[1][4][7]
Troubleshooting Guide
This guide addresses common issues encountered during the enterokinase cleavage of this compound fusion proteins.
Issue 1: Incomplete or No Cleavage
If you observe a significant amount of uncleaved fusion protein after the reaction, consider the following potential causes and solutions.
Potential Causes & Solutions
| Potential Cause | Recommended Action |
| Inhibitory Buffer Components | Certain substances can inhibit enterokinase activity. Ensure your reaction buffer is free from high concentrations of inhibitors. It is recommended to perform buffer exchange (e.g., dialysis or gel filtration) if your protein solution contains inhibitory agents.[6][7] |
| Steric Hindrance | The enterokinase recognition site on your fusion protein may be inaccessible due to the protein's three-dimensional structure.[7] To address this, you can try adding a mild denaturant to the reaction buffer to partially unfold the protein and expose the cleavage site.[6][7][11] |
| Suboptimal Reaction Conditions | The pH, temperature, or enzyme-to-substrate ratio may not be optimal for your specific protein.[5] It is highly recommended to perform small-scale pilot experiments to determine the ideal conditions. |
| Inactive Enzyme | Ensure the enterokinase has been stored and handled correctly to maintain its activity. Avoid repeated freeze-thaw cycles.[1] Consider testing the enzyme's activity with a control protein. |
| Proline Following Cleavage Site | As mentioned in the FAQs, a proline immediately after the DDDDK sequence will block cleavage.[1][4][7] If this is the case, re-engineering the expression construct is necessary. |
Table 1: Common Enterokinase Inhibitors and Their Tolerated Concentrations
| Inhibitor | Inhibitory Concentration |
| Imidazole | > 50 mM[2][7] |
| NaCl | > 250 mM[2][7] |
| Urea | > 2 M[2][7] |
| Reducing Agents (e.g., β-mercaptoethanol) | Presence inhibits activity[7] |
| SDS | > 0.01% (w/v)[6][7] |
| Phosphate Buffer | Significantly reduces activity[6] |
| Protease Inhibitors (e.g., PMSF, Benzamidine) | Inactivates enterokinase[7] |
Issue 2: Non-Specific Cleavage
Observing extra protein bands on an SDS-PAGE gel that are not your target protein or the tag may indicate non-specific cleavage.
Potential Causes & Solutions
| Potential Cause | Recommended Action |
| Excess Enterokinase | Using too much enterokinase can lead to cleavage at secondary, non-canonical sites.[7] Optimize the enzyme-to-substrate ratio by performing a titration experiment. |
| Prolonged Incubation Time | A very long incubation period can also contribute to non-specific proteolysis. Determine the optimal incubation time through a time-course experiment. |
| Contaminating Proteases | While highly purified recombinant enterokinase should be free of other proteases, this could be a concern with less pure preparations.[8] |
| Presence of Strong Detergents | Strong detergents like SDS can denature the substrate and expose sites for non-specific cleavage.[7] If a detergent is necessary, consider using a mild one like Triton X-100.[7] |
Experimental Protocols
Protocol 1: Small-Scale Optimization of Enterokinase Cleavage
This protocol outlines a method to determine the optimal enzyme-to-substrate ratio and incubation time for your specific this compound-tagged protein.
Materials:
-
Purified this compound fusion protein (at least 0.5 mg/mL)[7]
-
Recombinant Enterokinase
-
10X Enterokinase Reaction Buffer (e.g., 200 mM Tris-HCl, 500 mM NaCl, 20 mM CaCl2, pH 8.0)[1][3]
-
Nuclease-free water
-
2X SDS-PAGE loading buffer
-
Microcentrifuge tubes
Procedure:
-
Prepare a master mix: In a microcentrifuge tube, prepare a reaction master mix containing your fusion protein and 1X reaction buffer.
-
Set up reactions: Aliquot the master mix into several tubes. Add varying amounts of enterokinase to test different enzyme-to-substrate ratios (e.g., 1:200, 1:100, 1:50 w/w).[5] Include a negative control with no enterokinase.
-
Incubation: Incubate the reactions at a chosen temperature (e.g., room temperature, approximately 20-25°C).[8]
-
Time-course analysis: At different time points (e.g., 1, 4, 8, and 16 hours), withdraw a small aliquot from each reaction.[5]
-
Stop the reaction: Immediately mix the aliquot with an equal volume of 2X SDS-PAGE loading buffer and heat at 95-100°C for 5 minutes to stop the reaction.[5]
-
Analyze results: Run the samples on an SDS-PAGE gel to visualize the extent of cleavage at each time point and enzyme concentration. This will help you determine the optimal conditions for a large-scale reaction.
Protocol 2: Large-Scale Cleavage and Removal of Enterokinase
Once optimal conditions are determined, you can proceed with a larger-scale reaction.
Materials:
-
Purified this compound fusion protein
-
Recombinant Enterokinase
-
Optimized reaction buffer
-
Metal-ion affinity resin (e.g., Ni-NTA)
-
Chromatography column
Procedure:
-
Set up the cleavage reaction: Combine your fusion protein, optimized reaction buffer, and the optimal amount of enterokinase determined from the pilot study.
-
Incubate: Incubate the reaction for the optimized time and at the optimal temperature.
-
Prepare the affinity resin: Equilibrate the metal-ion affinity resin with a suitable buffer.
-
Remove enterokinase: Apply the reaction mixture to the equilibrated resin. The His-tagged enterokinase will bind to the resin, while your cleaved, tag-less protein will be in the flow-through.
-
Collect your protein: Collect the flow-through containing your purified target protein.
-
Analysis: Analyze the flow-through and a sample of the resin-bound fraction by SDS-PAGE to confirm the successful removal of enterokinase and the purity of your target protein.
Visualizations
Caption: Experimental workflow for optimizing enterokinase cleavage.
Caption: Troubleshooting logic for enterokinase cleavage issues.
References
- 1. abmgood.com [abmgood.com]
- 2. img.abclonal.com [img.abclonal.com]
- 3. d1lqgfmy9cwjff.cloudfront.net [d1lqgfmy9cwjff.cloudfront.net]
- 4. creative-biostructure.com [creative-biostructure.com]
- 5. benchchem.com [benchchem.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. abmgood.com [abmgood.com]
- 8. pro.unibz.it [pro.unibz.it]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Enhancing the specificity of the enterokinase cleavage reaction to promote efficient cleavage of a fusion tag - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Low Expression of 3xFLAG Fusion Proteins in E. coli
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address low expression levels of 3xFLAG fusion proteins in Escherichia coli.
Troubleshooting Guides
Low or no expression of your this compound fusion protein can be a significant hurdle. This section provides a systematic approach to troubleshooting, from initial verification to advanced optimization strategies.
Guide 1: Initial Verification and Controls
Before proceeding to extensive optimization, it's crucial to confirm the integrity of your expression system.
Question: I am not seeing any expression of my this compound fusion protein. Where do I start?
Answer:
Start by verifying the fundamental components of your expression experiment.
-
Plasmid Integrity:
-
Action: Sequence your expression vector to confirm that the this compound tag and your gene of interest are in the correct reading frame and free of mutations.[1][2] A frameshift or premature stop codon will abolish expression.
-
Protocol: Isolate the plasmid from your expression strain and send it for Sanger sequencing. Use primers that flank the cloning site to ensure the entire insert is sequenced.
-
-
Transformation and Colony Selection:
-
Action: Ensure you are using a fresh transformation. Plasmids can be unstable in some expression strains, especially if the target protein is toxic.[3]
-
Protocol: Transform your expression plasmid into chemically competent E. coli cells. Plate on selective media containing the appropriate antibiotic. Pick a few individual colonies for small-scale expression trials.
-
-
Expression and Detection Controls:
-
Action: Use a positive control vector known to express well in your E. coli strain. This will help differentiate between a problem with your specific construct and a general issue with your experimental setup.
-
Protocol: In parallel with your experimental culture, grow and induce a culture of E. coli transformed with a control plasmid (e.g., expressing a well-characterized protein like GST or MBP with a this compound tag). Analyze both lysates by SDS-PAGE and Western blot.
-
Guide 2: Optimizing Induction and Growth Conditions
Fine-tuning the induction parameters is often the key to improving protein expression.
Question: My this compound fusion protein expression is very low. How can I optimize the induction conditions?
Answer:
The concentration of the inducer (commonly IPTG), the temperature, and the duration of induction are critical variables that can be optimized to enhance protein expression.[4][5][6]
| Parameter | Recommendation | Rationale |
| IPTG Concentration | Test a range of concentrations (e.g., 0.1 mM, 0.4 mM, 1.0 mM).[5][6][7] | A lower concentration may reduce metabolic stress on the cells, while a higher concentration might lead to rapid but potentially insoluble or toxic protein production.[5] |
| Induction Temperature | Experiment with different temperatures (e.g., 16°C, 25°C, 30°C, 37°C).[4][5] | Lower temperatures slow down protein synthesis, which can improve protein folding and solubility, reducing the formation of inclusion bodies.[5][8] |
| Induction Time | Vary the induction duration based on the temperature (e.g., 2-4 hours at 37°C, 4-6 hours at 30°C, overnight at 16-18°C).[4][9] | The optimal induction time is a balance between maximizing protein yield and minimizing protein degradation or toxicity. |
| Cell Density at Induction | Typically, induce at a mid-log phase of growth (OD600 of 0.5-0.6).[5] | This ensures that the cells are metabolically active and in the best state for protein production.[5] |
Experimental Protocol: Small-Scale Induction Optimization
-
Inoculate a single colony of your transformed E. coli into 5 mL of LB medium with the appropriate antibiotic and grow overnight at 37°C with shaking.
-
The next day, use the overnight culture to inoculate a larger volume of fresh LB medium (e.g., 100 mL) and grow at 37°C with shaking until the OD600 reaches 0.5-0.6.
-
Divide the culture into smaller, equal volumes (e.g., 10 mL each).
-
Induce each sub-culture with a different combination of IPTG concentration and temperature as outlined in the table above.
-
Take a sample before induction (uninduced control) and at various time points after induction.
-
Harvest the cells by centrifugation.
-
Lyse the cells and analyze the total protein by SDS-PAGE and Western blot using an anti-FLAG antibody to determine the optimal expression conditions.
Frequently Asked Questions (FAQs)
Q1: Could the this compound tag itself be causing the low expression?
A1: While the this compound tag is generally well-tolerated, it is a hydrophilic and relatively small tag designed to minimize interference with protein function and solubility.[10] However, in some cases, the tag's position (N- or C-terminus) or its interaction with the specific protein of interest could negatively impact expression or stability. The this compound tag consists of 22 amino acids.[11] It has been reported that the addition of a fusion tag can sometimes improve expression levels.[12]
-
Troubleshooting Tip: If you suspect the tag is the issue, consider moving it to the other terminus of your protein.
Q2: How does codon usage affect the expression of my this compound fusion protein?
A2: E. coli has a biased usage of codons for specific amino acids.[13] If your gene of interest contains codons that are rarely used by E. coli, it can lead to translational stalling and low protein expression.[1][14][15] This is particularly relevant for eukaryotic genes expressed in a prokaryotic system.[16]
-
Troubleshooting Tip:
Q3: Can the choice of E. coli strain impact the expression level?
A3: Absolutely. Different E. coli strains have been engineered for specific expression challenges.[16]
| E. coli Strain | Key Features | Recommended Use |
| BL21(DE3) | Deficient in Lon and OmpT proteases, reducing protein degradation.[16][18][19] Contains the T7 RNA polymerase gene for high-level expression from T7 promoters.[18] | General-purpose high-level protein expression. |
| Rosetta(DE3) | A derivative of BL21(DE3) that supplies tRNAs for codons rarely used in E. coli.[16] | Expression of eukaryotic proteins or genes with rare codons.[9] |
| C41(DE3) & C43(DE3) | Derived from BL21(DE3) and are suitable for expressing toxic proteins.[16][19] | Expression of membrane proteins or other proteins that are toxic to the host cell. |
| SHuffle T7 Express | Engineered to promote disulfide bond formation in the cytoplasm.[4] | Expression of proteins that require disulfide bonds for proper folding. |
| ArcticExpress(DE3) | Co-expresses cold-adapted chaperonins that are active at low temperatures (4-12°C).[19] | Enhancing the solubility of proteins at low expression temperatures. |
Q4: My protein might be toxic to the cells. How can I overcome this?
A4: Protein toxicity is a common cause of low expression.[20] Strategies to mitigate toxicity include:
-
Tightly Regulated Promoters: Use promoters with very low basal expression, such as the araBAD promoter, to prevent leaky expression before induction.[14][19]
-
Lower Plasmid Copy Number: A lower copy number plasmid will result in less leaky expression.[20]
-
Specialized Strains: Use strains like C41(DE3) or C43(DE3) that are better suited for expressing toxic proteins.[16][19] The BL21-AI strain, which has the T7 RNA polymerase under the control of the tightly regulated araBAD promoter, is also a good option.[19]
-
Glucose in Media: Adding glucose to the growth media can help repress leaky expression from lac-based promoters.[20]
Q5: I see some expression, but my protein is in inclusion bodies. What should I do?
A5: Inclusion bodies are insoluble aggregates of misfolded proteins.[21] To improve solubility:
-
Lower Induction Temperature: This is one of the most effective methods to improve protein folding and solubility.[5][8]
-
Lower Inducer Concentration: Reducing the concentration of IPTG can slow down the rate of protein synthesis, allowing more time for proper folding.[8]
-
Solubility-Enhancing Fusion Tags: Fuse your protein to a highly soluble partner like Maltose Binding Protein (MBP) or Glutathione S-transferase (GST).[22][23]
-
Co-expression of Chaperones: Overexpressing molecular chaperones can assist in the proper folding of your protein.[24]
Q6: Could my this compound-tagged protein be getting degraded?
A6: Yes, proteolytic degradation can be a significant issue.
-
Protease-Deficient Strains: Use E. coli strains deficient in proteases, such as BL21(DE3), which lacks Lon and OmpT.[18][19]
-
Protease Inhibitors: Add a protease inhibitor cocktail to your lysis buffer during protein purification.[25]
-
Optimize Lysis Conditions: Work quickly and at low temperatures (4°C) during cell lysis and purification to minimize protease activity.[25]
-
Tag Location: The C-terminus of proteins can sometimes be susceptible to degradation by proteases like Tsp.[26] If your tag is at the C-terminus and you suspect degradation, consider moving it to the N-terminus.
Visualizations
Caption: A troubleshooting workflow for low this compound fusion protein expression.
Caption: Workflow for optimizing induction conditions for protein expression.
References
- 1. goldbio.com [goldbio.com]
- 2. researchgate.net [researchgate.net]
- 3. Bacteria Expression Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 4. neb.com [neb.com]
- 5. How to Induce Protein Expression in E. coli Using IPTG [synapse.patsnap.com]
- 6. goldbio.com [goldbio.com]
- 7. researchgate.net [researchgate.net]
- 8. Tips for Optimizing Protein Expression and Purification | Rockland [rockland.com]
- 9. researchgate.net [researchgate.net]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. Flag-tag and 3x Flag-tag | Proteintech Group [ptglab.com]
- 12. Fusion Tag Design Influences Soluble Recombinant Protein Production in Escherichia coli | MDPI [mdpi.com]
- 13. genscript.com [genscript.com]
- 14. Strategies to Optimize Protein Expression in E. coli - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Codon influence on protein expression in E. coli correlates with mRNA levels - PMC [pmc.ncbi.nlm.nih.gov]
- 16. What Are the Top E. coli Strains for High-Yield Protein Expression? [synapse.patsnap.com]
- 17. How to increase unstable protein expression in E. coli | 53Biologics [53biologics.com]
- 18. Choosing a Bacterial Strain for your Cloning Application | Thermo Fisher Scientific - US [thermofisher.com]
- 19. E. coli expression strains – Protein Expression and Purification Core Facility [embl.org]
- 20. antibodysystem.com [antibodysystem.com]
- 21. Protein Expression Protocol & Troubleshooting in E. coli [biologicscorp.com]
- 22. Optimizing protein expression in E. coli: key strategies [genosphere-biotech.com]
- 23. researchgate.net [researchgate.net]
- 24. bonopusbio.com [bonopusbio.com]
- 25. researchgate.net [researchgate.net]
- 26. Degradation of C-terminal tag sequences on domain antibodies purified from E. coli supernatant - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Weak 3xFLAG Signal in Immunofluorescence
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues with weak or absent signals when detecting 3xFLAG-tagged proteins via immunofluorescence (IF).
Frequently Asked Questions (FAQs)
Q1: Why am I getting a weak or no signal with my this compound-tagged protein in immunofluorescence?
A weak or absent signal can stem from several factors throughout the experimental workflow. Key areas to investigate include:
-
Antibody Performance: The primary or secondary antibody may not be optimal or used at the correct concentration.
-
Protein Expression and Accessibility: The this compound-tagged protein may have low expression levels, or the tag might be inaccessible to the antibody.[1]
-
Protocol Optimization: Critical steps like cell fixation and permeabilization may not be suitable for your specific protein or antibody, potentially masking the epitope.[2]
-
Imaging Settings: The microscope settings may not be optimized for detecting the fluorescent signal.
Q2: How can I confirm that my this compound-tagged protein is being expressed?
Before proceeding with immunofluorescence, it is crucial to verify the expression of your this compound-tagged protein. A Western blot is a reliable method for this.[3] Use a validated anti-FLAG antibody to probe a lysate from your cells. A band at the expected molecular weight will confirm that the protein is being expressed.
Q3: What are the best anti-FLAG antibodies to use for immunofluorescence?
Several commercially available anti-FLAG antibodies are well-suited for immunofluorescence. The monoclonal ANTI-FLAG® M2 antibody from Sigma-Aldrich is widely used and has been shown to be effective for IF applications.[4][5][6] It is important to use an antibody that has been validated for immunofluorescence by the manufacturer.
Q4: Should the this compound tag be placed at the N-terminus or C-terminus of my protein?
The location of the this compound tag (N-terminus vs. C-terminus) can impact its accessibility to the antibody.[1] If the tag is buried within the folded protein, the antibody will not be able to bind. It is often recommended to test constructs with the tag at both the N- and C-terminus to determine which provides better signal.[6] The hydrophilic nature of the FLAG tag generally makes it likely to be on the protein surface and accessible.[7][8]
Q5: What are the essential controls to include in my immunofluorescence experiment?
Proper controls are critical for interpreting your results accurately.[9][10][11] Key controls include:
-
Positive Control: Cells known to express a this compound-tagged protein to validate the staining protocol and antibody performance.[9][12]
-
Negative Control: Untransfected or mock-transfected cells to assess background fluorescence and non-specific antibody binding.[11]
-
Secondary Antibody Only Control: A sample incubated with only the secondary antibody to check for non-specific binding of the secondary antibody.[10][13]
-
No Primary Antibody Control: A sample where the primary antibody incubation step is omitted to assess background from the secondary antibody and other reagents.[9][10]
Troubleshooting Guides
Problem 1: Weak or No this compound Signal
If you are experiencing a faint or altogether absent signal, systematically evaluate the following potential causes and solutions.
dot
Caption: Troubleshooting workflow for weak immunofluorescence signals.
Table 1: Antibody Dilution and Incubation Recommendations
| Antibody Type | Supplier Example | Recommended Dilution Range | Incubation Time | Incubation Temperature |
| Primary Antibody | ||||
| Monoclonal ANTI-FLAG® M2 | Sigma-Aldrich (F3165) | 1:500 - 1:2,000 | 2 hours or Overnight | 37°C or 4°C |
| Anti-DYKDDDDK Tag | Thermo Fisher (740001) | 1 µg/mL | Not Specified | Not Specified |
| Secondary Antibody | ||||
| Anti-Mouse IgG-FITC | Sigma-Aldrich (F9137) | 1:1,000 | 45 minutes | 37°C |
| Goat anti-Rabbit Alexa Fluor 488 | Creative Biolabs | 1:1000 | 50 minutes | Room Temperature |
| Goat anti-Mouse Alexa Fluor 594 | Creative Biolabs | 1:1000 | 50 minutes | Room Temperature |
Note: The optimal dilution and incubation conditions should be determined empirically for your specific experimental setup.[14]
Problem 2: High Background Staining
High background can obscure your specific signal. Consider these common causes and solutions.
Table 2: Solutions for High Background
| Potential Cause | Recommended Solution |
| Primary antibody concentration too high | Decrease the primary antibody concentration. Perform a titration to find the optimal dilution.[15] |
| Secondary antibody non-specific binding | Include a secondary antibody-only control.[10] Increase the number and duration of wash steps after secondary antibody incubation.[16] Use a blocking serum from the same species as the secondary antibody.[17] |
| Insufficient blocking | Increase blocking time (e.g., 1 hour at room temperature). Use a different blocking agent (e.g., 5% BSA or 10% normal goat serum).[18] |
| Inadequate washing | Increase the number of washes (e.g., 3-5 times) and the duration of each wash (e.g., 5-10 minutes) after antibody incubations.[16] |
| Autofluorescence | View an unstained sample under the microscope to check for autofluorescence.[16] If present, consider using a different fixative or an autofluorescence quenching reagent.[16] |
Experimental Protocols
Detailed Immunofluorescence Protocol for this compound-Tagged Proteins
This protocol provides a general framework. Optimization of specific steps may be required for your cell type and protein of interest.
dot
Caption: Step-by-step immunofluorescence protocol workflow.
Reagents and Buffers:
-
Phosphate-Buffered Saline (PBS)
-
Fixation Buffer: 4% Paraformaldehyde (PFA) in PBS
-
Permeabilization Buffer: 0.1% - 0.5% Triton X-100 or Saponin in PBS[19][20]
-
Blocking Buffer: 5% Bovine Serum Albumin (BSA) or 10% Normal Goat Serum in PBS
-
Primary Antibody: Anti-FLAG antibody diluted in blocking buffer
-
Secondary Antibody: Fluorophore-conjugated secondary antibody specific to the primary antibody host species, diluted in blocking buffer
-
Nuclear Counterstain (optional): DAPI or Hoechst
-
Antifade Mounting Medium
Procedure:
-
Cell Culture: Grow cells on sterile glass coverslips in a petri dish or multi-well plate to the desired confluency.
-
Washing: Gently wash the cells once with PBS.
-
Fixation: Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.[4]
-
Washing: Wash the cells twice with PBS for 5 minutes each.
-
Permeabilization: If your protein is intracellular, permeabilize the cells with 0.25% Triton X-100 in PBS for 5 minutes at room temperature.[4]
-
Washing: Wash the cells twice with PBS for 5 minutes each.
-
Blocking: Block non-specific antibody binding by incubating the cells in blocking buffer for 30-60 minutes at room temperature or 37°C.[4]
-
Primary Antibody Incubation: Incubate the cells with the diluted anti-FLAG primary antibody for 2 hours at 37°C or overnight at 4°C.[4]
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Secondary Antibody Incubation: Incubate the cells with the fluorophore-conjugated secondary antibody, diluted in blocking buffer, for 45-60 minutes at 37°C in the dark to prevent photobleaching.[4]
-
Washing: Wash the cells three times with PBS for 5 minutes each in the dark.
-
Counterstaining (Optional): Incubate with a nuclear counterstain like DAPI for 5 minutes.
-
Washing: Wash once with PBS.
-
Mounting: Mount the coverslips onto microscope slides using an antifade mounting medium.
-
Imaging: Visualize the staining using a fluorescence microscope with the appropriate filter sets.
Table 3: Fixation and Permeabilization Methods
| Method | Reagent | Concentration | Incubation Time | Temperature | Notes |
| Fixation | Paraformaldehyde (PFA) | 4% | 15 minutes | Room Temp | Good for preserving cellular morphology.[2] |
| Methanol (ice-cold) | 100% | 10 minutes | -20°C | Also permeabilizes the cells. Can be harsh on some epitopes.[21] | |
| Permeabilization | Triton X-100 | 0.1 - 0.5% | 5-10 minutes | Room Temp | A common non-ionic detergent.[19][22] |
| Saponin | 0.1 - 0.5% | 10-30 minutes | Room Temp | A milder detergent that selectively permeabilizes the plasma membrane.[19][20] | |
| Tween-20 | 0.2% | 30 minutes | Room Temp | A gentle non-ionic detergent.[19] |
By systematically working through these troubleshooting guides and optimizing the provided protocols, researchers can overcome challenges with weak this compound tag signals and achieve high-quality, reliable immunofluorescence data.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Immunofluorescence (IF) Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. community.alliancegenome.org [community.alliancegenome.org]
- 6. researchgate.net [researchgate.net]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. creative-diagnostics.com [creative-diagnostics.com]
- 9. bitesizebio.com [bitesizebio.com]
- 10. What do the different types of controls for immunofluorescence do? | AAT Bioquest [aatbio.com]
- 11. m.youtube.com [m.youtube.com]
- 12. Positive, Secondary, and Unlabeled Controls in IF Tissue Labeling [visikol.com]
- 13. youtube.com [youtube.com]
- 14. stjohnslabs.com [stjohnslabs.com]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. Immunofluorescence Troubleshooting | Tips & Tricks | StressMarq Biosciences Inc. [stressmarq.com]
- 17. 9 Tips to optimize your IF experiments | Proteintech Group [ptglab.com]
- 18. Immunofluorescence Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 19. applications.emro.who.int [applications.emro.who.int]
- 20. Assessment of Different Permeabilization Methods of Minimizing Damage to the Adherent Cells for Detection of Intracellular RNA by Flow Cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. m.youtube.com [m.youtube.com]
Validation & Comparative
3xFLAG vs. HA Tag: A Comparative Guide to Immunoprecipitation Efficiency
Choosing the right epitope tag is a critical decision for researchers aiming to effectively isolate and study proteins of interest. Among the most widely used short peptide tags are the 3xFLAG and HA (hemagglutinin) tags. This guide provides an objective comparison of their performance in immunoprecipitation (IP), supported by experimental data and detailed protocols to assist researchers, scientists, and drug development professionals in making an informed choice for their specific applications.
At a Glance: this compound vs. HA Tag
| Feature | This compound Tag | HA Tag |
| Amino Acid Sequence | DYKDDDDKDYKDDDDKDYKDDDDK | YPYDVPDYA |
| Molecular Weight | ~2.6 kDa | ~1.1 kDa |
| Binding Principle | High-affinity binding to anti-FLAG monoclonal antibodies. | High-affinity binding to anti-HA monoclonal antibodies. |
| Elution Strategy | Competitive elution with this compound peptide, low pH. | Competitive elution with HA peptide, low pH. |
| Reported Purity | Generally high due to the specificity of the antibody-epitope interaction. | High specificity and low background are characteristic.[1] |
| Reported Yield | Often reported to be lower than other tags, though the 3x tandem repeat significantly improves sensitivity over a single FLAG tag.[1] | Described as highly efficient for protein purification. |
| Sensitivity | Detection of this compound-tagged proteins can be 20 to 200 times more sensitive than HA and other tags in Western blotting applications. | Standard sensitivity for a widely used epitope tag. |
In-Depth Comparison
The this compound tag, a synthetic epitope composed of three tandem repeats of the FLAG octapeptide, is renowned for its high sensitivity in detection assays. This enhanced sensitivity, reportedly up to 200 times greater than single tags like HA in Western blots, is attributed to the increased number of antibody binding sites.[2] This characteristic can be particularly advantageous when dealing with low-abundance proteins. While this suggests a strong potential for high-yield immunoprecipitation, some studies indicate that FLAG-based affinity purification may result in lower overall protein yields compared to other tags, albeit with very high purity.[1]
The HA tag, derived from a surface protein of the human influenza virus, is another popular choice for its reliability and the availability of high-affinity monoclonal antibodies. It is recognized for its high specificity and efficiency in immunoprecipitation, leading to clean pulldowns with minimal non-specific binding.[1] For co-immunoprecipitation (Co-IP) studies, it is often recommended to use a 3xHA tag to enhance the efficiency of the pulldown, similar to the principle behind the this compound tag.
Ultimately, the choice between this compound and HA may depend on the specific experimental goals. If maximizing detection sensitivity for a low-expression protein is the priority, this compound may be the superior choice. If a balance of high specificity and reliable yield is desired for a moderately to highly expressed protein, the HA tag is a robust and well-validated option.
Experimental Methodologies
Below are detailed protocols for immunoprecipitation using both this compound and HA-tagged proteins. These protocols are generalized and may require optimization for specific proteins and cell types.
Immunoprecipitation of this compound-Tagged Protein
1. Cell Lysis:
-
Wash cells expressing the this compound-tagged protein with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors).
-
Incubate the cell lysate on ice for 30 minutes with periodic vortexing.
-
Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cellular debris.
-
Transfer the supernatant to a new pre-chilled microcentrifuge tube.
2. Immunoprecipitation:
-
Pre-clear the lysate by incubating with a small amount of protein A/G agarose beads for 30 minutes at 4°C with gentle rotation.
-
Centrifuge to pellet the beads and transfer the supernatant to a new tube.
-
Add anti-FLAG antibody-conjugated agarose or magnetic beads to the pre-cleared lysate.
-
Incubate for 2-4 hours or overnight at 4°C with gentle rotation to allow for the formation of the antibody-antigen complex.
3. Washing:
-
Pellet the beads by centrifugation or using a magnetic stand.
-
Discard the supernatant (flow-through).
-
Wash the beads three to five times with ice-cold lysis buffer or a designated wash buffer to remove non-specifically bound proteins.
4. Elution:
-
Competitive Elution (Native Conditions): Add a solution containing a high concentration of this compound peptide (e.g., 100-200 µg/mL) to the beads and incubate for 30-60 minutes at 4°C with gentle agitation. Pellet the beads and collect the supernatant containing the purified protein.
-
Low pH Elution: Alternatively, use a low pH buffer (e.g., 0.1 M glycine, pH 3.5) to dissociate the protein from the antibody. The eluate should be immediately neutralized with a suitable buffer (e.g., 1 M Tris, pH 8.0).
Immunoprecipitation of HA-Tagged Protein
1. Cell Lysis:
-
Follow the same cell lysis procedure as described for the this compound-tagged protein.
2. Immunoprecipitation:
-
Pre-clear the cell lysate as described above.
-
Add anti-HA antibody-conjugated agarose or magnetic beads to the pre-cleared lysate.
-
Incubate for 2-4 hours or overnight at 4°C with gentle rotation.
3. Washing:
-
Follow the same washing procedure as described for the this compound-tagged protein.
4. Elution:
-
Competitive Elution (Native Conditions): Add a solution containing a high concentration of HA peptide to the beads and incubate to competitively elute the HA-tagged protein.
-
Low pH Elution: Use a low pH buffer to elute the protein, followed by immediate neutralization.
Visualizing a Co-Immunoprecipitation Workflow
Co-immunoprecipitation (Co-IP) is a powerful technique to study protein-protein interactions. The following diagrams illustrate a typical Co-IP workflow and a simplified representation of the p53 signaling pathway, a common subject of Co-IP studies.
Caption: A generalized workflow for a co-immunoprecipitation experiment.
Caption: Simplified p53 signaling pathway showing key protein interactions.
References
3xFLAG vs. His-Tag: A Comparative Guide to Protein Purification Purity and Yield
For researchers, scientists, and drug development professionals, the choice of an affinity tag for protein purification is a critical decision that significantly impacts the purity, yield, and ultimately, the success of downstream applications. Among the most widely used short peptide tags are the 3xFLAG and the polyhistidine (His) tags. This guide provides an objective comparison of their performance in protein purification, supported by experimental data and detailed protocols, to aid in selecting the optimal tag for your specific research needs.
At a Glance: Key Differences
| Feature | This compound-Tag | His-Tag |
| Principle | Immunoaffinity chromatography based on the highly specific binding of the this compound epitope to an anti-FLAG antibody. | Immobilized Metal Affinity Chromatography (IMAC) based on the affinity of histidine residues for divalent metal ions (e.g., Ni²⁺, Co²⁺). |
| Purity | Generally yields very high purity, often >90-95%, due to the specific antibody-antigen interaction.[1][2] | Purity can be variable, often ranging from 80-95%, and is susceptible to contamination by host proteins with endogenous histidine clusters.[2][3] |
| Yield | Typically lower yields compared to His-tag due to the lower binding capacity of the antibody-based resin. | Generally provides high protein yields due to the high binding capacity of metal-chelate resins.[1][3] |
| Resin Cost | Anti-FLAG antibody resins are generally more expensive.[1] | Metal-chelate resins (e.g., Ni-NTA) are relatively inexpensive.[3] |
| Elution Conditions | Elution is achieved under gentle conditions by competitive elution with a this compound peptide, or under acidic conditions. | Elution is typically performed using high concentrations of imidazole, which competes for binding to the resin, or by a pH shift. |
| Regeneration | Resins can be regenerated, but care must be taken to not denature the immobilized antibody. | Resins are robust and can be easily regenerated and reused multiple times. |
Data Presentation: Purity and Yield Comparison
The following table summarizes the expected purity and yield for this compound and His-tag purification systems based on published comparative studies. It is important to note that actual results can vary significantly depending on the specific protein of interest, the expression system used, and the optimization of the purification protocol.
| Affinity Tag | Expression System | Purity (%) | Yield (mg/L of culture) | Reference |
| This compound-Tag | E. coli | High (>90) | Lower (Variable, typically less than His-tag) | [1][3] |
| Mammalian Cells | Very High (>95) | Lower (Variable, typically less than His-tag) | [1][3] | |
| His-Tag | E. coli | Moderate to High (80-95) | High (Can reach >50-100) | [1][3][4] |
| Mammalian Cells | Moderate (Can be lower due to non-specific binding) | High (Variable) | [1][3] |
Data is generalized from comparative studies. Absolute values are protein and system dependent.
Experimental Workflows
The general workflow for affinity purification using either this compound or His-tags follows a similar principle of binding, washing, and elution. The key differences lie in the specific reagents and conditions used in each step.
Caption: General workflow for this compound and His-tag affinity chromatography.
Experimental Protocols
Below are detailed, generalized methodologies for the purification of proteins using this compound and His-tags.
This compound-Tag Protein Purification Protocol
This protocol is a general guideline and may require optimization for specific proteins and expression systems.
-
Preparation of Cell Lysate:
-
Harvest cells expressing the this compound-tagged protein and resuspend the cell pellet in a suitable lysis buffer (e.g., TBS: 50 mM Tris-HCl, 150 mM NaCl, pH 7.4) containing protease inhibitors.
-
Lyse the cells using an appropriate method (e.g., sonication, French press, or chemical lysis).
-
Clarify the lysate by centrifugation at high speed (e.g., >10,000 x g) for 20-30 minutes at 4°C to pellet cell debris.
-
-
Resin Preparation and Equilibration:
-
Gently resuspend the anti-FLAG M2 affinity gel slurry.
-
Transfer the desired amount of resin to a chromatography column.
-
Equilibrate the resin by washing with 3-5 column volumes of TBS.
-
-
Binding of the this compound-tagged Protein:
-
Load the clarified cell lysate onto the equilibrated column. The flow rate should be slow enough to allow for efficient binding. For batch purification, incubate the lysate with the resin for 1-4 hours at 4°C with gentle agitation.
-
Collect the flow-through to analyze for unbound protein.
-
-
Washing:
-
Wash the resin with 10-20 column volumes of TBS to remove non-specifically bound proteins. Monitor the absorbance at 280 nm until it returns to baseline.
-
-
Elution:
-
Competitive Elution (Gentle): Elute the bound protein by applying a solution containing 100-200 µg/mL of this compound peptide in TBS. Collect fractions and monitor the protein concentration.
-
Acidic Elution (Harsh): Alternatively, elute with a low pH buffer, such as 0.1 M Glycine-HCl, pH 3.5. Immediately neutralize the eluted fractions with a suitable buffer (e.g., 1 M Tris-HCl, pH 8.0).
-
-
Resin Regeneration:
-
After elution, regenerate the resin by washing with several column volumes of low pH buffer (e.g., 0.1 M Glycine-HCl, pH 3.5), followed by immediate re-equilibration with TBS. Store the resin in TBS with a bacteriostatic agent (e.g., sodium azide) at 4°C.
-
His-Tag Protein Purification Protocol (IMAC)
This protocol is a general guideline for Ni-NTA resin and may require optimization.
-
Preparation of Cell Lysate:
-
Harvest cells expressing the His-tagged protein and resuspend in a lysis buffer (e.g., 50 mM NaH₂PO₄, 300 mM NaCl, 10 mM imidazole, pH 8.0) containing protease inhibitors.
-
Lyse the cells and clarify the lysate as described for the this compound protocol.
-
-
Resin Preparation and Equilibration:
-
Resuspend the Ni-NTA agarose slurry and transfer the desired amount to a column.
-
Equilibrate the resin by washing with 3-5 column volumes of lysis buffer.
-
-
Binding of the His-tagged Protein:
-
Load the clarified lysate onto the equilibrated column. For batch binding, incubate the lysate with the resin for 1-2 hours at 4°C.
-
Collect the flow-through for analysis.
-
-
Washing:
-
Wash the resin with 10-20 column volumes of a wash buffer (e.g., 50 mM NaH₂PO₄, 300 mM NaCl, 20-40 mM imidazole, pH 8.0) to remove non-specifically bound proteins. The optimal imidazole concentration in the wash buffer needs to be determined empirically.
-
-
Elution:
-
Elute the His-tagged protein with an elution buffer containing a high concentration of imidazole (e.g., 50 mM NaH₂PO₄, 300 mM NaCl, 250-500 mM imidazole, pH 8.0). Collect fractions and monitor the protein concentration.
-
Alternatively, a low pH elution can be performed, but this may denature the protein.
-
-
Resin Regeneration:
-
Regenerate the Ni-NTA resin by washing with a stripping buffer (e.g., containing EDTA to remove the nickel ions), followed by recharging with a NiSO₄ solution and re-equilibration with the appropriate buffer.
-
Conclusion and Recommendations
The choice between a this compound and a His-tag for protein purification depends heavily on the specific experimental goals and constraints.
Choose the this compound-tag when:
-
High purity is the primary concern: The specificity of the antibody-antigen interaction minimizes the co-purification of contaminants.[1][2]
-
The protein is intended for functional assays sensitive to contaminants: The gentle elution conditions help to preserve the native structure and activity of the protein.
-
Working with eukaryotic expression systems: The high specificity is advantageous in complex lysates where the risk of non-specific binding is higher.
Choose the His-tag when:
-
High yield is the main objective: The high capacity of IMAC resins allows for the purification of large quantities of protein.[1][3]
-
Cost is a limiting factor: His-tag purification systems are generally more economical.[3]
-
Downstream applications can tolerate moderate purity: For applications such as antibody production or some structural studies, the purity achieved with a His-tag may be sufficient.
-
Purification under denaturing conditions is required: IMAC is compatible with denaturing agents, which can be useful for solubilizing inclusion bodies.
References
The 3xFLAG Tag: A Superior Choice for the Detection and Purification of Low-Expression Proteins
For researchers navigating the challenges of studying proteins expressed at low levels, the choice of an epitope tag is a critical decision that can significantly impact experimental success. Among the array of available tags, the 3xFLAG tag has emerged as a powerful tool, offering enhanced sensitivity and efficiency in a variety of applications. This guide provides an in-depth comparison of the this compound tag with other popular alternatives such as HA, c-myc, and V5, supported by experimental data and detailed protocols to inform your research decisions.
Enhanced Sensitivity: The Key Advantage of the this compound System
The primary advantage of the this compound tag lies in its design: a tandem repeat of three FLAG epitopes (DYKDDDDK). This repetition significantly increases the number of antibody binding sites, leading to a higher avidity for anti-FLAG antibodies. This enhanced binding affinity is particularly crucial when working with low-abundance proteins, where the signal from a single epitope tag may be at or below the limit of detection. In fact, the this compound system has been reported to enhance the detection of fusion proteins by up to 200 times compared to other systems.[1] This increased sensitivity is a significant benefit for applications such as immunoprecipitation, western blotting, and immunofluorescence.
While direct quantitative comparisons of pull-down efficiency can vary depending on the specific proteins and experimental conditions, the this compound tag generally demonstrates superior performance in terms of yield and purity.[2]
Comparative Analysis of Common Epitope Tags
To aid in the selection of the most appropriate epitope tag for your research, the following tables provide a summary of the key characteristics and a qualitative comparison of the performance of this compound, HA, c-myc, and V5 tags.
Table 1: Physical and Chemical Properties of Common Epitope Tags
| Epitope Tag | Sequence | Length (Amino Acids) | Molecular Weight (Da) |
| This compound | MDYKDHDGDYKDHDIDYKDDDDK | 22 | ~2731 |
| HA | YPYDVPDYA | 9 | ~1102 |
| c-myc | EQKLISEEDL | 10 | ~1203 |
| V5 | GKPIPNPLLGLDST | 14 | ~1423 |
Table 2: Qualitative Performance Comparison in Key Applications
| Application | This compound | HA | c-myc | V5 |
| Immunoprecipitation (IP) | +++ (High yield, low background) | ++ (Good, widely used) | + (Moderate efficiency) | ++ (Good specificity) |
| Western Blotting (WB) | +++ (High sensitivity) | ++ (Good sensitivity) | ++ (Good sensitivity) | ++ (Good sensitivity) |
| Immunofluorescence (IF) | +++ (Strong signal) | ++ (Good signal) | + (Can have lower signal) | ++ (Good signal) |
Performance rating: +++ (Excellent), ++ (Good), + (Moderate)
Quantitative Insights from Experimental Data
A study quantitatively comparing various epitope tags in immunofluorescence revealed that the DYKDDDDK (FLAG) tag, when recognized by a "good" antibody, can generate a high signal even at low antibody concentrations.[3][4][5] This suggests that for applications requiring high sensitivity, such as the detection of low-expression proteins, the FLAG system is a robust choice. While comprehensive, direct quantitative comparisons for immunoprecipitation and western blotting of low-abundance proteins are less common in peer-reviewed literature, the consensus in the scientific community and evidence from application notes and qualitative studies strongly support the enhanced performance of the this compound tag in these applications due to its multivalent nature.[2][6]
Visualizing the Workflow: Immunoprecipitation and Signaling Pathways
To illustrate the practical application of epitope-tagged proteins, the following diagrams, created using Graphviz, depict a standard co-immunoprecipitation workflow and a simplified signaling pathway.
Caption: A typical co-immunoprecipitation workflow using a this compound-tagged protein.
Caption: Simplified EGFR signaling pathway illustrating the interaction of this compound-tagged EGFR with downstream effectors.
Experimental Protocols
Detailed and reliable protocols are essential for reproducible results. Below are methodologies for key experiments involving this compound-tagged proteins.
Co-Immunoprecipitation (Co-IP) of a this compound-Tagged Protein
1. Cell Lysis:
-
Culture cells expressing the this compound-tagged protein to ~80-90% confluency.
-
Wash cells with ice-cold PBS and lyse with a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100) supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (cell lysate) to a new pre-chilled tube.
2. Immunoprecipitation:
-
Equilibrate anti-FLAG M2 affinity gel (e.g., agarose beads) by washing with lysis buffer.
-
Add the equilibrated beads to the cell lysate.
-
Incubate for 2-4 hours or overnight at 4°C with gentle end-over-end rotation.
3. Washing:
-
Pellet the beads by gentle centrifugation (e.g., 1,000 x g for 1 minute at 4°C).
-
Carefully remove the supernatant.
-
Wash the beads three to five times with ice-cold wash buffer (a less stringent version of the lysis buffer, e.g., with lower detergent concentration).
4. Elution:
-
After the final wash, remove all supernatant.
-
Elute the bound protein complexes by adding an elution buffer. For native protein elution, use a solution of this compound peptide (100-200 µg/mL in TBS) and incubate for 30-60 minutes at 4°C with gentle agitation. For denaturing elution, add 2x SDS-PAGE sample buffer and boil for 5 minutes.
-
Pellet the beads by centrifugation and collect the supernatant containing the eluted protein complex.
Western Blotting for Detection of a this compound-Tagged Protein
1. SDS-PAGE and Protein Transfer:
-
Separate the protein samples (cell lysate, IP eluate) on an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
2. Blocking and Antibody Incubation:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary anti-FLAG antibody (e.g., mouse anti-FLAG M2) diluted in blocking buffer, typically overnight at 4°C.
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-mouse IgG-HRP) diluted in blocking buffer for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
3. Detection:
-
Incubate the membrane with an enhanced chemiluminescence (ECL) substrate.
-
Detect the signal using a chemiluminescence imaging system or X-ray film.
Conclusion
For researchers working with low-expression proteins, the this compound tag offers a distinct advantage in sensitivity and efficiency for immunoprecipitation, western blotting, and immunofluorescence. Its multivalent nature ensures robust detection where other tags may fail. While the initial investment in cloning a this compound-tagged construct is required, the downstream benefits of reliable and sensitive detection can save considerable time and resources, ultimately accelerating research and discovery. When choosing an epitope tag, it is crucial to consider the specific experimental context, including the nature of the protein of interest and the downstream applications. However, for the challenging task of studying low-abundance proteins, the this compound system stands out as a superior and highly recommended tool.
References
- 1. A quantitative comparison of antibodies against epitope tags for immunofluorescence detection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Utility of Epitope Tags in Western Blot and Immunoprecipitation | Cell Signaling Technology [cellsignal.com]
- 3. Is It Necessary for Proteins Used in Co-Immunoprecipitation to Have Tags Like Flag or HA | MtoZ Biolabs [mtoz-biolabs.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Flag-tag and 3x Flag-tag | Proteintech Group [ptglab.com]
- 6. agrisera.com [agrisera.com]
A Researcher's Guide to Selecting the Optimal Epitope Tag for Co-Immunoprecipitation
An objective comparison of commonly used epitope tags to enhance the success of your protein interaction studies.
For researchers, scientists, and drug development professionals, the accurate identification of protein-protein interactions is crucial for elucidating cellular pathways and identifying potential therapeutic targets. Co-immunoprecipitation (Co-IP) is a cornerstone technique for this purpose, and the selection of an appropriate epitope tag is a critical determinant of experimental success. This guide provides a comprehensive comparison of the most widely used epitope tags—FLAG, HA, Myc, and V5—supported by experimental data and detailed protocols to inform your selection process.
Understanding Epitope Tagging in Co-IP
Epitope tagging involves genetically fusing a short, recognizable peptide sequence (the epitope tag) to a protein of interest.[1] This allows for the use of high-affinity, well-characterized antibodies to capture the tagged protein and its binding partners from a complex cellular lysate.[1] The ideal epitope tag is small, inert, and highly immunogenic, minimizing its impact on the fusion protein's function and maximizing its detection and purification.
Head-to-Head Comparison of Common Epitope Tags
Choosing the right epitope tag depends on various factors, including the specific protein of interest, the expression system, and the downstream application. The following tables provide a summary of the key characteristics and a quantitative comparison of antibody recognition for the most common epitope tags.
Table 1: General Characteristics of Common Epitope Tags
| Feature | FLAG® (DYKDDDDK) | HA (YPYDVPDYA) | c-Myc (EQKLISEEDL) | V5 (GKPIPNPLLGLDST) |
| Origin | Synthetic | Human Influenza Hemagglutinin | Human c-Myc oncogene | Simian Virus 5 (SV5) P/V protein |
| Size (Amino Acids) | 8 | 9 | 10 | 14 |
| Molecular Weight | ~1.01 kDa | ~1.1 kDa | ~1.2 kDa | ~1.4 kDa |
| Key Strengths | Highly specific, hydrophilic nature reduces impact on protein function.[2] Efficient elution with competitive peptide.[3] Tandem repeats (3xFLAG) enhance sensitivity.[3] | Well-characterized with a wide variety of available antibodies.[4] Effective in multiple applications including Co-IP and immunofluorescence.[2] | Widely used and well-documented.[4] | Good specificity.[5] |
| Potential Limitations | Antibody-resin can be expensive. Formaldehyde crosslinking can inactivate the epitope.[6] | Can be cleaved by caspases 3 and 7 in apoptotic cells, leading to loss of detection.[2] | Can have lower immunoprecipitation efficiency compared to FLAG in some contexts. Elution often requires low pH, which can affect protein function. | Potential for cross-reactivity in mammalian systems.[7] |
Table 2: Quantitative Comparison of Antibody Recognition Efficiency in Immunofluorescence
The following data is adapted from a study that quantitatively compared the signal intensity of different anti-tag antibodies in immunofluorescence experiments.[8] While not a direct measure of Co-IP efficiency, it serves as a valuable proxy for the fundamental antibody-epitope recognition which is central to a successful immunoprecipitation. The study categorized antibody performance as 'good' (high signal at low antibody concentration), 'fair' (high signal only at high antibody concentration), and 'mediocre' (weak signal).[8]
| Epitope Tag | Antibody Performance Category | Relative Signal Intensity (at 50 ng/mL Ab concentration) |
| HA | Good | High |
| FLAG® (DYKDDDDK) | Good | High |
| c-Myc | Fair to Mediocre | Low to Medium |
| V5 | Not included in this specific study | N/A |
Disclaimer: This data is from immunofluorescence experiments and may not directly correlate with performance in co-immunoprecipitation. However, it provides a quantitative measure of antibody-epitope recognition under stringent conditions.[8] For initiating new projects, the use of HA or FLAG tags appears to be a robust choice based on these findings.[8]
Visualizing the Co-Immunoprecipitation Workflow
To better understand the experimental process, the following diagrams illustrate the logical flow of a typical Co-IP experiment using an epitope-tagged protein.
References
- 1. Is It Necessary for Proteins Used in Co-Immunoprecipitation to Have Tags Like Flag or HA | MtoZ Biolabs [mtoz-biolabs.com]
- 2. biotage.com [biotage.com]
- 3. Considerations When Using Epitope Tags | Thermo Fisher Scientific - TW [thermofisher.com]
- 4. editco.bio [editco.bio]
- 5. Overview of Affinity Tags for Protein Purification - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A quantitative comparison of antibodies against epitope tags for immunofluorescence detection - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A quantitative comparison of antibodies against epitope tags for immunofluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
comparative analysis of different epitope tags in mammalian cells
A Comprehensive Guide to Choosing and Using Epitope Tags in Mammalian Cells
For researchers, scientists, and drug development professionals, the selection of an appropriate epitope tag is a critical step in experimental design. Epitope tags are short peptide sequences genetically fused to a protein of interest, enabling its detection, purification, and localization without the need for a protein-specific antibody.[1] This guide provides a comparative analysis of commonly used epitope tags in mammalian cells, supported by available experimental data, detailed protocols for key applications, and visualizations of relevant biological pathways and workflows.
Performance Comparison of Common Epitope Tags
The ideal epitope tag should be small, highly immunogenic for reliable detection, and have minimal impact on the structure and function of the fusion protein.[2][3] The choice of tag often depends on the specific downstream application.[4] Below is a summary of the characteristics and performance of several popular epitope tags.
General Characteristics of Epitope Tags
| Epitope Tag | Sequence | Size (Amino Acids) | Molecular Weight (kDa) | Origin | Key Features |
| FLAG® | DYKDDDDK | 8 | ~1.0 | Synthetic | Hydrophilic, contains an enterokinase cleavage site, can be used in tandem (e.g., 3xFLAG) for enhanced detection.[5] |
| HA | YPYDVPDYA | 9 | ~1.1 | Human Influenza Hemagglutinin | Highly immunogenic, widely used for detection and immunoprecipitation. Not suitable for use in apoptotic cells as it can be cleaved by caspases.[2] |
| c-Myc | EQKLISEEDL | 10 | ~1.2 | Human c-Myc proto-oncogene | Widely used for various applications; however, elution for affinity chromatography often requires low pH, which might affect protein functionality. |
| V5 | GKPIPNPLLGLDST | 14 | ~1.4 | Simian Virus 5 (SV5) P and V proteins | Suitable for various expression systems; potential for cross-reactivity in mammalian systems.[6] |
| Strep-tag® II | WSHPQFEK | 8 | ~1.0 | Synthetic | High specificity binding to Strep-Tactin®, allowing for efficient one-step purification under gentle elution conditions.[7] |
Quantitative Comparison of Detection Sensitivity in Immunofluorescence
A key performance indicator for an epitope tag is the sensitivity of its detection in various immunoassays. A quantitative comparison of different epitope tags in immunofluorescence has categorized the performance of tag-antibody pairs as 'good', 'fair', or 'mediocre' based on the signal intensity at different antibody concentrations.[8][9]
| Epitope Tag | Antibody Performance Category | Signal at Low Antibody Conc. (50 ng/mL) | Signal at High Antibody Conc. (5 µg/mL) |
| HA | Good | High | High |
| FLAG® (DYKDDDDK) | Good | High | High |
| Myc | Fair to Mediocre | Low/Negative | Moderate to High |
| 6xHis | Mediocre | Low | Low |
| SPOT | Good | High | High |
This data is adapted from a study by Marchetti et al. (2023), which quantitatively assessed various tag-antibody pairs in immunofluorescence experiments.[8]
Performance in Western Blotting and Immunoprecipitation
| Epitope Tag | Western Blotting Performance | Immunoprecipitation (IP) Performance |
| FLAG® | High sensitivity, especially with this compound repeats.[5] | High efficiency and specificity, often yielding clean pull-downs.[10] |
| HA | High sensitivity with specific antibodies. | Efficient for IP, but may be susceptible to cleavage in apoptotic cells. |
| c-Myc | Moderate to high sensitivity, can be improved with tandem repeats. | Widely used for IP, though elution conditions can be harsh. |
| V5 | Good sensitivity. | Effective for IP. |
| Strep-tag® II | Good for detection. | Excellent for pull-down assays due to high affinity and specific binding to Strep-Tactin®, resulting in high purity.[7] |
Experimental Protocols
Detailed and optimized protocols are crucial for the successful application of epitope tags. Below are representative protocols for Western blotting, immunoprecipitation, and immunofluorescence for tagged proteins expressed in mammalian cells.
Western Blotting Protocol for Tagged Proteins
This protocol outlines the general steps for detecting epitope-tagged proteins via Western blotting.
-
Sample Preparation:
-
Lyse cultured mammalian cells expressing the epitope-tagged protein in RIPA buffer (50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with a protease inhibitor cocktail.
-
Determine the total protein concentration of the lysates using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Mix 20-30 µg of total protein lysate with 4x Laemmli sample buffer and boil at 95°C for 5 minutes.
-
Load the samples onto a polyacrylamide gel and perform electrophoresis to separate the proteins by size.
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
-
Immunodetection:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody specific to the epitope tag (e.g., anti-FLAG, anti-HA) diluted in the blocking buffer overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody diluted in the blocking buffer for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Signal Detection:
-
Incubate the membrane with an enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
Capture the chemiluminescent signal using an appropriate imaging system.
-
Immunoprecipitation (IP) Protocol for FLAG-tagged Proteins
This protocol describes the immunoprecipitation of a FLAG-tagged protein from mammalian cell lysates.
-
Cell Lysis:
-
Lyse cells expressing the FLAG-tagged protein in a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100) with a protease inhibitor cocktail.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
-
Immunoprecipitation:
-
Pre-clear the lysate by incubating with protein A/G agarose beads for 30 minutes at 4°C.
-
Incubate the pre-cleared lysate with an anti-FLAG antibody for 2-4 hours or overnight at 4°C with gentle rotation.
-
Add protein A/G agarose beads and incubate for another 1-2 hours at 4°C to capture the antibody-antigen complexes.
-
-
Washing:
-
Pellet the beads by centrifugation and discard the supernatant.
-
Wash the beads three to five times with ice-cold lysis buffer to remove non-specific binding proteins.
-
-
Elution:
-
Elute the bound proteins from the beads by adding 1x Laemmli sample buffer and boiling at 95°C for 5 minutes. Alternatively, for native protein elution, use a competitive elution with this compound peptide.
-
-
Analysis:
-
Analyze the eluted proteins by Western blotting using an antibody against the protein of interest or other potential interacting partners.
-
Immunofluorescence (IF) Protocol for Myc-tagged Proteins
This protocol details the immunofluorescent staining of cells expressing a Myc-tagged protein.
-
Cell Preparation:
-
Grow cells on glass coverslips in a petri dish.
-
Wash the cells briefly with phosphate-buffered saline (PBS).
-
-
Fixation and Permeabilization:
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
Wash the cells three times with PBS.
-
-
Blocking and Antibody Incubation:
-
Block non-specific antibody binding by incubating the cells in 1% BSA in PBS for 30 minutes.
-
Incubate the cells with an anti-Myc primary antibody diluted in the blocking buffer for 1 hour at room temperature.
-
Wash the cells three times with PBS.
-
Incubate the cells with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488-conjugated anti-mouse IgG) diluted in the blocking buffer for 1 hour at room temperature in the dark.
-
Wash the cells three times with PBS.
-
-
Mounting and Imaging:
-
Mount the coverslips onto microscope slides using a mounting medium containing DAPI to counterstain the nuclei.
-
Visualize the cells using a fluorescence microscope.
-
Visualizations: Signaling Pathways and Experimental Workflows
Understanding the context in which epitope-tagged proteins are studied is crucial. The following diagrams, created using the DOT language for Graphviz, illustrate a key signaling pathway and a typical experimental workflow.
References
- 1. IBA-Lifesciences - Solutions for Life Sciences [iba-lifesciences.com]
- 2. m.youtube.com [m.youtube.com]
- 3. researchgate.net [researchgate.net]
- 4. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 5. Considerations When Using Epitope Tags | Thermo Fisher Scientific - AU [thermofisher.com]
- 6. fishersci.co.uk [fishersci.co.uk]
- 7. A quantitative comparison of antibodies against epitope tags for immunofluorescence detection - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scienceopen.com [scienceopen.com]
- 9. Comparison of CRISPR Genomic Tagging For Affinity-Purification and Endogenous Immunoprecipitation coupled with Quantitative MS to Identify the Dynamic AMPKα2 Interactome - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Overview of Epitope Tagging | Thermo Fisher Scientific - US [thermofisher.com]
A Comparative Guide to Validating Protein-Protein Interactions Using 3xFLAG and Other Affinity Tags
For researchers, scientists, and drug development professionals, the rigorous validation of protein-protein interactions (PPIs) is a critical step in elucidating cellular signaling pathways and identifying potential therapeutic targets. This guide provides an objective comparison of the 3xFLAG epitope tag with other commonly used tags for co-immunoprecipitation (Co-IP), supported by a detailed experimental protocol for dual-tagging strategies.
Epitope tagging is a powerful and widely adopted technique for studying PPIs. It involves genetically fusing a short, recognizable peptide sequence (epitope tag) to a protein of interest. This allows for the specific capture of the tagged protein and its interacting partners from a complex cellular lysate using an antibody that specifically recognizes the epitope tag. The choice of epitope tag can significantly impact the success and reliability of a PPI validation experiment.
The this compound Tag Advantage
The this compound tag, a tandem repeat of the hydrophilic FLAG epitope (DYKDDDDK), has gained prominence in the field due to its enhanced sensitivity and specificity in immunoprecipitation assays.[1] The presence of three tandem epitopes increases the avidity for the anti-FLAG antibody, leading to more efficient pull-downs, especially for low-abundance proteins.[1]
Comparison of Common Epitope Tags
While the this compound tag offers significant advantages, other epitope tags such as HA (from human influenza hemagglutinin), Myc (from the human c-myc oncogene), and V5 (from the P and V proteins of the simian virus 5) are also widely used. The selection of a tag depends on various factors including the specific proteins being studied, the expression system, and the downstream application.
Table 1: Qualitative and Quantitative Comparison of Common Epitope Tags
| Feature | This compound | HA | Myc | V5 |
| Sequence | MDYKDHDGDYKDHDIDYKDDDDK | YPYDVPDYA | EQKLISEEDL | GKPIPNPLLGLDST |
| Size (Amino Acids) | 22 | 9 | 10 | 14 |
| Molecular Weight (kDa) | ~2.7 | ~1.1 | ~1.2 | ~1.4 |
| Binding Affinity | High | High | Moderate | Moderate |
| Specificity | High | High | Moderate | High |
| Elution Conditions | Competitive (this compound peptide), mild | Competitive (HA peptide), mild | Harsh (low pH) | Competitive (V5 peptide), mild |
| Common Applications | Co-IP, Tandem Affinity Purification, Western Blot | Co-IP, Western Blot, Immunofluorescence | Western Blot, Immunofluorescence | Co-IP, Western Blot |
| Potential for Non-Specific Binding | Low | Low to Moderate | Moderate | Low |
Note: The performance of each tag can vary depending on the specific experimental context, including the protein of interest, expression levels, and the antibody used.
Experimental Workflow: Tandem Affinity Purification (TAP) using this compound and HA Tags
To achieve higher purity and reduce non-specific background, a tandem affinity purification (TAP) strategy using two different tags (e.g., this compound and HA) is often employed. This involves sequential immunoprecipitations, first with an antibody against one tag and then with an antibody against the second tag.
Detailed Protocol for Tandem Affinity Purification (TAP)
This protocol outlines the key steps for performing a TAP experiment to validate the interaction between "Protein-A" (tagged with this compound) and "Protein-B" (tagged with another tag, such as HA).
1. Cell Culture and Lysis:
-
Co-transfect mammalian cells with expression vectors for Protein-A-3xFLAG and Protein-B-HA.
-
Culture cells to allow for protein expression.
-
Harvest cells and lyse them in a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100) supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysate to pellet cellular debris and collect the supernatant.
2. First Immunoprecipitation (Anti-FLAG):
-
Add anti-FLAG affinity resin (e.g., anti-FLAG M2 agarose beads) to the cleared cell lysate.
-
Incubate for 2-4 hours at 4°C with gentle rotation to allow the anti-FLAG antibody to bind to the this compound-tagged Protein-A and its interacting partners.
-
Pellet the resin by centrifugation and discard the supernatant.
-
Wash the resin three to five times with ice-cold wash buffer (e.g., lysis buffer with a lower detergent concentration) to remove non-specifically bound proteins.
3. First Elution (this compound Peptide):
-
Elute the bound protein complexes by incubating the resin with a solution containing a high concentration of this compound peptide (e.g., 100-200 µg/mL in wash buffer) for 30-60 minutes at 4°C.
-
Pellet the resin and collect the supernatant containing the eluted complexes.
4. Second Immunoprecipitation (Anti-HA):
-
Add anti-HA affinity resin to the eluate from the first immunoprecipitation.
-
Incubate for 2-4 hours at 4°C with gentle rotation.
-
Pellet the resin and discard the supernatant.
-
Wash the resin as described in step 2.
5. Second Elution:
-
Elute the purified protein complexes from the anti-HA resin using a competitive HA peptide solution or a mild elution buffer (e.g., low pH glycine buffer).
6. Analysis:
-
Analyze the final eluate by SDS-PAGE and Western blotting using antibodies against both the this compound and HA tags to confirm the co-purification of both proteins.
-
For identification of unknown interacting partners, the eluate can be subjected to mass spectrometry analysis.
Controls are crucial for interpreting Co-IP results. Negative controls should include performing the IP with a non-specific IgG antibody or from cells expressing only one of the tagged proteins to assess background binding.
Signaling Pathway Example: EGFR-Grb2 Interaction
A well-characterized protein-protein interaction that can be validated using this dual-tagging strategy is the recruitment of the adaptor protein Grb2 to the Epidermal Growth Factor Receptor (EGFR). Upon binding of EGF, EGFR dimerizes and becomes autophosphorylated on specific tyrosine residues. These phosphotyrosine residues serve as docking sites for the SH2 domain of Grb2. Grb2, in turn, recruits the guanine nucleotide exchange factor SOS (Son of Sevenless) to the plasma membrane, which then activates the Ras signaling cascade.
In an experimental setup, one could tag EGFR with this compound and Grb2 with an HA tag. Upon stimulation with EGF, a Co-IP using anti-FLAG antibodies would be expected to pull down HA-tagged Grb2, thus validating their interaction.
Conclusion
The this compound tag is a highly effective tool for the validation of protein-protein interactions due to its high affinity and specificity, which contribute to high yield and low background in co-immunoprecipitation experiments. When combined with a second, different epitope tag in a tandem affinity purification strategy, it provides a robust method for isolating highly pure protein complexes. Careful consideration of the appropriate tags and controls, along with a meticulously executed protocol, is essential for generating reliable and publishable data in the study of protein interaction networks.
References
3xFLAG vs. Single FLAG Tag: A Comparative Guide for Researchers
For researchers in molecular biology, protein biochemistry, and drug development, the choice of an epitope tag is a critical decision that can significantly impact the success of downstream applications. The FLAG tag, a short, hydrophilic octapeptide (DYKDDDDK), is a widely used tool for the detection, purification, and localization of recombinant proteins. While the single FLAG tag (1xFLAG) is effective in many scenarios, the tandem 3xFLAG tag offers distinct advantages in terms of sensitivity and binding affinity. This guide provides an objective comparison of the this compound and single FLAG tags, supported by experimental principles and detailed protocols, to aid researchers in selecting the optimal tag for their specific needs.
Key Differences and Performance Comparison
The primary distinction between the this compound and single FLAG tags lies in their structure, which directly influences their performance in various immunoassays. The this compound tag consists of three tandem repeats of the FLAG epitope, creating a larger and more potent binding site for anti-FLAG antibodies.[1]
| Feature | Single FLAG (1xFLAG) Tag | This compound Tag |
| Amino Acid Sequence | DYKDDDDK | MDYKDHDGDYKDHDIDYKDDDDK (common variant) |
| Molecular Weight | ~1.01 kDa | ~2.6 kDa |
| Antibody Binding Sites | 1 | 3 |
| Binding Affinity | Good | Higher |
| Signal Detection Sensitivity | Good | Significantly Higher (reportedly 20-200 fold increase)[2] |
| Immunoprecipitation Efficiency | Effective | Higher Yield |
| Potential for Protein Interference | Lower | Higher (due to larger size and increased charge)[1][3] |
Performance in Key Applications
The enhanced antibody binding of the this compound tag translates to superior performance in several key applications:
Western Blotting: The increased number of antibody binding sites on the this compound tag leads to a significant amplification of the detection signal. This is particularly advantageous for detecting low-abundance proteins. While a single FLAG tag is often sufficient for well-expressed proteins, the this compound tag can provide a much-needed boost in sensitivity for proteins that are difficult to detect.[3][4]
Immunoprecipitation (IP): The higher avidity of the anti-FLAG antibody for the this compound tag results in more efficient capture of the tagged protein from cell lysates. This often leads to a higher yield of the target protein and its interacting partners in co-immunoprecipitation (Co-IP) experiments.[4]
Immunofluorescence (IF): Similar to Western blotting, the this compound tag can enhance the signal intensity in immunofluorescence staining, allowing for clearer visualization of the protein's subcellular localization, especially for proteins with low expression levels.[3]
Experimental Considerations and Protocols
While the this compound tag offers significant advantages, it is important to consider the potential for the larger tag to interfere with the normal function, folding, or localization of the protein of interest. Therefore, the choice between a 1xFLAG and this compound tag should be made on a case-by-case basis, and empirical validation is always recommended.
Below are detailed protocols for key experiments using FLAG-tagged proteins.
Experimental Protocol: Western Blotting of FLAG-tagged Proteins
This protocol outlines the general steps for detecting 1xFLAG or this compound-tagged proteins by Western blot.
1. Sample Preparation:
- Lyse cells expressing the FLAG-tagged protein in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease inhibitors.
- Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay).
2. SDS-PAGE and Transfer:
- Mix an appropriate amount of protein lysate (e.g., 20-30 µg) with Laemmli sample buffer and heat at 95-100°C for 5 minutes.
- Separate the protein samples on an SDS-polyacrylamide gel.
- Transfer the separated proteins to a nitrocellulose or PVDF membrane.
3. Immunoblotting:
- Block the membrane with a blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST) for 1 hour at room temperature.
- Incubate the membrane with a primary anti-FLAG antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation. The dilution will depend on the antibody and the expression level of the protein.
- Wash the membrane three times with TBST for 10 minutes each.
- Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
- Wash the membrane three times with TBST for 10 minutes each.
4. Detection:
- Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
- Incubate the membrane with the ECL substrate.
- Detect the chemiluminescent signal using an appropriate imaging system.
Experimental Protocol: Immunoprecipitation of this compound-tagged Proteins
This protocol is optimized for the efficient immunoprecipitation of this compound-tagged proteins.
1. Cell Lysis:
- Harvest cells expressing the this compound-tagged protein and wash with ice-cold PBS.
- Lyse the cells in a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100) supplemented with protease and phosphatase inhibitors.
- Incubate on ice for 30 minutes with occasional vortexing.
- Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
2. Immunoprecipitation:
- Pre-clear the lysate by incubating with protein A/G agarose beads for 30 minutes at 4°C.
- Incubate the pre-cleared lysate with an anti-FLAG antibody (e.g., M2 monoclonal antibody) for 2-4 hours or overnight at 4°C with gentle rotation.
- Add protein A/G agarose beads and incubate for an additional 1-2 hours at 4°C.
3. Washing:
- Pellet the beads by centrifugation and discard the supernatant.
- Wash the beads three to five times with ice-cold lysis buffer.
4. Elution:
- Competitive Elution (for functional assays): Elute the bound proteins by incubating the beads with a solution containing this compound peptide (e.g., 100-200 µg/mL) for 30-60 minutes at 4°C.[5]
- Denaturing Elution (for SDS-PAGE): Resuspend the beads in Laemmli sample buffer and boil for 5-10 minutes.
5. Analysis:
- Analyze the eluted proteins by Western blotting to confirm the presence of the this compound-tagged protein and any co-immunoprecipitated partners.
Experimental Protocol: Immunofluorescence Staining of FLAG-tagged Proteins
This protocol provides a general guideline for the immunofluorescent detection of FLAG-tagged proteins in cultured cells.
1. Cell Preparation:
- Grow cells on sterile coverslips in a petri dish to the desired confluency.
- Wash the cells with PBS.
2. Fixation and Permeabilization:
- Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
- Wash the cells three times with PBS.
- Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
- Wash the cells three times with PBS.
3. Staining:
- Block the cells with a blocking buffer (e.g., 1% BSA in PBST) for 30 minutes.
- Incubate the cells with the primary anti-FLAG antibody (diluted in blocking buffer) for 1-2 hours at room temperature or overnight at 4°C.
- Wash the cells three times with PBST.
- Incubate the cells with a fluorescently labeled secondary antibody (diluted in blocking buffer) for 1 hour at room temperature in the dark.
- Wash the cells three times with PBST.
4. Mounting and Imaging:
- Mount the coverslips onto microscope slides using a mounting medium containing DAPI to counterstain the nuclei.
- Visualize the fluorescent signal using a fluorescence microscope.
Visualizing the Concepts
To better understand the interactions and workflows described, the following diagrams have been generated using Graphviz.
Caption: Antibody binding to 1xFLAG vs. This compound tags.
Caption: General workflow for FLAG-tag immunoprecipitation.
Conclusion
References
Assessing the Impact of the 3xFLAG Tag on Protein Function: A Comparative Guide
For researchers, scientists, and drug development professionals, epitope tagging is an invaluable technique for detecting, purifying, and studying proteins. The 3xFLAG tag, a tandem repeat of the hydrophilic DYKDDDDK peptide, has become a popular choice due to its high sensitivity.[1] However, the addition of any tag carries the potential to alter a protein's intrinsic properties. This guide provides an objective comparison of the this compound tag with other common alternatives, supported by experimental data and detailed protocols, to help researchers assess its impact on protein function.
Comparative Analysis of Common Epitope Tags
The choice of an epitope tag can significantly influence experimental outcomes. The this compound tag's primary advantage is its enhanced avidity for anti-FLAG antibodies, which can increase detection sensitivity by up to 200 times compared to other systems, making it ideal for low-abundance proteins.[1] Its hydrophilic nature and relatively small size (22 amino acids) are intended to minimize interference with protein folding, solubility, and function.[1]
However, no tag is universally inert. The larger size and highly charged nature of the this compound tag compared to a single FLAG or HA tag can potentially influence protein expression or function.[2][3] It is crucial to validate the behavior of a tagged protein, ideally by comparing it to its untagged counterpart or proteins with different tags.[4] For instance, one study demonstrated that a small FLAG tag on ubiquitin could alter the stability of the protein spastin, whereas larger tags like GFP and mCherry did not, highlighting that the specific tag and its context are critical.[5]
Data Presentation: Quantitative and Qualitative Tag Comparison
The following tables summarize the key characteristics and performance of the this compound tag in comparison to other widely used epitope tags.
Table 1: Physical and Chemical Properties of Common Epitope Tags
| Epitope Tag | Sequence | Amino Acids | Molecular Weight (kDa) | Key Characteristics |
| This compound | MDYKDHDGDYKDHDIDYKDDDDK | 22 | ~2.6 | High affinity and specificity; hydrophilic; contains enterokinase cleavage site.[1][2] |
| FLAG | DYKDDDDK | 8 | ~1.0 | Good specificity; hydrophilic; less sensitive than this compound.[1][2] |
| HA | YPYDVPDYA | 9 | ~1.1 | Widely used and well-characterized; derived from human influenza hemagglutinin.[1][6] |
| c-Myc | EQKLISEEDL | 10 | ~1.2 | Popular and well-validated tag.[1] |
| V5 | GKPIPNPLLGLDST | 14 | ~1.4 | Derived from a viral protein, offering good specificity.[1] |
Table 2: Performance Comparison in Common Applications
| Epitope Tag | Immunoprecipitation (IP) Efficiency | Western Blot (WB) Sensitivity | Potential Functional Impact |
| This compound | Very High: Enhanced avidity leads to high yield and purity, especially for low-expression proteins.[1] | Very High: 20-200x more sensitive than other systems. | Moderate: Larger size and charged nature may influence protein expression or function.[2] |
| FLAG | High: Good specificity and performance. | High: Generally sufficient for most WB applications.[2] | Low: Small size and hydrophilic nature minimize interference. |
| HA | High: Widely validated for IP and Co-IP.[6] | High: Well-characterized antibodies available. | Low: Generally considered to have minimal impact.[4] |
| c-Myc | Medium-High: Can have lower pull-down efficiency than this compound in some contexts.[1] | High: A popular and reliable tag. | Low-Moderate: Potential for background staining has been noted in some CNS studies.[4] |
| V5 | High: Good specificity. | High: Some studies suggest a minor impact on protein expression levels.[1] | Low: Generally considered to have minimal impact. |
Mandatory Visualizations
The following diagrams illustrate a typical experimental workflow for assessing the impact of an epitope tag and an example of its use in studying a signaling pathway.
Caption: Workflow for comparing a this compound-tagged protein to controls.
Caption: Using this compound-EGFR in Co-IP to validate a signaling interaction.
Experimental Protocols
To rigorously assess the impact of a this compound tag, a series of validation experiments is essential. The following are generalized protocols for key analyses.
Protocol: Western Blot for Expression and Stability Analysis
This protocol verifies the expression and correct molecular weight of the tagged protein and can be adapted to assess protein stability.
Methodology:
-
Cell Lysis: Transfect mammalian cells (e.g., HEK293T) with constructs for untagged, this compound-tagged, and alternatively-tagged proteins.[7] After 24-48 hours, wash cells with cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.
-
SDS-PAGE: Denature 20-30 µg of protein from each lysate in Laemmli buffer. Separate the proteins on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature in 5% non-fat milk or BSA in TBST.
-
Incubate the membrane overnight at 4°C with a primary antibody targeting the protein of interest (to compare expression levels) or the specific tag (e.g., anti-FLAG M2 antibody).
-
Wash the membrane 3x with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash 3x with TBST and develop using an ECL substrate.
-
-
Analysis: Compare the band intensity and size for the tagged proteins versus the untagged control. A significant size shift should be observed, and expression levels should be comparable if the tag has no effect. For stability, treat cells with a protein synthesis inhibitor (e.g., cycloheximide) and collect samples at different time points to compare degradation rates.[5]
Protocol: Co-Immunoprecipitation (Co-IP) to Assess Protein Interactions
This protocol determines if the this compound tag interferes with known or novel protein-protein interactions.
Methodology:
-
Transfection and Lysis: Express the this compound-tagged protein of interest in cells. Lyse the cells in a non-denaturing IP lysis buffer (e.g., containing 0.5-1.0% Triton X-100 or NP-40).
-
Immunoprecipitation:
-
Washing: Wash the beads 3-5 times with cold IP lysis buffer to remove non-specific binders.
-
Elution: Elute the protein complexes from the beads. This can be done under denaturing conditions with Laemmli buffer or under native conditions by competitive elution with a this compound peptide solution.[8] Competitive elution is preferred as it reduces the co-elution of antibody heavy and light chains.[8]
-
Analysis: Analyze the eluate by Western blotting for known interaction partners or by mass spectrometry to identify the full interactome.[9] Compare the interaction profile of the this compound-tagged protein to that of the untagged or alternatively-tagged protein to check for discrepancies.
Protocol: Immunofluorescence for Subcellular Localization
This protocol verifies that the this compound tag does not alter the protein's normal subcellular localization.
Methodology:
-
Cell Culture and Transfection: Grow cells on glass coverslips and transfect them with the desired constructs.
-
Fixation and Permeabilization: After 24-48 hours, fix the cells with 4% paraformaldehyde, followed by permeabilization with 0.1-0.25% Triton X-100 in PBS.
-
Immunostaining:
-
Block with a suitable blocking buffer (e.g., 1% BSA in PBST).
-
Incubate with a primary anti-FLAG antibody for 1-2 hours.
-
Wash and incubate with a fluorescently-labeled secondary antibody.
-
If desired, co-stain with antibodies for cellular compartment markers (e.g., Calnexin for ER, DAPI for nucleus).
-
-
Imaging: Mount the coverslips and visualize the cells using a confocal or fluorescence microscope.
-
Analysis: Compare the localization pattern of the this compound-tagged protein with the known localization of the endogenous protein or an untagged version. Any mislocalization could indicate that the tag is interfering with targeting signals.[10]
Conclusion and Recommendations
The this compound tag is a powerful and highly sensitive tool for protein analysis, particularly for immunoprecipitation and the detection of low-expression proteins.[1][11] Its hydrophilic nature and the availability of high-affinity antibodies and competitive elution peptides make it a superior choice for many applications.[1][8]
However, researchers must remain vigilant about the potential for any epitope tag to influence protein function. The larger size and charged nature of the this compound tag relative to smaller tags like HA or a single FLAG means that functional validation is not just recommended, but critical.
Best Practices:
-
Always Compare to a Control: The most reliable control is the untagged protein expressed under similar conditions. If this is not feasible, compare to a different, well-characterized tag.
-
Test Both N- and C-terminal Fusions: The position of the tag can dramatically affect its impact on protein function, especially if it disrupts signal peptides, localization sequences, or interaction domains.[10]
-
Assess Multiple Parameters: A comprehensive evaluation should include checks for expression level, subcellular localization, stability, and key functional activities or interactions.
-
Confirm Interactions: When using this compound for Co-IP, validate key findings by performing the reverse IP using an antibody against the putative interaction partner.
References
- 1. benchchem.com [benchchem.com]
- 2. Flag-tag and 3x Flag-tag | Proteintech Group [ptglab.com]
- 3. researchgate.net [researchgate.net]
- 4. Evaluation of epitope tags for protein detection after in vivo CNS gene transfer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Different fusion tags affect the activity of ubiquitin overexpression on spastin protein stability - PMC [pmc.ncbi.nlm.nih.gov]
- 6. gencefebio.com [gencefebio.com]
- 7. researchgate.net [researchgate.net]
- 8. Protocol for Immuno-Enrichment of FLAG-Tagged Protein Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. creative-biostructure.com [creative-biostructure.com]
- 11. scribd.com [scribd.com]
head-to-head comparison of 3xFLAG and V5 epitope tags
In the realm of protein analysis, epitope tags are indispensable tools for the detection, purification, and characterization of proteins. Among the plethora of available tags, the 3xFLAG and V5 tags have emerged as popular choices for researchers in academic and industrial settings. This guide provides a comprehensive head-to-head comparison of these two widely used epitope tags, supported by a summary of their performance characteristics and detailed experimental protocols to assist researchers in selecting the optimal tag for their specific application.
At a Glance: Key Differences
| Feature | This compound Tag | V5 Tag |
| Origin | Synthetic | P and V proteins of the simian virus 5 (SV5) |
| Sequence | MDYKDHDGDYKDHDIDYKDDDDK | GKPIPNPLLGLDST |
| Size (Amino Acids) | 22 | 14 |
| Molecular Weight | ~2.6 kDa | ~1.4 kDa |
| Key Advantage | High sensitivity due to three tandem epitopes, ideal for low-abundance proteins.[1] | Good specificity and performance in a wide range of applications.[1] |
Performance Comparison
While direct quantitative head-to-head studies are not extensively published, the consensus in the scientific community, supported by product literature and qualitative comparisons, points to distinct advantages for each tag.
The this compound tag, with its three tandem repeats of the FLAG epitope, offers significantly enhanced sensitivity in detection assays.[1] This is particularly advantageous for the detection and immunoprecipitation of low-abundance proteins. The increased number of antibody binding sites leads to a higher avidity for anti-FLAG antibodies, resulting in a more robust signal in Western blotting and higher yields in immunoprecipitation.[1]
The V5 tag, derived from a viral protein, is recognized for its high specificity.[1] Its smaller size compared to this compound may be advantageous in situations where there is concern about the tag interfering with protein function or folding. The V5 tag has been successfully employed in a wide array of applications, including Western blotting, immunoprecipitation, and immunofluorescence.
Table 1: Qualitative Performance Comparison
| Application | This compound | V5 |
| Western Blotting Sensitivity | Very High (up to 200x more sensitive than single FLAG) | High |
| Immunoprecipitation Yield | High, especially for low-abundance proteins | Good |
| Specificity | High | High |
| Potential for Steric Hindrance | Higher due to larger size | Lower due to smaller size |
| Use in Mammalian Systems | Widely used | Widely used, though potential for cross-reactivity has been noted in some contexts. |
Experimental Protocols
Detailed methodologies for common applications are provided below. These protocols are intended as a starting point and may require optimization for specific proteins and cell types.
Immunoprecipitation
Objective: To isolate a target protein from a complex mixture using an antibody specific to the epitope tag.
Figure 1. A generalized workflow for immunoprecipitation of epitope-tagged proteins.
This compound Immunoprecipitation Protocol
-
Cell Lysis:
-
Harvest cells and wash with ice-cold PBS.
-
Resuspend the cell pellet in ice-cold lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100) supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
-
Immunoprecipitation:
-
Equilibrate anti-FLAG M2 affinity gel (e.g., agarose beads) by washing with lysis buffer.
-
Add the equilibrated beads to the cell lysate and incubate for 2-4 hours or overnight at 4°C with gentle rotation.
-
-
Washing:
-
Pellet the beads by centrifugation (e.g., 1,000 x g for 1 minute at 4°C).
-
Carefully remove the supernatant.
-
Wash the beads three times with ice-cold wash buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA).
-
-
Elution:
-
Competitive Elution (Native Conditions): Resuspend the washed beads in elution buffer containing 150 µg/mL this compound peptide. Incubate for 30 minutes at 4°C with gentle agitation.
-
Acidic Elution: Alternatively, resuspend beads in 0.1 M glycine-HCl, pH 3.5, and incubate for 5-10 minutes at room temperature. Neutralize the eluate immediately with 1 M Tris-HCl, pH 8.0.
-
-
Analysis:
-
Collect the supernatant containing the eluted protein complex for downstream analysis such as SDS-PAGE and Western blotting.
-
V5 Immunoprecipitation Protocol
The protocol for V5 immunoprecipitation is similar to that of this compound, with the primary difference being the use of an anti-V5 antibody and, for competitive elution, the V5 peptide.
-
Cell Lysis: Follow the same procedure as for this compound.
-
Immunoprecipitation: Use anti-V5 antibody-conjugated beads.
-
Washing: Follow the same procedure as for this compound.
-
Elution:
-
Competitive Elution (Native Conditions): Use an elution buffer containing V5 peptide.
-
Acidic Elution: Follow the same procedure as for this compound.
-
-
Analysis: Proceed with downstream analysis as for this compound.
Western Blotting
Objective: To detect the epitope-tagged protein in a sample following separation by SDS-PAGE.
Figure 2. A standard workflow for Western blotting of epitope-tagged proteins.
Protocol for this compound and V5-tagged Proteins
-
Sample Preparation and Gel Electrophoresis:
-
Prepare protein lysates as described in the immunoprecipitation protocol.
-
Separate 20-40 µg of total protein per lane on an SDS-polyacrylamide gel.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a standard wet or semi-dry transfer protocol.
-
-
Blocking:
-
Block the membrane for 1 hour at room temperature in blocking buffer (e.g., 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST)).
-
-
Primary Antibody Incubation:
-
Incubate the membrane with the appropriate primary antibody (anti-FLAG or anti-V5) diluted in blocking buffer. Incubation is typically performed for 1-2 hours at room temperature or overnight at 4°C.
-
-
Washing:
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Secondary Antibody Incubation:
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody (e.g., anti-mouse HRP) for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with a chemiluminescent substrate and capture the signal using an imaging system.
-
Immunofluorescence
Objective: To visualize the subcellular localization of the epitope-tagged protein within fixed cells.
Figure 3. A general workflow for immunofluorescence staining of epitope-tagged proteins.
Protocol for this compound and V5-tagged Proteins
-
Cell Preparation:
-
Grow cells on sterile glass coverslips.
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
-
Blocking:
-
Block for 1 hour at room temperature in a blocking buffer (e.g., 1% BSA in PBS).
-
-
Primary Antibody Incubation:
-
Incubate the cells with the appropriate primary antibody (anti-FLAG or anti-V5) diluted in blocking buffer for 1 hour at room temperature.
-
-
Washing:
-
Wash the cells three times with PBS.
-
-
Secondary Antibody Incubation:
-
Incubate the cells with a fluorescently-labeled secondary antibody that recognizes the primary antibody for 1 hour at room temperature in the dark.
-
-
Mounting and Imaging:
-
Wash the cells three times with PBS.
-
Mount the coverslips onto microscope slides using a mounting medium containing DAPI for nuclear counterstaining.
-
Visualize the cells using a fluorescence microscope.
-
Conclusion
Both this compound and V5 are robust and reliable epitope tags for a multitude of protein analysis applications. The choice between them will largely depend on the specific requirements of the experiment. For applications requiring the highest sensitivity, particularly for the detection of low-abundance proteins, the this compound tag is an excellent choice. The V5 tag, with its good specificity and smaller size, presents a solid alternative, especially when concerns about potential interference from a larger tag are paramount. Researchers are encouraged to consider the nature of their protein of interest and the specific demands of their experimental setup when selecting the most appropriate epitope tag.
References
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal Procedures for 3xFLAG®-Tagged Materials
For researchers, scientists, and drug development professionals, the safe and compliant disposal of laboratory waste is a critical component of a comprehensive safety program. The use of 3xFLAG® epitope tagging in protein expression and purification generates various waste streams, each requiring specific handling to ensure personnel safety and environmental protection. This guide provides essential, step-by-step procedures for the proper disposal of materials contaminated with this compound® peptides and proteins.
Immediate Safety and Handling Precautions
Before initiating any disposal procedure, it is imperative to conduct a thorough risk assessment of the materials to be discarded. While the this compound® peptide itself is not classified as acutely hazardous, it is often supplied as a trifluoroacetate (TFA) salt, which is corrosive and requires handling as a hazardous chemical.[1] Furthermore, this compound®-tagged proteins are often expressed in and purified from biological systems, necessitating adherence to biohazardous waste regulations.
Personal Protective Equipment (PPE) is mandatory when handling any this compound®-related waste. This includes:
-
Chemical-resistant gloves (e.g., nitrile)
-
Safety goggles or a face shield
-
A laboratory coat
All handling of chemical waste, particularly the this compound® peptide TFA salt, should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[1]
Quantitative Data for Decontamination
Effective decontamination is crucial for the safe disposal of biohazardous waste. Chemical inactivation with bleach (sodium hypochlorite) is a common and effective method for protein-containing solutions. The required concentration and contact time are critical parameters for successful decontamination.
| Parameter | Specification | Source/Recommendation |
| Waste Category | Liquid Biological Waste (e.g., cell lysates, culture media) | General laboratory safety guidelines |
| Decontaminant | Sodium Hypochlorite (Household Bleach) | [2][3][4] |
| Final Concentration (General Waste) | 0.5% - 0.6% sodium hypochlorite (typically a 1:10 v/v dilution of household bleach) | [1][4] |
| Final Concentration (High Protein Load) | ~1% sodium hypochlorite (typically a 1:5 v/v dilution of household bleach) | [3][4] |
| Minimum Contact Time | 30 minutes | [2] |
| This compound® Peptide (with TFA) | Hazardous Chemical Waste | [1] |
| Solid Biohazardous Waste | Autoclave at 121°C for a minimum of 30 minutes | General biosafety guidelines |
| Sharps | Puncture-proof sharps container | General biosafety guidelines |
Experimental Protocol: Immunoprecipitation of a this compound®-tagged Protein with Integrated Waste Disposal
This protocol outlines a typical immunoprecipitation experiment and incorporates the proper disposal procedures for the waste generated at each step.
Materials:
-
Cells expressing a this compound®-tagged protein
-
Lysis Buffer (e.g., RIPA buffer)
-
Anti-FLAG® M2 Affinity Gel
-
This compound® Peptide solution for elution
-
Wash Buffer (e.g., TBS)
-
Appropriate waste containers:
-
Labeled hazardous chemical waste containers (for liquid and solid)
-
Biohazard bags for autoclaving
-
Puncture-proof sharps container
-
Container for liquid biohazardous waste decontamination
-
Procedure:
-
Cell Lysis and Lysate Clarification:
-
Harvest and lyse cells according to your standard protocol.
-
Centrifuge the lysate to pellet cellular debris.
-
Waste Disposal:
-
Solid Waste: Pipette tips, and centrifuge tubes used for cell pelleting should be disposed of in a biohazard bag for autoclaving.
-
Sharps: If needles and syringes were used for cell lysis, they must be disposed of in a designated sharps container immediately after use.
-
-
-
Immunoprecipitation:
-
Incubate the cleared lysate with Anti-FLAG® M2 Affinity Gel.
-
Wash the affinity gel with Wash Buffer to remove non-specifically bound proteins.
-
Waste Disposal:
-
Liquid Waste: The supernatant from the binding step and all subsequent washes are considered liquid biohazardous waste. Collect these in a designated container for chemical decontamination.
-
Solid Waste: Pipette tips used during this process should be discarded into a biohazard bag.
-
-
-
Elution:
-
Elute the this compound®-tagged protein from the affinity gel using a this compound® peptide solution.
-
Waste Disposal:
-
Chemical Waste: The stock vial and any materials (e.g., pipette tips, microfuge tubes) that came into direct contact with the concentrated this compound® peptide (especially if it is a TFA salt) should be considered hazardous chemical waste and collected in a specifically labeled container.[1]
-
-
-
Post-Elution Waste Management:
-
Liquid Biohazardous Waste Decontamination:
-
To the collected liquid waste from step 2, add household bleach to a final concentration of 10% (1 part bleach to 9 parts waste).[2]
-
Allow the mixture to stand for at least 30 minutes to ensure complete inactivation of any biological material.
-
After inactivation, the solution can typically be poured down the sanitary sewer with copious amounts of running water, in accordance with institutional guidelines.
-
-
Solid Biohazardous Waste:
-
Seal the biohazard bags containing contaminated pipette tips, tubes, and other labware.
-
Autoclave at 121°C for at least 30 minutes.
-
After autoclaving and cooling, the waste can usually be disposed of in the regular municipal trash.
-
-
Hazardous Chemical Waste:
-
Ensure the hazardous chemical waste containers are sealed and properly labeled.
-
Arrange for pickup and disposal through your institution's Environmental Health and Safety (EH&S) department. Never dispose of this waste down the drain or in the regular trash.[1]
-
-
Visualizing Workflows and Pathways
Signaling Pathway of a this compound®-tagged Receptor
Caption: A generic signaling pathway initiated by ligand binding to a this compound®-tagged cell surface receptor.
This compound® Waste Disposal Workflow
Caption: A workflow diagram illustrating the proper segregation, treatment, and disposal of this compound®-related waste.
References
Essential Safety and Handling Guide for 3xFlag Peptide
For researchers, scientists, and drug development professionals, ensuring the safe and effective handling of laboratory reagents is paramount. This guide provides essential safety and logistical information for the use of 3xFlag peptide, a common tool in protein expression and purification. Adherence to these protocols will help maintain a safe laboratory environment and ensure the integrity of your research.
Personal Protective Equipment (PPE)
A comprehensive approach to personal protective equipment is crucial to minimize exposure risk when handling this compound peptide, which may be supplied in a lyophilized powder form or in solution. The following table summarizes the recommended PPE.
| PPE Category | Item | Specifications and Use |
| Eye and Face Protection | Safety Goggles | Required to protect against dust particles and potential splashes of the reconstituted peptide solution. |
| Face Shield | Recommended in addition to safety goggles when handling larger quantities of lyophilized powder or when there is a significant risk of splashing during reconstitution or other procedures. | |
| Hand Protection | Chemical-Resistant Gloves | Nitrile gloves are the minimum requirement for incidental contact.[1][2] It is advisable to change gloves immediately if they become contaminated. |
| Body Protection | Laboratory Coat | A standard lab coat is required to protect skin and clothing from dust and splashes.[1][2] |
| Respiratory Protection | Dust Mask or Respirator | Recommended when weighing and handling the lyophilized peptide powder to prevent the inhalation of fine particles. The specific type of respirator should be determined by a risk assessment of the procedures being performed. For small quantities in a well-ventilated area, respiratory protection may not be generally required.[3] |
Operational Plan: From Receipt to Use
A structured workflow is critical for both safety and maintaining the integrity of the this compound peptide.
1. Receiving and Inspection:
-
Upon receipt, visually inspect the packaging for any signs of damage that could compromise the product's integrity.
-
Verify that the product matches the order specifications.
2. Storage:
-
Lyophilized peptides should be stored at –20°C for long-term stability.[1]
-
Once reconstituted, the peptide solution can be stored for a short period at 2°C–8°C. For long-term storage, it is recommended to create aliquots and store them at -20°C or -80°C to avoid repeated freeze-thaw cycles.[1]
3. Reconstitution:
-
All handling of the lyophilized powder should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation risk.
-
Use a sterile, appropriate solvent as recommended by the manufacturer to reconstitute the peptide.
-
Gently swirl or pipette to dissolve the powder; avoid vigorous shaking to prevent denaturation.
4. Handling and Use:
-
Always wear the appropriate PPE as detailed in the table above.
-
Work in a designated and clean area to prevent cross-contamination.[2]
-
After handling, thoroughly wash hands and decontaminate the work area.
Disposal Plan: Managing this compound Peptide Waste
Proper disposal of this compound peptide and any contaminated materials is essential to prevent environmental contamination and ensure a safe laboratory environment. All waste should be handled in accordance with institutional and local regulations for chemical waste.[4]
1. Liquid Waste:
-
Collect all solutions containing this compound peptide in a designated, leak-proof, and clearly labeled hazardous waste container.
-
Do not pour peptide solutions down the drain.[5]
2. Solid Waste:
-
All disposables that have come into contact with the this compound peptide, such as pipette tips, tubes, and gloves, should be collected in a designated hazardous waste container.[4]
-
This container should be clearly labeled as "Hazardous Chemical Waste" and list the contents.
3. Spill Cleanup:
-
Minor Spills of Lyophilized Powder:
-
Gently cover the spill with a damp paper towel to avoid making the powder airborne.
-
Wipe the area with a suitable laboratory disinfectant.
-
Place all cleanup materials in a sealed, labeled hazardous waste container.
-
-
Minor Spills of Reconstituted Solution:
-
Absorb the spill with an inert material such as vermiculite or sand.[6]
-
Collect the absorbed material and any contaminated items into a designated hazardous waste container.
-
Decontaminate the spill area with an appropriate laboratory disinfectant.
-
Experimental Workflow for Safe Handling
The following diagram illustrates the standard workflow for the safe handling of this compound peptide, from preparation to disposal.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
